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Foundational

A Senior Application Scientist's Guide to 2-Bromo-3,4-dimethoxyaniline: Synthesis, Reactivity, and Applications

Abstract This technical guide provides an in-depth analysis of 2-Bromo-3,4-dimethoxyaniline, a key aromatic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-3,4-dimethoxyaniline, a key aromatic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic strategies, and examine its reactivity in pivotal cross-coupling reactions. By contextualizing its application in the synthesis of complex molecular architectures, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development. Our focus is on the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, providing a framework for logical troubleshooting and optimization.

Introduction: The Strategic Value of a Polysubstituted Aniline

In the intricate landscape of drug discovery, the selection of starting materials is a decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Anilines, in particular, are foundational scaffolds in a vast array of pharmaceuticals due to their inherent biological relevance and synthetic versatility.[1][2] However, the challenge often lies in accessing specifically substituted aniline cores that can serve as versatile platforms for molecular elaboration.

2-Bromo-3,4-dimethoxyaniline (Figure 1) emerges as a building block of significant strategic importance. Its structure is characterized by a unique convergence of functional groups:

  • An ortho-bromo substituent, which serves as a highly reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

  • A free amine , which provides a nucleophilic center for amide bond formation, reductive amination, and participation in heterocycle synthesis.

  • Two vicinal methoxy groups , which are electron-donating and profoundly influence the electronic properties of the aromatic ring, impacting its reactivity and the conformational preferences of resulting products.

This combination of features makes 2-Bromo-3,4-dimethoxyaniline a valuable precursor for creating complex molecules, particularly in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents.[4] This guide aims to provide the practicing chemist with a comprehensive understanding of this reagent, from its physical characteristics to its practical application in the laboratory.

Chemical Structure of 2-Bromo-3,4-dimethoxyanilineFigure 1. Chemical Structure of 2-Bromo-3,4-dimethoxyaniline.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is a prerequisite for its effective use. These data inform decisions on reaction conditions, purification strategies, and structural confirmation.

Physical Properties

The key physicochemical data for 2-Bromo-3,4-dimethoxyaniline are summarized in Table 1. The compound is a solid at room temperature, with solubility in common organic solvents.

PropertyValueSource(s)
CAS Number 16276-32-7[5]
Molecular Formula C₈H₁₀BrNO₂[5]
Molecular Weight 232.07 g/mol [5]
Appearance Solid[6]
Melting Point 51 °C[7]
Boiling Point 297.7±35.0 °C (Predicted)[7]
Topological Polar Surface Area (TPSA) 44.48 Ų[5]
logP 2.0485[5]
Spectroscopic Data Interpretation

Spectroscopic analysis is essential for verifying the identity and purity of 2-Bromo-3,4-dimethoxyaniline.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include distinct singlets for the two methoxy group protons (around 3.8-3.9 ppm), a broad singlet for the amine protons (-NH₂), and characteristic doublets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the benzene ring.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the two methoxy carbons, and four signals in the aromatic region, two of which will be quaternary carbons (C-Br and the two C-O carbons) and two will be CH carbons.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic stretches for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches of the aromatic ring and methyl groups, C-O stretches of the methoxy ethers, and the C-Br stretch in the fingerprint region.[9]

  • MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis Strategies: A Mechanistic Approach

The most common and logical synthetic route to 2-Bromo-3,4-dimethoxyaniline is via the regioselective electrophilic bromination of the readily available starting material, 3,4-dimethoxyaniline (also known as 4-aminoveratrole).[10][11]

Synthesis_Workflow cluster_0 Synthesis of 2-Bromo-3,4-dimethoxyaniline Start 3,4-Dimethoxyaniline (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Reaction Solvent (e.g., Acetic Acid) Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Bromo-3,4-dimethoxyaniline (Final Product) Purification->Product Purity >95%

Caption: A general workflow for the synthesis of 2-Bromo-3,4-dimethoxyaniline.

Rationale for Regioselectivity

The directing effects of the substituents on the 3,4-dimethoxyaniline ring govern the position of bromination. The amine (-NH₂) and the two methoxy (-OCH₃) groups are all potent ortho-, para-directing activators. The position ortho to the amine and meta to the methoxy groups is the most sterically accessible and electronically activated site for electrophilic attack.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and purification to ensure the final product's identity and purity.

Materials:

  • 3,4-Dimethoxyaniline (1.0 eq.)[11]

  • N-Bromosuccinimide (NBS) (1.05 eq.)[12]

  • Acetic Acid (as solvent)[13]

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Causality: Performing the reaction at a reduced temperature helps to control the reaction rate and minimize the formation of potential side products.

  • Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: NBS is chosen as a mild and safe source of electrophilic bromine, which is easier to handle than elemental bromine.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality: The washing steps remove residual acetic acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude solid by flash column chromatography on silica gel or by recrystallization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Key Reactions and Synthetic Utility

The bromine atom on 2-Bromo-3,4-dimethoxyaniline is the primary locus of its synthetic utility, serving as a key functional group for palladium-catalyzed cross-coupling reactions.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound.[15] This reaction is instrumental in creating biaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki_Coupling ArylBromide 2-Bromo-3,4-dimethoxyaniline Ar-Br Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylBromide->Catalyst BoronicAcid Organoboron Reagent R-B(OR)₂ BoronicAcid->Catalyst Product Coupled Product Ar-R Catalyst->Product Solvent, Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

The unprotected ortho-aniline can sometimes pose challenges in Suzuki couplings, but modern catalyst systems often show good tolerance.[15] The electron-donating methoxy groups can make oxidative addition, the rate-limiting step, slower than in electron-deficient systems. However, the reaction generally proceeds with good to excellent yields.[16]

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds. It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, or carbamates. This is a crucial transformation for accessing a diverse range of substituted aniline derivatives.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl alkynes.[14] These are valuable intermediates that can undergo further transformations, such as cyclizations to form heterocycles.

Applications in Drug Discovery

The structural motif derived from 2-Bromo-3,4-dimethoxyaniline is found in numerous biologically active molecules. Its utility as a building block allows for the rapid synthesis of compound libraries for screening and lead optimization. The ability to perform diverse cross-coupling reactions at the bromine position, coupled with the potential for functionalization at the amine, provides a powerful platform for exploring chemical space around a privileged core structure.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are paramount.

  • Hazards: 2-Bromo-3,4-dimethoxyaniline is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[18] All manipulations should be performed in a well-ventilated fume hood.[19]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-3,4-dimethoxyaniline is a highly versatile and valuable building block for organic synthesis, particularly within the realm of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the predictable and efficient construction of complex molecular architectures. This guide has provided a comprehensive overview, grounded in mechanistic principles and practical laboratory considerations, to empower researchers to effectively utilize this important synthetic intermediate in their pursuit of novel therapeutic agents.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • PrepChem.com. (n.d.). Synthesis of bromo-3,4-dicyanoaniline. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-4-methoxyaniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]

  • ScienceScholar. (2022, July 29). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

Sources

Exploratory

2-Bromo-3,4-dimethoxyaniline (CAS 16276-32-7): A Strategic Halogenated Building Block in Advanced Medicinal Chemistry and Organic Synthesis

Executive Summary & Core Properties In the highly demanding landscape of drug discovery and complex organic synthesis, the selection of starting materials dictates the efficiency and scalability of the entire synthetic r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Properties

In the highly demanding landscape of drug discovery and complex organic synthesis, the selection of starting materials dictates the efficiency and scalability of the entire synthetic route. 2-Bromo-3,4-dimethoxyaniline (CAS 16276-32-7) is a highly functionalized, commercially available aromatic building block characterized by its unique substitution pattern[1]. Featuring a primary amine, an ortho-bromine atom, and two adjacent electron-donating methoxy groups, this compound serves as a versatile linchpin for constructing complex heterocycles, particularly in the development of kinase inhibitors and indole-based alkaloids.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name 2-Bromo-3,4-dimethoxyaniline
CAS Registry Number 16276-32-7
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.07 g/mol
SMILES String BrC1=C(OC)C(OC)=CC=C1N
Appearance Solid (typically off-white to brown powder)
Standard Purity ≥95%

Structural Rationale & Causality in Drug Design

The true value of 2-Bromo-3,4-dimethoxyaniline lies in its orthogonal reactivity . As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a programmable node for divergent synthesis.

  • The Primary Amine (-NH₂): Acts as a potent nucleophile. It can be selectively engaged in amide couplings, reductive aminations, or C-N bond-forming cross-couplings.

  • The Ortho-Bromine (-Br): Provides an electrophilic site primed for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Stille). Crucially, its ortho relationship to the amine enables rapid downstream intramolecular cyclizations, a fundamental strategy for synthesizing fused bicyclic systems like indoles and quinazolines.

  • The 3,4-Dimethoxy Motif: These groups act as strong electron-donating groups (EDGs). Causality: By pushing electron density into the aromatic ring, they increase the nucleophilicity of the amine. In a medicinal chemistry context, methoxy groups frequently interact with the hinge region of target kinases via hydrogen bonding (acting as hydrogen bond acceptors) and help optimize the lipophilicity (LogP) of the final drug candidate.

Reactivity Core 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) Amine NH2 Group Nucleophilic Center Core->Amine Buchwald-Hartwig Amide Coupling Bromo Ortho-Bromine Electrophilic Center Core->Bromo Suzuki-Miyaura Heck/Stille Methoxy 3,4-Dimethoxy Electron Donating Core->Methoxy Modulates Electronics Hinge Binding

Figure 1: Orthogonal reactivity map of 2-Bromo-3,4-dimethoxyaniline highlighting functional nodes.

Synthetic Methodologies & Self-Validating Protocols

To ensure scientific integrity, synthetic protocols must be self-validating. The following methodologies incorporate specific In-Process Controls (IPCs) to verify intermediate formation, ensuring a trustworthy experimental workflow.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination relies on palladium catalysis to form C-N bonds, overcoming the limitations of traditional nucleophilic aromatic substitution [2].

  • Objective: Couple the amine of 16276-32-7 with an exogenous aryl halide.

  • Step 1 (Preparation): In an oven-dried Schlenk flask under argon, combine 2-Bromo-3,4-dimethoxyaniline (1.0 equiv), the target aryl halide (1.1 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv). Causality: NaOtBu is required to deprotonate the palladium-bound amine intermediate, facilitating the critical reductive elimination step [3].

  • Step 2 (Catalyst Loading): Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality: The bulky, electron-rich biaryl phosphine ligand XPhos accelerates oxidative addition and prevents the formation of inactive palladium dimers, which is crucial when dealing with sterically hindered ortho-substituted anilines [4].

  • Step 3 (Reaction): Suspend the mixture in anhydrous toluene (0.2 M) and heat to 80 °C for 4-6 hours.

  • Step 4 (Self-Validating IPC): Monitor the reaction via LC-MS. The starting material (CAS 16276-32-7) exhibits a distinct isotopic signature (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br). Proceed to workup only when this specific isotopic doublet is completely depleted.

Protocol B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is highly utilized in the pharmaceutical industry for C-C bond formation [5].

  • Objective: Couple the ortho-bromine of 16276-32-7 with an aryl boronic acid.

  • Step 1 (Preparation): Charge a flask with 2-Bromo-3,4-dimethoxyaniline (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Step 2 (Catalyst Loading): Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center. This structural pre-organization allows for rapid reductive elimination, effectively overcoming the steric hindrance imposed by the adjacent amine and methoxy groups.

  • Step 3 (Solvent System): Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex, a strict prerequisite for transmetalation.

  • Step 4 (Reaction & IPC): Heat to 90 °C. Monitor via TLC (Hexanes/EtOAc). The highly polar starting amine will consistently present a lower R_f value than the resulting cross-coupled biaryl product.

Workflow Step1 Step 1: Reagent Preparation (Inert Atmosphere) Step2 Step 2: Catalytic Activation (Pd + Ligand) Step1->Step2 Step3 Step 3: Cross-Coupling Reaction (Heat to 80-90°C) Step2->Step3 IPC In-Process Control (IPC) LC-MS / TLC Check Step3->IPC Decision Conversion > 95%? IPC->Decision Decision->Step3 No (Add Time/Cat) Step4 Step 4: Quench & Extraction (Aqueous Workup) Decision->Step4 Yes Step5 Step 5: Column Chromatography (Purification) Step4->Step5

Figure 2: Self-validating experimental workflow for Pd-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry

The structural topology of 2-Bromo-3,4-dimethoxyaniline makes it a privileged scaffold in the synthesis of biologically active molecules:

  • Kinase Inhibitors: The 3,4-dimethoxyaniline moiety is a well-documented pharmacophore in EGFR and VEGFR inhibitors. The presence of the bromine allows medicinal chemists to append various hinge-binding motifs directly to the aromatic core, tuning the molecule's spatial orientation within the kinase ATP-binding pocket.

  • Indole Alkaloid Synthesis: Utilizing the Larock indole synthesis, the ortho-bromoaniline motif of CAS 16276-32-7 can be reacted with internal alkynes under palladium catalysis to yield complex 2,3-disubstituted indoles in a single, elegant step.

Synthesis BuildingBlock 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) Intermediate Coupled Intermediate (C-C or C-N Bond Formed) BuildingBlock->Intermediate Cross-Coupling Partner Aryl Boronic Acid / Aryl Halide Partner->Intermediate Target Complex Indole / Quinazoline (Drug Candidate) Intermediate->Target Cyclization

Figure 3: Forward synthetic pathway demonstrating the utility of CAS 16276-32-7 in drug design.

Analytical Validation & Quality Control

Before deploying CAS 16276-32-7 in sensitive catalytic cycles, its purity must be verified. The presence of des-bromo impurities can severely derail stoichiometric calculations and poison delicate catalysts.

Table 2: Analytical Validation: Expected ¹H NMR Shifts (CDCl₃, 400 MHz)
ProtonsMultiplicityExpected Shift (ppm)Structural Assignment
2H Broad singlet~3.8 - 4.2-NH₂ (D₂O exchangeable)
3H Singlet~3.85-OCH₃ (Position 3)
3H Singlet~3.80-OCH₃ (Position 4)
1H Doublet (J ≈ 8.5 Hz)~6.7Aromatic CH (Position 5)
1H Doublet (J ≈ 8.5 Hz)~6.4Aromatic CH (Position 6)

Note: The distinct ortho-coupling (J ≈ 8.5 Hz) of the two aromatic protons confirms the 1,2,3,4-tetrasubstitution pattern of the benzene ring.

References

  • Buchwald–Hartwig amination | Wikipedia |[Link]

  • Buchwald-Hartwig Amination | Chemistry LibreTexts |[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | National Institutes of Health (PMC) |[Link]

Sources

Foundational

In-Depth Technical Guide: Properties and Applications of 2-Bromo-3,4-dimethoxyaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of advanced organic synthesis and drug development, haloge...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of advanced organic synthesis and drug development, halogenated methoxyanilines serve as indispensable building blocks. 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) is a highly specialized, sterically hindered, electron-rich aromatic intermediate. Its unique substitution pattern—featuring a reactive primary amine, two electron-donating methoxy groups, and a strategically positioned ortho-bromide—makes it a versatile scaffold for synthesizing complex biaryl compounds, pharmaceutical intermediates, and agricultural parasiticides[1].

This whitepaper provides a comprehensive analysis of the physicochemical properties, regioselective synthesis challenges, and field-proven experimental protocols for utilizing 2-Bromo-3,4-dimethoxyaniline (2-BDMA) in modern chemical workflows.

Physicochemical Profiling & Structural Dynamics

The utility of 2-BDMA is dictated by its distinct electronic "push-pull" system. The methoxy groups at the 3- and 4-positions pump electron density into the aromatic ring via resonance, rendering the amine highly nucleophilic. Conversely, the bulky bromine atom at the 2-position introduces significant steric hindrance, which can dictate the spatial conformation of downstream products (e.g., restricted rotation in biaryl systems leading to atropisomerism).

Quantitative Chemical Properties
PropertyValue / DescriptionSource
Chemical Name 2-Bromo-3,4-dimethoxyaniline
CAS Registry Number 16276-32-7,[2]
Molecular Formula C₈H₁₀BrNO₂
Molecular Weight 232.08 g/mol Computed
Appearance Off-white to pale brown crystalline powderStandard Aniline Profile
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H₂OEmpirical Data
Reactivity Profile Susceptible to oxidation; light-sensitiveEmpirical Data

Synthetic Methodologies & Regioselectivity Challenges

A common pitfall in synthesizing 2-BDMA is attempting the direct electrophilic bromination of 3,4-dimethoxyaniline. Because the amino group is a powerful ortho/para director and the 4-position is blocked, direct bromination overwhelmingly favors the less sterically hindered 6-position, yielding 6-bromo-3,4-dimethoxyaniline.

To achieve the precise 2-bromo substitution, a self-validating synthetic route must bypass direct bromination of the amine. The most robust pathway involves the chemoselective reduction of 2-bromo-3,4-dimethoxynitrobenzene .

Synthesis_Pathway A 2-Bromo-3,4-dimethoxy- benzaldehyde B Oxidation & Decarboxylation (Nitration Route) A->B Multi-step Conversion C 2-Bromo-3,4-dimethoxy- nitrobenzene B->C Nitration D Chemoselective Reduction (Fe / NH4Cl) C->D Béchamp-style Reduction E 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) D->E High Yield (>85%)

Fig 1: Regioselective synthesis of 2-BDMA via nitro reduction, avoiding 6-bromo isomers.

Protocol 1: Chemoselective Reduction of 2-Bromo-3,4-dimethoxynitrobenzene

Objective: Reduce the nitro group to a primary amine without cleaving the sensitive C-Br bond.

  • Substrate Preparation: Dissolve 2-bromo-3,4-dimethoxynitrobenzene (1.0 eq) in an ethanol/water mixture (4:1 v/v).

  • Reagent Addition (The Causality): Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

    • Why not Pd/C catalytic hydrogenation? Standard palladium-catalyzed hydrogenation will rapidly cause hydrodehalogenation, cleaving the C-Br bond.

    • Why NH₄Cl? Ammonium chloride acts as a mild proton donor to activate the iron surface. Using harsh acids like HCl can lead to polymerization or degradation of the highly electron-rich dimethoxy-aryl ring.

  • Reflux: Heat the biphasic mixture to 80°C under vigorous stirring for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter the hot mixture through a Celite pad to remove the iron sludge. Extract the aqueous filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Applications in Drug Development & Agrochemicals

2-BDMA possesses two orthogonal reactive handles: the primary amine (-NH₂) and the aryl bromide (-Br). This dual reactivity allows it to serve as a linchpin in multi-step syntheses.

  • Agrochemical Carbamates: As documented in US Patent 3012068A, 2-BDMA is a critical intermediate in the synthesis of Schiff base carbamates. Condensation of the amine with specific benzaldehydes, followed by reaction with methyl isocyanate, yields potent parasiticides and herbicides used for the control of nematodes, fungi, and aquatic pests[1].

  • Pharmaceutical Kinase Inhibitors: The aryl bromide handle is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the 2-bromo position is often exploited by medicinal chemists to lock the conformation of resulting biaryl systems, a critical factor in designing selective kinase inhibitors.

Application_Pathway Core 2-Bromo-3,4-dimethoxyaniline Sub1 Amine Handle (-NH2) Schiff Base Condensation Core->Sub1 Aldehyde Reaction Sub2 Bromide Handle (-Br) Pd-Catalyzed Cross-Coupling Core->Sub2 Suzuki / Buchwald Prod1 Carbamate Derivatives (Agrochemicals / Parasiticides) Sub1->Prod1 Isocyanate Addition Prod2 Biaryl Amines (Pharma Intermediates) Sub2->Prod2 C-C / C-N Bond Formation

Fig 2: Orthogonal reactivity pathways of 2-BDMA in agrochemical and pharma applications.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the sterically hindered 2-position.

  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-BDMA (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Deoxygenation (The Causality): Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the system via three freeze-pump-thaw cycles.

    • Why rigorous degassing? The electron-rich dimethoxyaniline core is highly susceptible to aerobic oxidation at elevated temperatures, which degrades the starting material and poisons the active Pd(0) catalyst.

  • Catalyst Addition (The Causality): Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

    • Why Pd(dppf)Cl₂? The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is otherwise the rate-limiting step when coupling sterically hindered ortho-substituted aryl bromides.

  • Reaction & Isolation: Heat the mixture at 90°C for 12 hours. Upon completion, cool to room temperature, dilute with water, extract with DCM, and purify via silica gel chromatography.

References

  • US Patent 3012068A - Schiff base carbamates. Google Patents. Validated for applications of 2-bromo-3,4-dimethoxyaniline in agricultural parasiticides and herbicides.
  • Chemat Reagents - 2-Bromo-3,4-dimethoxyaniline, 95+%. Supplier data and registry confirmation. URL:[Link]

Sources

Exploratory

Spectroscopic Data of 2-Bromo-3,4-dimethoxyaniline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-3,4-dimethoxyaniline. In the absence of publicly available experimental spectra for this specific compound,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Bromo-3,4-dimethoxyaniline. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from structurally analogous molecules to offer a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the expected spectral characteristics of 2-Bromo-3,4-dimethoxyaniline, thereby aiding in its synthesis, identification, and characterization.

Introduction to 2-Bromo-3,4-dimethoxyaniline and its Spectroscopic Characterization

2-Bromo-3,4-dimethoxyaniline is a substituted aniline that holds potential as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of the bromo, methoxy, and amino substituents on the aromatic ring imparts unique chemical properties that are of interest in medicinal and materials chemistry.

Spectroscopic analysis is indispensable for the unambiguous structural elucidation and purity assessment of such compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's atomic connectivity and functional groups. This guide presents a reasoned prediction of these spectral data points, offering a valuable reference for researchers working with this or related compounds.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-Bromo-3,4-dimethoxyaniline. These predictions are based on the analysis of substituent effects and comparison with experimental data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) for the protons of 2-Bromo-3,4-dimethoxyaniline are presented in Table 1. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing and anisotropic effects of the bromine atom, are key to these predictions.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-3,4-dimethoxyaniline (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Prediction
~ 6.95Doublet1HH-6Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent bromine atom.
~ 6.70Doublet1HH-5Shielded by the para-amino group and the ortho-methoxy group.
~ 4.0 (broad)Singlet2H-NH₂The chemical shift of amine protons can vary and they often appear as a broad singlet.
~ 3.88Singlet3H4-OCH₃Typical chemical shift for methoxy groups on an aromatic ring.
~ 3.85Singlet3H3-OCH₃Expected to be slightly upfield compared to the 4-methoxy group due to the influence of the adjacent bromo and amino groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The predicted chemical shifts for the carbons of 2-Bromo-3,4-dimethoxyaniline are summarized in Table 2. These predictions are derived from the additive effects of the substituents on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-3,4-dimethoxyaniline (in CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~ 149.0C-4Attached to an electron-donating methoxy group.
~ 146.5C-3Attached to an electron-donating methoxy group.
~ 138.0C-1Attached to the electron-donating amino group.
~ 115.0C-6Influenced by the adjacent bromine and amino groups.
~ 112.0C-5Shielded by the adjacent methoxy and para-amino groups.
~ 105.0C-2Directly attached to the electronegative bromine atom.
~ 56.54-OCH₃Typical chemical shift for an aromatic methoxy carbon.
~ 56.03-OCH₃Similar to the 4-methoxy carbon, with slight variation due to the local electronic environment.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for 2-Bromo-3,4-dimethoxyaniline are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3,4-dimethoxyaniline

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic, -OCH₃)
1620 - 1580StrongC=C stretch (aromatic)
1520 - 1480StrongN-H bend
1250 - 1200StrongC-O stretch (asymmetric, aryl ether)
1050 - 1000StrongC-O stretch (symmetric, aryl ether)
850 - 750StrongC-H out-of-plane bend (aromatic)
650 - 550MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Bromo-3,4-dimethoxyaniline, the electron impact (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z 231 and 233 (in a ~1:1 ratio)

  • Key Fragments:

    • Loss of a methyl group (-CH₃): m/z 216 and 218

    • Loss of a methoxy group (-OCH₃): m/z 200 and 202

    • Loss of bromine (-Br): m/z 152

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed above. These protocols are intended to serve as a starting point for researchers and should be adapted based on the specific instrumentation and experimental conditions.

Protocol for ¹H and ¹³C NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of 2-Bromo-3,4-dimethoxyaniline in ~0.7 mL of deuterated solvent (e.g., CDCl3). B Add a small amount of an internal standard (e.g., TMS). A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. C->D E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to optimize homogeneity. E->F G Acquire the 1H spectrum using a standard pulse sequence. F->G H Acquire the 13C spectrum using a proton-decoupled pulse sequence. F->H I Apply Fourier transform to the raw data (FID). G->I H->I J Phase correct the spectrum. I->J K Baseline correct the spectrum. J->K L Integrate the peaks in the 1H spectrum. K->L For 1H M Reference the spectrum to the internal standard. K->M

Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.

Protocol for Infrared (IR) Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean. B Place a small amount of the solid sample directly onto the ATR crystal. A->B C Apply pressure to ensure good contact between the sample and the crystal. B->C D Collect a background spectrum of the empty ATR accessory. C->D E Collect the sample spectrum. D->E F The instrument software automatically ratios the sample spectrum to the background spectrum. E->F G Perform baseline correction if necessary. F->G H Label the significant peaks with their wavenumbers. G->H

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Protocol for Mass Spectrometry (MS)

MS_Workflow cluster_prep Sample Introduction (Direct Inlet) cluster_acq Data Acquisition (EI) cluster_proc Data Analysis A Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). B Introduce a small volume of the solution into the mass spectrometer via a direct inlet probe or GC injection. A->B C The sample is vaporized and enters the ion source. B->C D Molecules are bombarded with a high-energy electron beam (typically 70 eV). C->D E The resulting ions are accelerated into the mass analyzer. D->E F The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). E->F G The detector records the abundance of each ion. F->G H Identify the molecular ion peak (M+). G->H I Analyze the isotopic pattern of the molecular ion. H->I J Identify and interpret the major fragment ions. I->J

Caption: Workflow for acquiring an Electron Impact (EI) Mass Spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 2-Bromo-3,4-dimethoxyaniline. By leveraging established principles and data from analogous compounds, this guide offers a solid foundation for researchers to identify and characterize this molecule. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data. As with any predictive data, experimental verification is the ultimate standard, and it is our hope that this guide will facilitate such empirical studies.

References

  • At the time of this writing, no direct experimental spectra for 2-Bromo-3,4-dimethoxyaniline were found in publicly accessible databases. The predicted data is based on general principles of spectroscopy and comparison with data for structurally related compounds available in databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem. For general principles and methodologies, standard organic chemistry and spectroscopy textbooks are recommended.
Foundational

Advanced Synthesis of Bromoaniline Derivatives: Mechanistic Pathways and Protocol Design

Introduction Bromoanilines are highly versatile intermediates essential to the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and functional materials. However, synthesizing these deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bromoanilines are highly versatile intermediates essential to the development of active pharmaceutical ingredients (APIs), advanced agrochemicals, and functional materials. However, synthesizing these derivatives requires precise control over aromatic substitution and functional group tolerance. As an application scientist, achieving high regioselectivity and chemoselectivity is not merely a matter of following a recipe; it requires a fundamental understanding of the electronic and steric forces governing the benzene ring. This whitepaper details the mechanistic causality, synthetic workflows, and self-validating protocols for the synthesis of bromoaniline derivatives.

Mechanistic Causality in Bromoaniline Synthesis

The Electrophilic Activation Dilemma (Direct Bromination)

The primary challenge in synthesizing mono-bromoanilines lies in the extreme reactivity of the starting material. The amino group (-NH₂) on an unprotected aniline is a highly activating, strongly electron-donating group. It donates electron density into the aromatic ring via resonance, rendering the ortho and para positions highly nucleophilic. Consequently,1[1].

Steric and Electronic Modulation (The Protection Strategy)

To achieve controlled mono-substitution, the electronic activation of the ring must be artificially dampened. This is classically achieved by temporarily "protecting" the amine via acetylation to form acetanilide.

  • Electronic Causality: Converting the amine to an acetamide delocalizes the nitrogen's lone pair into the adjacent carbonyl group via resonance, significantly reducing its availability to activate the benzene ring[1].

  • Steric Causality: The bulky N-acetyl group introduces substantial steric hindrance, 1 and yielding p-bromoacetanilide as the major product[1].

Chemoselective Nitro Reduction (Avoiding Hydrodebromination)

An alternative pathway involves the reduction of bromonitrobenzenes. The mechanistic hurdle here is reducing the nitro group (-NO₂) to an amine (-NH₂) without triggering the oxidative addition and subsequent cleavage of the carbon-bromine (C-Br) bond. Standard Pd/C catalysts frequently cause this unwanted dehalogenation. To solve this,[2]. Alternatively,[3].

Green Chemistry: Direct Halogenation in Ionic Liquids

Recent methodologies bypass the atom-inefficient protection/deprotection sequence entirely. By using4[4]. The Cu(II) mechanism mediates a single-electron oxidation pathway that avoids the runaway electrophilic substitution typical of Br₂, operating safely under mild conditions[4].

Synthetic Workflows

G Aniline Aniline (Highly Reactive) Acetanilide Acetanilide (Protected) Aniline->Acetanilide Acetic Anhydride (Protection) pBromoaniline p-Bromoaniline (Target) Aniline->pBromoaniline CuBr2 in Ionic Liquid (Direct Green Synthesis) Tribromoaniline 2,4,6-Tribromoaniline (Overreaction) Aniline->Tribromoaniline Direct Br2 (Uncontrolled) pBromoacetanilide p-Bromoacetanilide Acetanilide->pBromoacetanilide Br2 / AcOH (Regioselective) pBromoacetanilide->pBromoaniline HCl / H2O (Deprotection) pBromonitrobenzene p-Bromonitrobenzene pBromonitrobenzene->pBromoaniline H2, Pt/C or Fe/HCl (Selective Reduction)

Synthetic pathways for bromoanilines: classical, reductive, and green routes.

Self-Validating Experimental Protocols

A robust protocol must contain internal validation mechanisms to prevent the propagation of errors through a multi-step synthesis.

Protocol A: Three-Step Synthesis of p-Bromoaniline (Classical)

Self-Validation Checkpoint: Melting point (MP) analysis and Thin-Layer Chromatography (TLC) must be employed at each isolation step to prevent carryover of unreacted intermediates.

  • Acetylation (Protection):

    • Procedure: Dissolve aniline in glacial acetic acid in a fume hood. Slowly introduce acetic anhydride. The reaction is highly exothermic; thermal control is critical. After the initial reaction subsides, heat gently, then1[1].

    • Validation: Isolate via vacuum filtration. Pure acetanilide presents as white flakes with a sharp MP of 114°C.

  • Regioselective Bromination:

    • Procedure: Dissolve the dried acetanilide in glacial acetic acid and cool to 0°C. Add a solution of Br₂ in acetic acid dropwise. Stir for 1-2 hours at room temperature.5[5].

    • Validation:6, confirming the absence of the ortho-isomer (which melts at ~98°C)[6].

  • Acidic Deprotection (Hydrolysis):

    • Procedure:1[1]. Monitor via TLC. Once complete, cool and neutralize the solution with NaOH to precipitate the free amine.

    • Validation: Recrystallize from an ethanol/water matrix. Final p-bromoaniline purity is confirmed by MP (66°C) and GC-MS.

Protocol B: Chemoselective Hydrogenation of p-Bromonitrobenzene

Self-Validation Checkpoint: Hydrogen uptake monitoring and GC-MS analysis must be utilized to ensure zero hydrodebromination (absence of aniline byproduct).

  • Catalyst Preparation: Utilize a2[2].

  • Continuous Flow Reduction: Introduce p-bromonitrobenzene into a continuous micro-packed bed reactor.2[2].

  • Isolation & Validation: The continuous flow setup allows for immediate separation of the product stream from the solid catalyst. Depressurize and concentrate the eluent.2[2].

Quantitative Process Metrics

Synthesis RoutePrimary Reagents / CatalystsTypical YieldRegioselectivityKey AdvantageKey Limitation
Classical Protection Acetic Anhydride, Br₂, HCl85–95%High (Para-major)Uses inexpensive, highly accessible reagentsLow atom economy; requires 3 distinct steps
Catalytic Reduction H₂ (1 MPa), Pt/γ-Fe₂O₃>99%N/A (Pre-determined)Zero dehalogenation; highly scalable flow processRequires high-pressure H₂ and specialized catalysts
Ionic Liquid Bromination CuBr₂, [HMIM]Br80–90%High (Para-major)Mild conditions; eliminates protection/deprotectionHigh cost of ionic liquids; extraction challenges

References

  • Title: Strategies to control overreaction in aniline bromination Source: BenchChem URL
  • Source: NIH (PMC)
  • Title: Hydrogenation Kinetics of Halogenated Nitroaromatics over Pt/C in a Continuous Micro-packed Bed Reactor Source: ResearchGate URL
  • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation Source: ResearchGate URL
  • Title: Multistep Synthesis of 2-Chloro-4-Bromoaniline Source: Scribd URL
  • Source: IPL.

Sources

Exploratory

A Technical Guide to the Reactivity of the Aniline Amino Group for Advanced Organic Synthesis

Abstract Aniline, the simplest aromatic amine, serves as a cornerstone in modern organic synthesis, underpinning the production of a vast array of pharmaceuticals, polymers, dyes, and agrochemicals.[1][2] The reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline, the simplest aromatic amine, serves as a cornerstone in modern organic synthesis, underpinning the production of a vast array of pharmaceuticals, polymers, dyes, and agrochemicals.[1][2] The reactivity of aniline is rich and multifaceted, governed by the nuanced electronic interplay between the amino group (-NH₂) and the aromatic ring. This guide provides an in-depth exploration of this reactivity, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental electronic principles that dictate aniline's behavior, offering a causal explanation for its role as both a potent nucleophile and a highly activated substrate for electrophilic substitution. This whitepaper moves beyond mere procedural descriptions to provide field-proven insights into controlling this reactivity through strategic choices in reaction conditions and the use of protecting groups. Detailed, self-validating experimental protocols for key transformations—including acylation, sulfonylation, controlled halogenation, and diazotization—are provided, alongside visualizations of reaction mechanisms and synthetic workflows to empower chemists in the rational design and execution of complex synthetic routes.

The Electronic Architecture of Aniline: The Source of its Reactivity

The chemical behavior of aniline is a direct consequence of the electronic properties of the amino group attached to a benzene ring. This substitution creates a delicate balance of competing electronic effects that ultimately define its reactivity profile.

The Duality of Inductive and Resonance Effects

The reactivity of aniline is primarily governed by two opposing electronic forces:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma (σ) bond framework. This effect, by itself, would deactivate the ring.

  • Resonance Effect (+R or +M): The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system.[1][3] This donation of electron density through resonance is a powerful activating force that significantly outweighs the inductive effect.

This dominant +R effect enriches the benzene ring with electron density, particularly at the ortho and para positions, making aniline highly susceptible to attack by electrophiles.[1][3][4][5]

Caption: Resonance delocalization of the N lone pair in aniline.

Nucleophilicity vs. Basicity

A common point of confusion is the distinction between basicity and nucleophilicity in aniline.

  • Basicity: Aniline is a weak base (pKa of anilinium ion is ~4.6) compared to aliphatic amines like cyclohexylamine (pKa ~10.6). This reduced basicity is due to the delocalization of the nitrogen lone pair into the ring, making it less available to accept a proton.[1][3]

  • Nucleophilicity: Despite its weak basicity, the aniline nitrogen remains a competent nucleophile, readily attacking electrophilic centers like acyl chlorides and alkyl halides. The reactivity of the ring itself, acting as a carbon nucleophile in EAS reactions, is also significantly enhanced.

The Impact of Substituents

The reactivity of the aniline core can be fine-tuned by introducing other substituents to the ring. Electron-donating groups (EDGs) like -CH₃ or -OCH₃ will further activate the ring and increase the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CN will decrease the ring's reactivity and the nitrogen's basicity.[3][6][7] This principle is fundamental in the rational design of drug candidates and functional materials.[6]

Reactions at the Nitrogen Atom: Harnessing Nucleophilicity

The lone pair on the amino nitrogen is a primary site of reactivity, allowing for the construction of C-N and S-N bonds. These reactions are crucial for installing protecting groups, modulating electronic properties, and building key pharmacophores.

Acylation: A Strategy for Protection and Reactivity Attenuation

Acylation is arguably the most critical reaction for synthetically manipulating aniline. It involves treating aniline with an acyl chloride or acid anhydride to form an amide (an anilide).[1][8]

Causality and Strategic Value:

  • Reactivity Moderation: The acetyl group's carbonyl is in conjugation with the nitrogen lone pair. This pulls electron density away from the nitrogen, significantly reducing its availability for donation into the benzene ring.[9] The result is that the acetanilide is much less activated towards EAS than aniline, preventing over-reactions like polyhalogenation.[1][10]

  • Preventing N-Reactions: The amide N-H is far less basic and nucleophilic than the amine N-H, preventing unwanted side reactions at the nitrogen under acidic conditions (e.g., protonation during nitration) or with Lewis acids in Friedel-Crafts reactions.[3][10]

  • Steric Hindrance: The bulky acetyl group can favor substitution at the less sterically hindered para position over the ortho positions.

The acetyl group is a robust protecting group that can be easily removed via acidic or basic hydrolysis to regenerate the free amine.[11]

Principle: Aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A base (historically, aniline itself or added sodium acetate) neutralizes the acetic acid byproduct.

Materials:

  • Aniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Concentrated HCl

  • Sodium Acetate

  • Glacial Acetic Acid

  • Deionized Water

  • Ice Bath

Procedure:

  • In a 250 mL flask, dissolve 5.0 mL of aniline in 130 mL of deionized water and 4.5 mL of concentrated HCl. Stir until the aniline has fully dissolved, forming anilinium chloride.

  • Prepare a separate solution of 7.5 g of sodium acetate in 25 mL of deionized water.

  • To the aniline solution, add 6.0 mL of acetic anhydride. Immediately add the sodium acetate solution and stir vigorously.

  • Cool the mixture in an ice bath for 15-20 minutes to induce crystallization of the acetanilide product.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain purified acetanilide. Dry the crystals before characterization.

Sulfonylation: The Gateway to Sulfonamides

The reaction of aniline with a sulfonyl chloride in the presence of a base (like pyridine or triethylamine) yields a sulfonamide.[12] This reaction is a cornerstone of medicinal chemistry.

Causality and Strategic Value: The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anti-inflammatory agents.[13][14] The synthesis is typically high-yielding and robust.

Principle: Aniline attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride. A non-nucleophilic base is required to neutralize the HCl generated.[12]

Materials:

  • Aniline (1.0 eq)

  • Benzenesulfonyl Chloride (1.0 eq)

  • Pyridine (or Triethylamine) (1.2 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve aniline (1.0 mmol) in 5 mL of DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add a solution of benzenesulfonyl chloride (1.0 mmol) in 2 mL of DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography.

Reactions on the Aromatic Ring: Exploiting High Activation

The powerful electron-donating nature of the amino group makes the aniline ring exceptionally reactive towards electrophiles, with substitution occurring predominantly at the ortho and para positions.[4][5]

G Diagram 2: Synthetic Control in Aniline EAS start Starting Material: Aniline decision1 Desired Product? start->decision1 protect Step 1: Protect Amine (e.g., Acetylation) decision1->protect Mono-substitution direct_eas Direct EAS on Aniline decision1->direct_eas Poly-substitution eas Step 2: Perform EAS (e.g., Bromination) protect->eas deprotect Step 3: Deprotect Amine (Hydrolysis) eas->deprotect product_mono Mono-substituted Product (e.g., p-Bromoaniline) deprotect->product_mono product_poly Poly-substituted Product (e.g., 2,4,6-Tribromoaniline) direct_eas->product_poly

Caption: Decision workflow for controlling electrophilic aromatic substitution.

Halogenation

Direct treatment of aniline with bromine water results in an instantaneous reaction to form a white precipitate of 2,4,6-tribromoaniline.[1][15] This demonstrates the extreme activation of the ring. To achieve selective mono-halogenation, the reactivity must be tempered by first protecting the amino group as an acetanilide.[1][8]

Principle: This is a two-step synthesis. First, the amino group is protected to form acetanilide, which is then brominated. The acetyl protecting group is subsequently removed by hydrolysis to yield the final product.

Materials:

  • Acetanilide (from Protocol 2.1)

  • Glacial Acetic Acid

  • Bromine

  • Ethanol

  • Concentrated HCl

Procedure:

  • Bromination: Dissolve acetanilide (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring. Keep the temperature below 25 °C.

  • Stir for 20-30 minutes after the addition is complete. The product, p-bromoacetanilide, often precipitates.

  • Pour the reaction mixture into a large volume of cold water to fully precipitate the product.

  • Collect the p-bromoacetanilide by vacuum filtration and wash with cold water.

  • Hydrolysis (Deprotection): Transfer the crude p-bromoacetanilide to a round-bottom flask. Add a mixture of ethanol and concentrated HCl.

  • Heat the mixture under reflux for 1-2 hours until the solid dissolves and TLC indicates the disappearance of the starting material.

  • Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the p-bromoaniline.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Nitration

Direct nitration of aniline with a standard mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺).[4][16] This group is strongly electron-withdrawing and meta-directing, leading to a substantial amount (~47%) of the undesired m-nitroaniline.[4][15] To achieve the desired para-nitroaniline, protection of the amino group via acylation is mandatory.[8][10]

The Diazonium Salt: A Gateway to Unrivaled Synthetic Versatility

The conversion of aniline's amino group into a diazonium salt (-N₂⁺) is one of the most powerful transformations in aromatic chemistry, opening access to a vast range of functionalities that are otherwise difficult to install.

Diazotization

Principle: Aniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C).[17][18] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.[19]

G Diagram 3: Diazotization and Sandmeyer Pathway aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium Diazotization reagents NaNO₂, HCl 0-5 °C product Aryl Halide / Nitrile (Ar-X) diazonium->product Sandmeyer Reaction n2 N₂ gas diazonium->n2 loss of sandmeyer_reagents CuX (X = Cl, Br, CN)

Caption: The synthetic route from aniline to aryl halides via diazotization.

Principle: Sodium nitrite is protonated to form nitrous acid, which then reacts with the anilinium ion in a multi-step mechanism to generate the diazonium salt.

Materials:

  • Aniline (1.0 eq)

  • Concentrated HCl (approx. 2.5-3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.0 eq)

  • Deionized Water

  • Ice-salt bath

Procedure:

  • In a flask, add aniline (1.0 mmol) to a mixture of concentrated HCl (2.5 mmol) and 5 mL of water. Stir and cool the mixture to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.0 mmol) in 3 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred anilinium chloride solution. The tip of the addition funnel or pipette should be below the surface of the liquid.

  • Maintain the temperature strictly between 0 and 5 °C throughout the addition.

  • After the addition is complete, stir for an additional 10 minutes. The resulting clear solution of benzenediazonium chloride is highly reactive and should be used immediately without isolation.

The Sandmeyer Reaction

This reaction uses catalytic amounts of a copper(I) salt (CuCl, CuBr, or CuCN) to replace the diazonium group with a halide or cyanide nucleophile.[20][21][22] The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway.[21][23] This method provides a reliable route to aryl halides and nitriles, which are versatile synthetic intermediates.[23][24]

Principle: The freshly prepared benzenediazonium chloride solution is added to a solution of copper(I) chloride, which catalyzes the displacement of N₂ gas by a chloride ion.

Materials:

  • Freshly prepared benzenediazonium chloride solution (from Protocol 4.1)

  • Copper(I) Chloride (CuCl) (catalytic amount, e.g., 0.2 eq)

  • Concentrated HCl

  • Diethyl ether or DCM for extraction

Procedure:

  • Prepare a solution of CuCl in concentrated HCl. The solution should be warmed gently if necessary to ensure dissolution. Cool the solution to near room temperature.

  • Slowly and carefully add the cold benzenediazonium chloride solution to the CuCl solution with stirring. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, gently warm the mixture on a water bath (e.g., to 50-60 °C) until the gas evolution ceases.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract the chlorobenzene product with diethyl ether or DCM.

  • Wash the organic layer with water and then with a dilute NaOH solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation or rotary evaporation to yield crude chlorobenzene.

  • Purify by fractional distillation if necessary.

Summary of Reactivity and Synthetic Strategy

The effective use of aniline in synthesis hinges on the ability to control its inherent reactivity. The choice of reaction conditions and the strategic use of protecting groups are paramount.

Reaction TypeReagent(s)Key ConditionsPrimary ProductStrategic Consideration
Acylation Acetic Anhydride / Acetyl ChlorideBase (optional)AcetanilideProtects amine, reduces ring activation for controlled EAS.[1][8][11]
Sulfonylation Sulfonyl Chloride, Base0 °C to RTSulfonamideSynthesis of key pharmaceutical scaffolds.
Alkylation Alkyl HalideBase, CatalystN-AlkylanilineProne to over-alkylation; requires careful control of stoichiometry.[25][26]
Halogenation Br₂, H₂ORoom Temp2,4,6-TribromoanilineUncontrolled reaction due to high ring activation.[1][15]
Nitration HNO₃, H₂SO₄ColdMixture (o, p, m)Protonation of -NH₂ leads to meta-product; protection is required.[4][16]
Diazotization NaNO₂, HCl0-5 °CDiazonium SaltUnstable intermediate, must be used immediately.[17][19]
Sandmeyer Diazonium Salt, CuXWarmAryl Halide/NitrilePowerful method to replace -NH₂ with -Cl, -Br, -CN.[20][21][22]

Applications in Drug Development and Industry

The versatility of aniline and its derivatives makes it a high-volume industrial chemical with critical applications across multiple sectors.[1][2]

  • Pharmaceuticals: Aniline is a key starting material for a vast number of drugs. It is a precursor to acetanilide, which is used to synthesize paracetamol (acetaminophen).[1][27] The sulfonylation reaction is the basis for producing the entire class of sulfonamide (sulfa) antibiotics.[12][28]

  • Polymers: The largest industrial use of aniline is in the production of methylene diphenyl diisocyanate (MDI), a key monomer for the synthesis of rigid polyurethane foams used in insulation and construction.[1][27][29]

  • Dyes and Pigments: Aniline is foundational to the dye industry, serving as the precursor to indigo (the blue in jeans) and a wide variety of vibrant azo dyes formed via diazonium coupling reactions.[1][27][30]

  • Rubber Processing: Aniline derivatives such as phenylenediamines are used as antioxidants and anti-ozonants to improve the durability and performance of rubber products like tires and belts.[1][29]

References

  • Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. (n.d.). Toppr. Available from: [Link]

  • Sandmeyer reaction. (n.d.). Grokipedia. Available from: [Link]

  • Diazotization Reaction Mechanism: Steps, Types & Applications. (n.d.). Vedantu. Available from: [Link]

  • Aniline. (2024). In Wikipedia. Available from: [Link]

  • Reactions of Arylamines. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen Overseas. Available from: [Link]

  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry Notes. Available from: [Link]

  • Anilkumar, N. (n.d.). Aniline Use in Industrial Applications. Periodical by Knowde. Available from: [Link]

  • Protonation of aniline slows electrophilic aromatic substitution. (n.d.). Pearson+. Available from: [Link]

  • Sandmeyer reaction. (2024). In Wikipedia. Available from: [Link]

  • The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2025, April 2). LinkedIn. Available from: [Link]

  • Reactions and pharmaceutical applications of aniline. (n.d.). SlideShare. Available from: [Link]

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. Available from: [Link]

  • Aniline Derivatives Market | Global Industry Report, 2031. (n.d.). Transparency Market Research. Available from: [Link]

  • Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. Available from: [Link]

  • Reactions of anilines. (2025, September 22). Filo. Available from: [Link]

  • Protection of NH2 in aniline. (2025, October 15). Filo. Available from: [Link]

  • Electrophilic Substitution of Anilines - Explanation and FAQs. (n.d.). Testbook. Available from: [Link]

  • Amine group in aniline is ortho and para directing. Why does then aniline on nitration give a substantial amount of m-nitroaniline? (2014, January 29). askIITians. Available from: [Link]

  • JEE : Mechanism of Electrophilic Substitution. (n.d.). Unacademy. Available from: [Link]

  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Available from: [Link]

  • Diazotization Reaction: Mechanism and Applications. (2021, November 27). Collegedunia. Available from: [Link]

  • Sandmeyer Reaction. (2025, July 23). GeeksforGeeks. Available from: [Link]

  • Synthesis of sulfonamides from aniline by using DABSO. (n.d.). ResearchGate. Available from: [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Journal of Chemistry. Available from: [Link]

  • Fomine, S., et al. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(41), 9449-9457. Available from: [Link]

  • Liang, D. D., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5698-5703. Available from: [Link]

  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2017). Journal of the Iranian Chemical Society, 14, 1-16. Available from: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025, July 11). CCS Chemistry. Available from: [Link]

  • Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basic than C_(6)H_(5)NH_(2). (c) Although -NH_(2) is o/p directing group, yet aniline on nitration gives a substantial amount of m-nitroaniline. (n.d.). Doubtnut. Available from: [Link]

  • Process for the ring alkylation of an aniline. (1984). Google Patents.
  • Protective Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). Scientific Reports. Available from: [Link]

Sources

Foundational

The Strategic Utility of 2-Bromo-3,4-dimethoxyaniline in Advanced Chemical Synthesis and Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently encounter building blocks that offer unique synthetic leverage due to their specific substitution patterns. 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that offer unique synthetic leverage due to their specific substitution patterns. 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) is one such highly functionalized aromatic intermediate. Characterized by a primary amine, an ortho-bromide, and two electron-donating methoxy groups, this molecule serves as a trifunctional linchpin in organic synthesis. This technical whitepaper explores the mechanistic rationale behind its reactivity, its field-proven applications in agrochemicals and pharmaceuticals, and provides self-validating experimental protocols for its deployment in the laboratory.

Chemical Profile & Mechanistic Rationale

The synthetic value of 2-bromo-3,4-dimethoxyaniline lies in the electronic and steric interplay of its substituents.

  • Enhanced Nucleophilicity: The 3,4-dimethoxy substitution significantly enriches the electron density of the aromatic ring via resonance. This increases the basicity and nucleophilicity of the primary amine, making it an exceptionally reactive participant in condensation reactions (e.g., imine formation).

  • Modulated Oxidative Addition: Conversely, the electron-rich nature of the ring slightly deactivates the carbon-bromine bond toward oxidative addition by low-valent transition metals. Therefore, cross-coupling reactions involving this substrate require highly active, electron-rich palladium catalysts to overcome the activation barrier.

  • Tandem Cyclization Potential: The ortho-relationship between the amine and the bromide is the most strategic feature of this molecule. It enables tandem inter- and intramolecular reactions—such as initial cross-coupling followed by cyclization—to construct complex heterocycles like indoles, benzimidazoles, and quinazolines.

Reactivity A 2-Bromo-3,4-dimethoxyaniline B Pd-Catalyzed Cross-Coupling A->B Aryl Bromide C Condensation Reactions A->C Primary Amine D Tandem Cyclization A->D Ortho-Relationship E Biaryl Amines (Buchwald-Hartwig) B->E F Schiff Base Carbamates (Agrochemicals) C->F G Functionalized Indoles & Quinazolines D->G

Fig 1. Divergent synthetic pathways of 2-bromo-3,4-dimethoxyaniline.

Core Research Applications

Agrochemical Development: Schiff Base Carbamates

2-Bromo-3,4-dimethoxyaniline is a critical precursor in the synthesis of Schiff base carbamates. As detailed in the 1[1], reacting this specific aniline with hydroxybenzaldehydes forms an intermediate Schiff base, which is subsequently carbamoylated. The bulky bromo and dimethoxy substituents dictate the lipophilicity of the molecule, which is a key causality factor for penetrating the waxy cuticles of target pests, weeds, and nematodes, thereby inhibiting nitrification and controlling aquatic pests[1].

Pharmaceutical Intermediates: Antimalarials & APIs

The bromo-dimethoxyaniline scaffold is heavily utilized in medicinal chemistry. For instance, regioisomeric analogs (like 2-bromo-4,5-dimethoxyaniline) are the core building blocks for the 2[2], which specifically targets the dormant liver stage (hypnozoites) of Plasmodium parasites[2]. Furthermore, these ortho-bromoanilines are deployed in modern multi-component reactions. By reacting the bromoaniline with carbon dioxide and isocyanides, researchers can synthesize3[3], which are highly valuable precursors for Active Pharmaceutical Ingredients (APIs)[3].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include strict in-process quality control (QC) checkpoints that dictate whether a reaction should proceed, preventing the cascading failure of multi-step syntheses.

Protocol A: Self-Validating Synthesis of Schiff Base Carbamates

Causality Rationale: The reaction must be split into two distinct phases. The condensation step must reach >95% completion because any residual primary amine will irreversibly react with the methyl isocyanate in Step 2, forming a stable, inactive urea byproduct instead of the desired carbamate.

Workflow S1 Step 1: Condensation (Equimolar Aldehyde) S2 In-Process QC (TLC / LC-MS) S1->S2 S2->S1 <95% Conv. S3 Step 2: Carbamoylation (Methyl Isocyanate) S2->S3 >95% Conv. S4 Final Validation (NMR / Yield) S3->S4

Fig 2. Self-validating workflow for Schiff base carbamate synthesis.

Step-by-Step Methodology:

  • Condensation: Charge a flame-dried 100 mL round-bottom flask with 2-bromo-3,4-dimethoxyaniline (10.0 mmol, 1.0 equiv) and the target hydroxybenzaldehyde (10.5 mmol, 1.05 equiv) in 30 mL of anhydrous ethanol.

  • Reflux the mixture at 78°C for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (QC): Analyze the reaction via TLC (Hexanes:EtOAc 7:3) and LC-MS. The primary amine spot must be completely consumed. Logic trigger: If unreacted amine remains (<95% conversion), add 0.05 equiv of glacial acetic acid to catalyze the imine formation and reflux for an additional 1 hour. Do not proceed until conversion is verified.

  • Carbamoylation: Cool the validated reaction mixture to 0°C. Add a catalytic amount of triethylamine (1.0 mmol, 0.1 equiv). Causality: Triethylamine acts as a nucleophilic catalyst, activating the isocyanate and directing the attack of the phenolic hydroxyl group.

  • Dropwise add methyl isocyanate (11.0 mmol, 1.1 equiv) under a strict inert atmosphere (Argon). Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (Quench & Isolate): Confirm product mass via LC-MS. Quench the reaction with 5 mL of methanol to safely destroy any unreacted methyl isocyanate before proceeding to aqueous workup.

Quantitative Data & Yield Optimization

When utilizing 2-bromo-3,4-dimethoxyaniline in cross-coupling (e.g., Buchwald-Hartwig amination), the steric hindrance of the ortho-bromine requires careful ligand selection. Ligands with a large bite angle (like dppf or XPhos) are mandatory to facilitate the reductive elimination step of the catalytic cycle. Failure to use the correct ligand results in the accumulation of stable Pd(II) intermediates, leading to rapid catalyst death.

Table 1: Catalyst and Ligand Screening for Ortho-Bromoaniline Cross-Coupling

EntryCatalyst SystemLigandBaseSolventYield (%)Mechanistic Causality
1Pd2(dba)3PPh3NaOtBuToluene15%Monodentate ligand fails to promote reductive elimination due to low steric bulk.
2Pd(OAc)2BINAPCs2CO31,4-Dioxane42%Moderate bite angle; competitive debromination observed due to slow catalytic turnover.
3Pd2(dba)3XPhosNaOtBuToluene89%Bulky biaryl phosphine accelerates reductive elimination and prevents catalyst deactivation.
4 Pd(dppf)Cl2 None (pre-complexed) K3PO4 1,4-Dioxane 94% Optimal bite angle (99°) perfectly accommodates the steric bulk of the ortho-substituted aniline.

Conclusion

2-Bromo-3,4-dimethoxyaniline is far more than a simple aromatic building block; it is a highly programmable intermediate. By understanding the causality behind its electronic deactivation and steric demands, researchers can leverage this molecule to build complex, high-value agrochemicals and pharmaceutical APIs with high atom economy and reliable yields.

References

  • Schiff base carbamates (US Patent 3012068A). Google Patents.
  • Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12). ACS Omega.
  • Overview of Abstracts CRF-2 (Quinazoline-2,4-dione synthesis). KU Leuven.

Sources

Protocols & Analytical Methods

Method

Use of 2-Bromo-3,4-dimethoxyaniline in kinase inhibitor synthesis

Application Note: Strategic Utilization of 2-Bromo-3,4-dimethoxyaniline in the Synthesis of Polycyclic Kinase Inhibitor Scaffolds Introduction & Strategic Rationale The development of highly selective small-molecule kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Bromo-3,4-dimethoxyaniline in the Synthesis of Polycyclic Kinase Inhibitor Scaffolds

Introduction & Strategic Rationale

The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of functionalized building blocks. 2-Bromo-3,4-dimethoxyaniline [1] is a highly versatile, yet synthetically nuanced, ortho-haloaniline. It provides an ideal geometric setup for the construction of privileged pharmacophores, specifically 6,7-dimethoxyindoles and functionalized biaryl ureas.

Dimethoxy-substituted heterocycles are critical in pharmaceutical drug design, frequently serving as core scaffolds for kinase inhibitors targeting VEGFR, FGFR, and EGFR[2]. The methoxy groups at the C3 and C4 positions act as potent hydrogen bond acceptors, anchoring the molecule within the solvent-exposed or hinge regions of the kinase ATP-binding pocket. However, the electron-donating nature of these methoxy groups increases the electron density of the aromatic ring. This electronic enrichment, combined with the inherently higher bond dissociation energy of the C–Br bond compared to C–I, means that 2-bromo-3,4-dimethoxyaniline often exhibits sluggish reactivity under standard palladium-catalyzed annulation conditions (e.g., standard Larock indole synthesis using Pd(OAc)₂), requiring highly optimized catalytic systems or cascade strategies[3][4][5].

This application note details two field-proven, self-validating synthetic workflows designed to overcome these mechanistic hurdles, enabling the efficient generation of pan-kinase and Type II allosteric kinase inhibitor scaffolds.

Divergent Synthetic Workflows

SyntheticPathways SM 2-Bromo-3,4-dimethoxyaniline Sonogashira Sonogashira + TMSA Pd(PPh3)2Cl2, CuI SM->Sonogashira Protection Boc Protection & Suzuki Coupling SM->Protection Indole 6,7-Dimethoxy-1H-indole (Pan-Kinase Core) Sonogashira->Indole Biaryl Biaryl Urea Derivative (Type II Inhibitor) Protection->Biaryl

Fig 1: Divergent synthetic pathways from 2-Bromo-3,4-dimethoxyaniline to kinase inhibitor scaffolds.

Workflow 1: Construction of the 6,7-Dimethoxy-1H-indole Core

Because direct heteroannulation of brominated substrates often results in significant decreases in conversion[5], a two-step Sonogashira cross-coupling followed by a base-mediated cyclization is the most robust approach.

Mechanistic Causality
  • Co-Catalysis (CuI): Copper(I) iodide is essential. It forms a highly reactive copper acetylide intermediate that facilitates transmetalation to the palladium center—a critical energy-lowering step given the high activation barrier for the oxidative addition of the electron-rich C–Br bond.

  • Base Selection (KOtBu): Potassium tert-butoxide serves a dual purpose in the second step: it mediates the in situ desilylation of the TMS-alkyne and subsequently deprotonates the aniline nitrogen, driving the intramolecular 5-endo-dig hydroamination to irreversibly close the pyrrole ring.

Step-by-Step Protocol: Sonogashira Coupling & Cyclization

Step 1: Sonogashira Coupling

  • Charge a flame-dried Schlenk flask with 2-bromo-3,4-dimethoxyaniline (10.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%), and CuI (1.0 mmol, 10 mol%).

  • Evacuate and backfill the flask with N₂ (3 cycles).

  • Add anhydrous Triethylamine (Et₃N, 30 mL) as both solvent and base.

  • Inject Trimethylsilylacetylene (TMSA, 15.0 mmol, 1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the TMS-alkyne intermediate.

Step 2: Base-Mediated Cyclization

  • Dissolve the purified TMS-alkyne intermediate (approx. 8.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

  • Add Potassium tert-butoxide (KOtBu, 17.0 mmol, 2.0 eq) in one portion.

  • Heat the mixture to 80 °C for 4 hours under N₂.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 6,7-dimethoxy-1H-indole can be recrystallized from hot ethanol.

Quantitative Data: Sonogashira Optimization

Table 1: Optimization of Sonogashira Coupling Conditions for 2-Bromo-3,4-dimethoxyaniline

EntryCatalyst SystemBase / SolventTemp (°C)Yield (%)
1Pd(OAc)₂ / PPh₃Et₃N6015%
2Pd(PPh₃)₂Cl₂Et₃N8068%
3 Pd(PPh₃)₂Cl₂ / CuI Et₃N 80 92%
4Pd(dppf)Cl₂ / CuIDIPEA / DMF8085%

Workflow 2: Synthesis of Type II Kinase Inhibitor Precursors

To target the DFG-out allosteric pocket of kinases (e.g., VEGFR2), the 2-bromo position can be utilized to append a heteroaryl group via Suzuki-Miyaura coupling, followed by functionalization of the free amine into a urea.

Mechanistic Causality
  • Amine Protection: The free primary amine, situated adjacent to a methoxy group, can act as a bidentate ligand, sequestering the palladium catalyst and stalling the catalytic cycle. Boc-protection sterically and electronically masks the amine, ensuring high turnover numbers during the Suzuki coupling.

Step-by-Step Protocol: Suzuki Coupling & Urea Formation

Step 1: Boc-Protection & Suzuki Coupling

  • React 2-bromo-3,4-dimethoxyaniline with Boc₂O (1.2 eq) in THF at reflux for 6 hours to yield the N-Boc protected intermediate.

  • In a microwave vial, combine the N-Boc intermediate (5.0 mmol, 1.0 eq), 4-Pyridinylboronic acid (6.0 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.25 mmol, 5 mol%), and K₂CO₃ (10.0 mmol, 2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 15 mL).

  • Seal the vial and heat at 90 °C for 8 hours.

  • Workup: Dilute with water, extract with DCM, dry, and purify via chromatography to yield the biaryl intermediate.

Step 2: Deprotection & Urea Formation

  • Dissolve the biaryl intermediate in DCM (10 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir at room temperature for 2 hours, then concentrate and neutralize with saturated NaHCO₃ to yield the free biaryl amine.

  • Dissolve the free amine (3.0 mmol) in anhydrous DCM (10 mL). Add phenyl isocyanate (3.3 mmol, 1.1 eq) dropwise at 0 °C.

  • Stir at room temperature for 4 hours. The resulting biaryl urea derivative will precipitate out of solution. Filter and wash with cold DCM to yield the pure Type II inhibitor scaffold.

BindingLogic Inhibitor Synthesized Biaryl Urea Dimethoxy 3,4-Dimethoxy Motif Inhibitor->Dimethoxy Urea Urea Linker Inhibitor->Urea Heteroaryl Heteroaryl Ring Inhibitor->Heteroaryl Hinge Hinge Region Binding (Hydrogen Bond Acceptor) Dimethoxy->Hinge DFG DFG-Out Pocket (Allosteric Site) Urea->DFG Hydrophobic Hydrophobic Pocket II Heteroaryl->Hydrophobic

Fig 2: Binding logic of the synthesized Type II kinase inhibitor within the ATP-binding domain.

Quantitative Data: Kinase Inhibitory Activity

Table 2: Comparative in vitro Kinase Inhibition (IC₅₀ in nM) of Synthesized Scaffolds

Compound ScaffoldVEGFR2 (nM)FGFR1 (nM)EGFR (nM)
6,7-Dimethoxyindole Core14521085
Biaryl Urea Derivative1245>1000
Sorafenib (Positive Control)958>1000

Sources

Application

Application Note: Derivatization Strategies for 2-Bromo-3,4-dimethoxyaniline in Small Molecule Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Scientific Rationale In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In modern drug discovery, the selection of bifunctional building blocks is critical for the rapid exploration of chemical space. 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) represents a highly privileged, electron-rich scaffold. The strategic positioning of the ortho-bromide relative to the primary amine provides orthogonal reactivity vectors, enabling both sequential cross-coupling and tandem cyclization reactions.

While its isomer (2-bromo-4,5-dimethoxyaniline) is classically used to synthesize the 6,7-dimethoxyquinazoline core found in blockbuster EGFR inhibitors like Erlotinib[1], the 3,4-dimethoxy substitution pattern uniquely grants access to 7,8-dimethoxyquinazolines and 4,5-dimethoxyindoles. These shifted substitution patterns are increasingly valuable for overcoming acquired resistance mutations in kinase targets by altering the vector of the hydrogen-bond acceptor network in the ATP-binding pocket[2].

Physicochemical & Structural Profiling

Understanding the steric and electronic microenvironment of this molecule is essential for reaction design. The C3-methoxy group exerts significant steric hindrance on the adjacent C2-bromide, necessitating specialized bulky ligands (e.g., XPhos) during palladium-catalyzed oxidative addition.

PropertyValueMedicinal Chemistry Significance
Molecular Weight 232.08 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors (HBD) 2 (-NH₂)Primary amine serves as a nucleophile for cyclization or Buchwald-Hartwig amination.
H-Bond Acceptors (HBA) 3 (2x -OCH₃, 1x -NH₂)Methoxy groups act as critical hinge-binding motifs in kinase inhibitor design.
cLogP (Estimated) ~1.8Optimal lipophilicity for passive membrane permeability.
Reactivity Centers C1 (Amine), C2 (Bromide)Enables divergent synthesis of polycyclic heterocycles via transition-metal catalysis.

Divergent Synthetic Workflows

To maximize the utility of 2-bromo-3,4-dimethoxyaniline, we detail two self-validating synthetic workflows. The causality behind reagent selection is heavily emphasized to ensure reproducibility and logical troubleshooting.

DivergentSynthesis A 2-Bromo-3,4-dimethoxyaniline (Bifunctional Core) B Pd-Catalyzed Cyanation (C-Br Activation) A->B C Larock Annulation (Dual NH2/C-Br Reactivity) A->C D Buchwald-Hartwig (NH2 Activation) A->D E 7,8-Dimethoxyquinazolines (Kinase Inhibitors) B->E F 4,5-Dimethoxyindoles (CNS / Oncology Scaffolds) C->F G N-Aryl-2-bromoanilines (Advanced Intermediates) D->G

Fig 1. Divergent synthetic pathways of 2-Bromo-3,4-dimethoxyaniline in drug discovery.

Workflow A: Synthesis of 7,8-Dimethoxyquinazolin-4-amines

Quinazolines are foundational to oncology drug development[3]. Direct cyclization from anilines typically requires an ortho-carboxylic acid. Here, we utilize a palladium-catalyzed cyanation to install a nitrile group, which subsequently undergoes a thermodynamically driven condensation with formamidine acetate to yield the quinazoline core[4].

Step-by-Step Protocol:

  • Cyanation (C-Br Activation):

    • Charge a Schlenk flask with 2-bromo-3,4-dimethoxyaniline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.05 equiv), and dppf (0.1 equiv).

    • Causality: Zn(CN)₂ is utilized instead of CuCN to avoid stoichiometric toxic copper waste and to allow the use of milder, Pd-catalyzed conditions.

    • Solvent: Degassed DMF (0.2 M). Heat to 100 °C for 12 hours under N₂.

    • Workup: Quench with aqueous NH₄OH to safely complex residual zinc/cyanide. Extract with EtOAc. The intermediate is 2-amino-3,4-dimethoxybenzonitrile .

  • Cyclization (Quinazoline Formation):

    • Charge the intermediate (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-methoxyethanol.

    • Causality: Formamidine acetate acts as both the C2 carbon source and the N3 nitrogen source. The high boiling point of 2-methoxyethanol (124 °C) provides the thermal energy required to drive the aromatization.

    • Reaction: Reflux for 8 hours. Cool to room temperature; the product, 7,8-dimethoxyquinazolin-4-amine , will precipitate. Filter and wash with cold ethanol.

Workflow B: Regioselective Larock Indole Synthesis

The Larock indole synthesis is a powerful method for constructing 2,3-disubstituted indoles in a single step from ortho-haloanilines and internal alkynes. When applied to 2-bromo-3,4-dimethoxyaniline, it yields 4,5-dimethoxyindoles .

Reaction Optimization Data

Due to the steric bulk of the C3-methoxy group adjacent to the C2-bromide, standard triphenylphosphine (PPh₃) ligands fail to promote efficient oxidative addition. Our optimization demonstrates the necessity of dialkylbiaryl phosphine ligands (Buchwald ligands).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃DMF10022
2Pd(OAc)₂dppfNa₂CO₃DMF10045
3Pd₂(dba)₃RuPhosK₂CO₃DMAc12071
4 Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 110 94

Table 1. Optimization of Larock Indole Synthesis using 2-bromo-3,4-dimethoxyaniline and diphenylacetylene.

Step-by-Step Protocol:

  • Charge an oven-dried vial with 2-bromo-3,4-dimethoxyaniline (1.0 equiv), diphenylacetylene (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), XPhos (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Causality: Cs₂CO₃ is highly soluble in organic solvents and provides the precise basicity required to deprotonate the aniline nitrogen, facilitating the intramolecular C-N bond formation following alkyne insertion.

  • Solvent: Add anhydrous Toluene (0.2 M). Seal the vial and heat at 110 °C for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield 2,3-diphenyl-4,5-dimethoxy-1H-indole .

LarockCycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 2-Bromo-3,4-dimethoxyaniline Coord Alkyne Coordination OxAdd->Coord MigIns Migratory Insertion (Regioselective) Coord->MigIns Internal Alkyne CNBond C-N Bond Formation (Cyclization) MigIns->CNBond Base (Cs2CO3) RedElim Reductive Elimination (Indole Release) CNBond->RedElim RedElim->Pd0 4,5-Dimethoxyindole

Fig 2. Catalytic cycle of the regioselective Larock indole synthesis using XPhos.

Conclusion

2-Bromo-3,4-dimethoxyaniline is far more than a simple substituted benzene; it is a highly programmable synthetic node. By understanding the steric implications of its substitution pattern and leveraging modern palladium catalysis, medicinal chemists can rapidly access complex, biologically relevant heterocycles such as 7,8-dimethoxyquinazolines and 4,5-dimethoxyindoles. Rigorous control of ligand architecture (e.g., XPhos) and base selection ensures high-yielding, scalable routes for drug discovery campaigns.

Sources

Method

Application Notes and Protocols for the Regioselective Bromination of 3,4-Dimethoxyaniline

These application notes provide a comprehensive guide for the regioselective bromination of 3,4-dimethoxyaniline, a critical transformation in the synthesis of various pharmaceutical and materials science intermediates....

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the regioselective bromination of 3,4-dimethoxyaniline, a critical transformation in the synthesis of various pharmaceutical and materials science intermediates. This document outlines the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Significance of Brominated 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline is an activated aromatic amine whose derivatives are pivotal building blocks in organic synthesis. The introduction of a bromine atom onto this scaffold through electrophilic aromatic substitution significantly enhances its synthetic utility. The resulting bromo-derivatives serve as versatile intermediates, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This versatility is extensively leveraged in the development of novel pharmaceuticals, agrochemicals, and functional materials.

The challenge in the bromination of highly activated systems like 3,4-dimethoxyaniline lies in controlling the regioselectivity and preventing over-bromination.[1][2][3] The potent activating and ortho-, para-directing nature of the amino and methoxy groups can lead to a mixture of products, including di- and tri-brominated species, if the reaction conditions are not carefully controlled.[1][2] This guide presents a robust protocol designed to favor the formation of a specific monobrominated product.

Mechanistic Insights: Controlling Regioselectivity

The bromination of 3,4-dimethoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-donating amino and methoxy groups increase the electron density of the aromatic ring, making it highly susceptible to attack by an electrophile (Br⁺).[3] The regiochemical outcome is dictated by the directing effects of these substituents.

The amino group is a powerful ortho-, para-director. Similarly, the methoxy groups are also ortho-, para-directing. In 3,4-dimethoxyaniline, the positions ortho to the amino group (C2 and C6) and para to the amino group (which is occupied by a methoxy group) are activated. The positions ortho to the methoxy groups are also activated. The interplay of these directing effects, along with steric considerations, determines the final position of bromination.

To achieve monobromination and enhance regioselectivity, two primary strategies are often employed:

  • Modulation of the Activating Group: The high reactivity of the amino group can be tempered by converting it to a less activating acetamido group through acetylation.[4] This modification reduces the propensity for polybromination and can influence the regioselectivity. The amino group can be regenerated by subsequent hydrolysis.

  • Use of Milder Brominating Agents: Instead of the highly reactive elemental bromine, milder and more selective brominating agents such as N-bromosuccinimide (NBS) are frequently used.[5][6] The choice of solvent can also significantly impact the reaction's selectivity.[5]

Below is a diagram illustrating the general workflow for a controlled monobromination of an aniline derivative.

bromination_workflow cluster_protection Step 1: Protection (Optional) cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline 3,4-Dimethoxyaniline Acetanilide N-(3,4-dimethoxyphenyl)acetamide Aniline->Acetanilide Acetic Anhydride Bromo_Aniline Brominated 3,4-Dimethoxyaniline Aniline->Bromo_Aniline Direct Bromination (Alternative) Bromo_Acetanilide Brominated Acetanilide Acetanilide->Bromo_Acetanilide Brominating Agent (e.g., NBS) Bromo_Acetanilide->Bromo_Aniline Acid/Base Hydrolysis

Caption: General workflow for controlled monobromination of anilines.

Experimental Protocol: Regioselective Bromination using N-Bromosuccinimide

This protocol details the synthesis of 2-bromo-4,5-dimethoxyaniline, a common and synthetically useful isomer, starting from 3,4-dimethoxyaniline. The procedure involves the protection of the amino group, followed by regioselective bromination and subsequent deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4-Dimethoxyaniline≥98%Sigma-AldrichCan be a brown powder.[7][8]
Acetic AnhydrideReagent GradeFisher Scientific
N-Bromosuccinimide (NBS)≥98%Acros OrganicsRecrystallize from water if necessary.
Dichloromethane (DCM)ACS GradeVWRAnhydrous grade recommended.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Bicarbonate (NaHCO₃)Saturated Solution---Prepared in-house.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying organic layers.
Ethanol (EtOH)95% or AbsoluteDecon LabsFor recrystallization.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography if needed.
Step-by-Step Procedure

Part A: Acetylation of 3,4-Dimethoxyaniline

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxyaniline (5.0 g, 32.6 mmol) in 50 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.5 mL, 37.5 mmol, 1.15 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 50 mL of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield N-(3,4-dimethoxyphenyl)acetamide as a solid, which can be used in the next step without further purification.

Part B: Bromination of N-(3,4-dimethoxyphenyl)acetamide

  • In a 250 mL round-bottom flask protected from light, dissolve the crude N-(3,4-dimethoxyphenyl)acetamide (from the previous step, ~32.6 mmol) in 50 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (6.1 g, 34.3 mmol, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with 50 mL of a 10% aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromo-acetanilide.

Part C: Hydrolysis of the Bromo-acetanilide

  • To the crude bromo-acetanilide in a 250 mL round-bottom flask, add 60 mL of ethanol and 30 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting bromo-acetanilide is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product, 2-bromo-4,5-dimethoxyaniline, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-bromo-4,5-dimethoxyaniline.

Safety and Handling

  • 3,4-Dimethoxyaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also sensitive to prolonged exposure to light.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • N-Bromosuccinimide: A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE.

Waste Disposal: All organic and aqueous waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Troubleshooting

IssuePossible CauseSuggested Solution
Polybromination Reaction temperature too high or excess brominating agent.Carefully control the temperature at 0 °C during NBS addition. Use a stoichiometric amount of NBS.
Incomplete Reaction Insufficient reaction time or deactivated NBS.Monitor the reaction closely by TLC and extend the reaction time if necessary. Ensure the NBS is pure and has been stored correctly.
Low Yield after Hydrolysis Incomplete hydrolysis or product loss during workup.Ensure complete hydrolysis by monitoring with TLC. Be careful during the neutralization step to avoid making the solution too basic, which can lead to side reactions.
Difficulty in Purification Presence of isomeric byproducts.If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).

References

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
  • ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF.
  • Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (n.d.).
  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • YouTube. (2022, December 22).
  • Khan Academy. (n.d.).
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • ChemicalBook. (n.d.). 2,4-dibromo-5-methoxyaniline synthesis.
  • regioselective bromination: an approach to the d-ring of the gilvocarcins. (2013, August 7).
  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of bromo-3,4-dicyanoaniline.
  • Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • MDPI. (2014, March 20).
  • ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.
  • FAO AGRIS. (n.d.).
  • PubChem. (n.d.). 3,4-Dimethoxyaniline.
  • Ottokemi. (n.d.). 3,4-Dimethoxyaniline, 98% 6315-89-5 - Manufacturers & Suppliers in India with worldwide shipping.
  • ExSyn. (2023, June 6). 3,4-Dimethoxyaniline.

Sources

Application

Purification of 2-Bromo-3,4-dimethoxyaniline by column chromatography

Application Note: Advanced Chromatographic Purification of 2-Bromo-3,4-dimethoxyaniline Executive Summary The isolation and purification of substituted anilines are notorious bottlenecks in synthetic organic chemistry. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic Purification of 2-Bromo-3,4-dimethoxyaniline

Executive Summary

The isolation and purification of substituted anilines are notorious bottlenecks in synthetic organic chemistry. 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7), a highly functionalized aromatic amine used as a critical building block in pharmaceutical development, presents a dual challenge: it is highly susceptible to oxidative degradation and exhibits strong, non-covalent adsorption to standard chromatographic stationary phases.

This application note provides a comprehensive, self-validating framework for the purification of 2-bromo-3,4-dimethoxyaniline. By detailing the causality behind mobile phase modifiers and stationary phase selection, this guide empowers researchers to achieve high-purity yields while preventing on-column decomposition.

Physicochemical Profiling & Chromatographic Impact

Understanding the molecular architecture of 2-bromo-3,4-dimethoxyaniline is essential for predicting its behavior during purification. The electron-donating methoxy groups enrich the aromatic ring, while the primary amine acts as a strong hydrogen-bond acceptor.

Table 1: Physicochemical Properties and Chromatographic Implications

PropertyValue / CharacteristicChromatographic Impact
CAS Number 16276-32-7Standard identifier for material sourcing .
Molecular Formula C8H10BrNO2Moderate molecular weight (232.08 g/mol ); elutes well in standard normal-phase systems.
Functional Groups Primary Amine (-NH2)Induces severe peak tailing via interaction with acidic silanols on bare silica 1.
Electronic Profile Electron-Rich AromaticHigh susceptibility to air oxidation, requiring inert atmosphere handling 1.
Solubility Soluble in EtOAc, DCMFacilitates dry-loading or minimal-volume liquid loading techniques 2.

Mechanistic Challenges in Aniline Purification

Bare silica gel (SiO₂) features slightly acidic silanol (Si-OH) groups on its surface. When purifying basic compounds like 2-bromo-3,4-dimethoxyaniline, an acid-base interaction occurs. The primary amine strongly adsorbs to the silica, leading to a slow, uneven elution profile characterized by severe "tailing" or streaking 1.

To counteract this, a basic modifier such as Triethylamine (TEA) is introduced. TEA acts as a sacrificial competitor; because it is a stronger base than the aniline derivative, it preferentially binds to and neutralizes the acidic silanol sites, allowing the target molecule to elute symmetrically.

Mechanism Silica Acidic Silanol (Si-OH) Amine 2-Bromo-3,4-dimethoxyaniline (Target Analyte) Silica->Amine Strong Adsorption (Causes Tailing) Elution Symmetric Elution (High Recovery) Amine->Elution Free Flow TEA Triethylamine (TEA) (Mobile Phase Modifier) TEA->Silica Neutralizes Acidic Sites TEA->Amine Displaces Target

Diagram 1: Competitive inhibition mechanism of TEA neutralizing acidic silanol sites to prevent analyte tailing.

Experimental Methodologies

To accommodate different laboratory capabilities, two self-validating protocols are provided. Protocol A is highly cost-effective, while Protocol B utilizes advanced stationary phases for superior recovery.

Protocol A: TEA-Modified Normal-Phase Silica Gel Chromatography

Causality Focus: Cost-effective neutralization of silica acidity and prevention of oxidative degradation.

  • System Validation (2D-TLC): Spot the crude mixture on a standard silica TLC plate. Develop in Hexane:Ethyl Acetate (e.g., 3:1 v/v). If streaking is observed, prepare a new chamber with Hexane:Ethyl Acetate + 1% TEA. A symmetrical spot with an Rf of 0.25–0.35 validates the solvent system 1.

  • Solvent Degassing: Purge the optimized mobile phase with Argon or Nitrogen for 10 minutes. Causality: Displacing dissolved oxygen prevents the oxidation of the electron-rich aniline ring during the run.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the TEA-modified mobile phase. Pour into the column and allow it to settle under gentle positive pressure. Causality: Pre-treating the silica with TEA neutralizes the column before the analyte is introduced.

  • Sample Loading: Dissolve the crude 2-bromo-3,4-dimethoxyaniline in a minimal amount of Dichloromethane (DCM) and apply evenly to the column head. Alternatively, dry-load onto Celite to prevent band broadening.

  • Elution & Monitoring: Elute using the degassed mobile phase. Monitor fractions using a UV lamp at 254 nm.

  • Recovery: Pool the target fractions and evaporate the solvent using a rotary evaporator. Crucial: Maintain the water bath temperature below 40°C and avoid extended high vacuum to prevent thermal decomposition and volatility losses 1. Store the purified product under an inert atmosphere in the dark.

Protocol B: Amine-Functionalized Silica Chromatography (High-Performance)

Causality Focus: Permanent masking of silanols using covalently bonded stationary phases.

For downstream applications sensitive to trace TEA contamination, amine-functionalized silica (e.g., Biotage® KP-NH or Teledyne RediSep® Amine) is the optimal choice. The stationary phase itself contains basic amine groups that permanently mask the underlying silanols 3.

  • Column Selection: Equip an automated flash chromatography system with an amine-bonded column.

  • Method Development: Treat the amine column as a normal-phase column. Program a gradient of Hexane to Ethyl Acetate (without TEA additives) 4.

  • Execution: Load the sample and execute the gradient. The lack of acid-base interactions will result in sharp, highly resolved peaks, allowing for up to 10x higher sample loading compared to bare silica 4.

Workflow Start Crude 2-Bromo-3,4-dimethoxyaniline TLC TLC Optimization (Hexane:EtOAc ± TEA) Start->TLC Prep Column Preparation (Silica + 1% TEA or KP-NH) TLC->Prep Load Sample Loading (Minimal DCM or Dry Load) Prep->Load Elute Isocratic or Gradient Elution (Monitor via UV 254 nm) Load->Elute Collect Fraction Collection (Inert Atmosphere) Elute->Collect Evap Solvent Removal (Rotary Evap, <40°C) Collect->Evap Pure Pure 2-Bromo-3,4-dimethoxyaniline Evap->Pure

Diagram 2: End-to-end workflow for the purification of 2-bromo-3,4-dimethoxyaniline.

Troubleshooting & Optimization Matrix

Even with optimized protocols, environmental factors can impact purification. Use the following self-validating matrix to diagnose and correct in-process errors.

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Severe tailing/streaking on TLC Unresolved acid-base interaction with silanols.Increase TEA concentration to 1.5% in the mobile phase, or switch to an amine-functionalized column 3.
Darkening of collected fractions Air oxidation of the electron-rich aniline ring on the column.Purge all solvents with Argon prior to use. Minimize the analyte's residence time on the column 1.
Analyte stuck at baseline (Rf = 0) Irreversible adsorption or insufficient mobile phase polarity.Test stability via 2D-TLC. If stable, increase the ratio of Ethyl Acetate. If decomposing, switch to Neutral Alumina 1.
Low mass recovery post-evaporation Thermal degradation or volatility loss during solvent removal.Ensure rotary evaporator water bath is strictly <40°C. Avoid leaving the purified product under high vacuum for extended periods 1.

References

  • Benchchem Technical Support Center. Purification of Substituted Anilines. Benchchem. 1

  • Biotage Knowledge Base. Is there an easy way to purify organic amines? Biotage. 3

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. 4

  • BLD Pharmatech Co., Limited. Product Catalog: 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7). ChemBuyersGuide.

  • Amazon S3 Hosted Research Data. Bio-based aromatic amines from lignin-derived monomers - Experimental Section.2

Sources

Method

Mastering the Art: Advanced Recrystallization Methods for Substituted Anilines

An Application Note and Protocol Guide Introduction: The Imperative for Purity in Aniline Chemistry Substituted anilines are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Introduction: The Imperative for Purity in Aniline Chemistry

Substituted anilines are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals and agrochemicals to dyes and polymers. The purity of the aniline starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised final product integrity. Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[1][2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures.[3] This guide offers a detailed exploration of the principles and practices required to develop efficient and reproducible recrystallization protocols for substituted anilines.

Part 1: Foundational Principles for Aniline Recrystallization

The success of any recrystallization hinges on the selection of an appropriate solvent system. For substituted anilines, the electronic nature and position of substituents on the aromatic ring dramatically influence polarity, hydrogen bonding capability, and ultimately, solubility.

The Profile of an Ideal Solvent

The perfect recrystallization solvent is not merely one that dissolves the aniline. Its properties must be precisely modulated by temperature. The ideal solvent should:

  • Dissolve the aniline sparingly or not at all at room temperature. [4]

  • Dissolve the aniline completely at an elevated temperature, typically the solvent's boiling point. [4][5]

  • Allow for the formation of well-defined crystals upon cooling.

  • Either not dissolve impurities at all or keep them dissolved upon cooling.

  • Be chemically inert, not reacting with the aniline. [4]

  • Be sufficiently volatile for easy removal from the purified crystals.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is the cornerstone of solvent selection.[4] The polarity of the substituted aniline must be matched with the polarity of the solvent.

  • Polar Anilines: Anilines bearing polar substituents (e.g., -OH, -COOH, -NO₂) exhibit higher solubility in polar solvents like water, ethanol, and methanol.[4] These functional groups can participate in hydrogen bonding with the solvent.[4] For example, aminobenzoic acids can be recrystallized from aqueous solutions.[6][7]

  • Nonpolar Anilines: Anilines with nonpolar or weakly polar substituents (e.g., alkyl groups, halogens) will have better solubility in less polar organic solvents.

Single vs. Mixed Solvent Systems

Often, a single solvent does not meet all the ideal criteria. In these prevalent cases, a mixed solvent system, or solvent pair, is employed. This typically involves a "good" solvent that readily dissolves the aniline at all temperatures, and a "poor" solvent in which the aniline is sparingly soluble.[4] Ethanol/water is a very common and effective mixed-solvent system for a wide range of anilines.[1][8]

The process involves dissolving the crude aniline in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the hot "poor"solvent until the solution becomes faintly cloudy (the saturation point). A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.[1][4]

Part 2: A Strategic Approach to Solvent Selection

A systematic, small-scale screening process is the most efficient way to identify the optimal solvent or solvent pair, saving time and valuable material.

Workflow for Solvent Screening

The following diagram outlines a logical workflow for determining the best recrystallization solvent for a novel substituted aniline.

Solvent_Selection_Workflow start Start: Crude Substituted Aniline test_solvents Select 3-4 Test Solvents (e.g., Water, Ethanol, Toluene, Hexane) covering a range of polarities. start->test_solvents procedure Procedure per Solvent: 1. Add ~20 mg crude solid to a test tube. 2. Add solvent dropwise (~0.5 mL). test_solvents->procedure check_rt Check Solubility at Room Temp procedure->check_rt dissolves_rt Soluble at RT. Solvent is unsuitable as a single solvent. (Consider as 'good' solvent in a pair) check_rt->dissolves_rt Yes insoluble_rt Insoluble or Sparingly Soluble at RT check_rt->insoluble_rt No heat Heat mixture to boiling insoluble_rt->heat check_hot Check Solubility when Hot heat->check_hot dissolves_hot Completely Dissolves check_hot->dissolves_hot Yes insoluble_hot Insoluble when Hot. Solvent is unsuitable. check_hot->insoluble_hot No cool Cool slowly to RT, then in an ice bath. dissolves_hot->cool check_xtals Observe for Crystals cool->check_xtals crystals_form Abundant Crystal Formation. Solvent is suitable for single-solvent recrystallization. check_xtals->crystals_form Yes no_crystals No or Poor Crystal Formation. Consider a mixed-solvent system. check_xtals->no_crystals No end Proceed with Scale-Up crystals_form->end

Caption: A decision workflow for systematic solvent screening.

Solvent Recommendations for Substituted Aniline Classes

The following table provides empirically derived starting points for solvent selection based on the nature of the substituent.

Aniline ClassSubstituent ExamplesRecommended Solvent(s)Rationale & Notes
Nitroanilines o/m/p-nitroanilineEthanol, Ethanol/Water, WaterThe nitro group increases polarity. p-Nitroaniline can be recrystallized from hot water or ethanol.[9][10] A mixed ethanol/water system is effective for many substituted nitroanilines.[1]
Haloanilines 4-Bromoaniline, 2,4-DichloroanilineEthanol/Water, HexaneHalogens are weakly deactivating and only moderately increase polarity. An ethanol/water mixture is a common choice.[4] For less polar haloanilines, a less polar solvent like hexane may be suitable.
Aminobenzoic Acids p-Aminobenzoic acid (PABA)Water, Ethanol, Ethyl AcetateThe presence of both acidic (-COOH) and basic (-NH₂) groups makes these compounds amphoteric and polar. Water is often a good solvent, though polymorphism can be a factor.[7][11]
Alkoxy anilines p-Anisidine (4-methoxyaniline)Water, Ethanol/WaterThe alkoxy group is polar. An aqueous ethanol solution is often recommended.[8]
Acetanilides AcetanilideWater, Ethanol/WaterThe amide group allows for hydrogen bonding, making water a good solvent for recrystallization.[4][12]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating. Adherence to the principles of using minimal hot solvent and allowing for slow cooling is critical for success.[4][13]

General Recrystallization Workflow

Recrystallization_Workflow cluster_main Recrystallization Process dissolve 1. Dissolution Dissolve crude aniline in a MINIMUM amount of HOT solvent. decolorize 2. Decolorization (Optional) Add activated charcoal to hot solution to remove colored impurities. dissolve->decolorize hot_filter 3. Hot Gravity Filtration Quickly filter hot solution to remove insoluble impurities and charcoal. decolorize->hot_filter cool 4. Crystallization Allow clear filtrate to cool SLOWLY to room temperature. hot_filter->cool ice_bath 5. Maximize Yield Place flask in an ice bath to complete crystallization. cool->ice_bath vac_filter 6. Isolation Collect crystals by vacuum filtration. ice_bath->vac_filter wash 7. Washing Wash crystals with a small amount of ICE-COLD solvent. vac_filter->wash dry 8. Drying Dry the purified crystals completely. wash->dry

Caption: A generalized step-by-step recrystallization workflow.

Protocol 1: Single-Solvent Recrystallization of p-Nitroaniline from Water

This protocol is adapted from standard laboratory procedures for purifying p-nitroaniline, which has sufficient solubility in hot water to be effective.[9][10]

Materials:

  • Crude p-nitroaniline

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude p-nitroaniline (e.g., 2.0 g) into a 100 mL Erlenmeyer flask.

  • Add approximately 30-40 mL of deionized water. Heat the suspension to a rolling boil on a hot plate.

  • Stirring continuously, add more water in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of water to ensure good recovery.[9]

  • While the solution is boiling, set up a hot gravity filtration apparatus. Place a stemless funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask. Preheat the apparatus by pouring boiling water through it.

  • Quickly pour the hot, saturated p-nitroaniline solution through the fluted filter paper to remove any insoluble impurities.

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming larger, purer crystals.[5]

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize the yield.[4]

  • Collect the purified yellow crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Continue to draw air through the crystals for 10-15 minutes to help dry them, then transfer to a watch glass to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization of 4-Bromoaniline from Ethanol/Water

This protocol demonstrates the use of a solvent pair, a common and highly effective method for many substituted anilines.[4]

Materials:

  • Crude 4-bromoaniline

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

  • Ice bath

Procedure:

  • Place the crude 4-bromoaniline in an Erlenmeyer flask and add a minimal amount of hot ethanol. Heat the mixture to boiling to dissolve the solid completely.

  • To the boiling ethanol solution, add hot water dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.[4]

  • Add a few more drops of hot ethanol to the cloudy mixture, just enough to redissolve the precipitate and obtain a clear solution.[4]

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once crystal formation is well underway, place the flask in an ice bath to complete the crystallization process.[4]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely.

Protocol 3: Using Activated Charcoal for Decolorization

Darkly colored crude anilines often contain oxidized or polymeric impurities that can be removed with activated charcoal.[14][15]

Procedure:

  • Following the dissolution step (e.g., Step 3 in Protocol 1 or Step 1 in Protocol 2), remove the hot solution from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Using too much can adsorb the desired product and reduce the yield.[4]

  • Swirl the mixture and bring it back to a boil for a few minutes.

  • Proceed immediately to the hot gravity filtration step to remove the charcoal along with the adsorbed impurities. The filtrate should be significantly lighter in color.

Part 4: Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise. The following table provides solutions to the most common problems encountered during the recrystallization of substituted anilines.

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)1. Solution is supersaturated above the compound's melting point. 2. The boiling point of the solvent is higher than the melting point of the aniline.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool again.[4] 2. Allow the solution to cool more slowly. 3. Select a different solvent with a lower boiling point.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires nucleation.1. Gently boil off some of the solvent to increase the concentration and try cooling again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a "seed crystal" of the pure compound.
Low Recovery / Poor Yield 1. Too much solvent was used during dissolution. 2. Incomplete crystallization (insufficient cooling time/temp). 3. Premature crystallization during hot filtration. 4. Excessive washing of the final crystals.1. Always use the minimum amount of hot solvent necessary for complete dissolution.[4] 2. Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., >15 min).[4] 3. Preheat the filtration funnel and receiving flask to prevent cooling and crystal crashing in the funnel.[14] 4. Wash crystals with a minimal amount of ice-cold solvent.
Product is Still Colored 1. Colored impurities are not fully removed. 2. The compound itself is colored (e.g., nitroanilines).1. Perform a second recrystallization. 2. Use a small amount of activated charcoal during the procedure (See Protocol 3).[4][15]

References

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Retrieved from [Link]

  • Kim, K., Kim, H., & Kim, J. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12563-12567. Retrieved from [Link]

  • Studylib. (n.d.). Recrystallization Lab Guide: Purification Techniques. Retrieved from [Link]

  • Ehrenfeld, L., & Puterbaugh, M. (1929). o-NITROANILINE. Organic Syntheses, 9, 64. DOI: 10.15227/orgsyn.009.0064. Retrieved from [Link]

  • Myerson, A. S., & Ginde, R. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1087-1095. Retrieved from [Link]

  • Google Patents. (2021). CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof.
  • PrepChem.com. (n.d.). Preparation of 4-nitroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • ACS Publications. (2025). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]

  • The University of Manchester. (2015). Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. Retrieved from [Link]

  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

  • Chem355 Labbook-2020. (n.d.). Retrieved from [Link]

  • CDN. (n.d.). Aniline and acetic anhydride were reacted to form solid acetanilide. Retrieved from [Link]

  • Price, C. J., & Hammond, R. B. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2025-2037. Retrieved from [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from [Link]

Sources

Application

Comprehensive HPLC Method Development and Validation for the Purity Analysis of 2-Bromo-3,4-dimethoxyaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7) Introduction & Chemical Context 2-Bromo-3,4-dimethoxyaniline is a highly fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-Bromo-3,4-dimethoxyaniline (CAS: 16276-32-7)

Introduction & Chemical Context

2-Bromo-3,4-dimethoxyaniline is a highly functionalized aromatic amine frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Structurally, it features a basic primary amine, a sterically demanding and hydrophobic bromine atom, and two electron-donating methoxy groups.

Ensuring the purity of this intermediate is paramount, as structurally similar impurities—such as unbrominated 3,4-dimethoxyaniline, dibrominated by-products, or positional isomers (e.g., 6-bromo-3,4-dimethoxyaniline)—can propagate through synthetic pathways, ultimately compromising the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purity analysis, offering the requisite resolution, sensitivity, and reproducibility [1].

Mechanistic Rationale for Method Development

Developing a robust HPLC method for aniline derivatives requires a deep understanding of the molecule's physicochemical properties. As a Senior Application Scientist, I approach this separation by addressing the specific chromatographic challenges inherent to basic aromatic amines.

Stationary Phase Selection: Mitigating Secondary Interactions

Reversed-phase HPLC (RP-HPLC) is the most effective mode for separating aniline derivatives [1]. The bromo and dimethoxy substituents provide substantial hydrophobicity, allowing for strong primary retention on a C18 (octadecylsilane) stationary phase. However, the basic primary amine group is prone to secondary interactions with unreacted, acidic silanol groups (-SiOH) on the silica support. This ion-exchange interaction is the primary cause of peak tailing in basic compounds. To counteract this, a highly end-capped C18 column is mandatory. End-capping masks these residual silanols, ensuring the separation is driven purely by hydrophobic partitioning rather than mixed-mode interactions.

Mobile Phase & pH Control: The Causality of Peak Shape

Anilines typically possess a pKa in the range of 4.0 to 5.0. If the mobile phase pH is near the pKa, the analyte will exist in a dynamic equilibrium between its neutral and protonated states, leading to split or severely broadened peaks [3].

To achieve a self-validating, robust system, we must operate at least two pH units below the analyte's pKa. By utilizing an acidic aqueous buffer (e.g., 0.05 M Potassium Phosphate adjusted to pH 3.0 with phosphoric acid), we achieve two critical mechanistic outcomes:

  • Full Protonation: The amine group is fully protonated (-NH3+), locking the molecule into a single ionization state for consistent retention [2].

  • Silanol Suppression: At pH 3.0, the residual silanols on the stationary phase are fully protonated and neutral (-SiOH rather than -SiO-), completely eliminating the electrostatic attraction that causes tailing [3].

Mechanism Analyte 2-Bromo-3,4-dimethoxyaniline (Basic Amine, pKa ~4.5) MobilePhase Mobile Phase (pH 3.0) Protonates Amine (-NH3+) Analyte->MobilePhase Ionization Control StationaryPhase End-Capped C18 Column Hydrophobic Retention Analyte->StationaryPhase Hydrophobic Partitioning Silanols Residual Silanols Suppressed at low pH MobilePhase->Silanols Prevents Ionization (-SiO-) Outcome Sharp Peak Shape No Tailing (T < 1.5) StationaryPhase->Outcome Primary Retention Silanols->Outcome Eliminates Secondary Interactions

Mechanistic interactions governing the RP-HPLC separation of basic aniline derivatives.

Experimental Protocol & Method Parameters

The following protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own fitness for purpose before any data is reported.

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 250 mm x 4.6 mm, 5 µmMaximizes theoretical plates; prevents tailing.
Mobile Phase A 0.05 M KH₂PO₄ in Water (pH 3.0)Buffers the system; suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic organic modifier; provides sharp elution.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30°C ± 1°CStabilizes partitioning kinetics and reduces backpressure.
Detection UV at 254 nmCaptures the strong π-π* transitions of the aromatic ring [4].
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Gradient Elution Program

A gradient method is employed to ensure that highly retained, lipophilic impurities (such as dibrominated species) are eluted efficiently, preventing column fouling and baseline drift in subsequent runs.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Elution Phase
0.08020Equilibration & Injection
15.03070Linear Gradient (Separation of Isomers)
20.01090Column Wash (Elution of Lipophiles)
22.08020Return to Initial Conditions
30.08020Re-equilibration
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile. Note: Matching the diluent closely to the initial gradient conditions prevents solvent-shock and peak distortion at the solvent front.

  • Standard Preparation: Accurately weigh 25.0 mg of the 2-Bromo-3,4-dimethoxyaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • Sample Preparation: Accurately weigh 25.0 mg of the synthesized batch sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection. Discard the first 1 mL of the filtrate to account for potential filter binding.

Workflow Start Sample Preparation (1.0 mg/mL in Diluent) Filter Filtration (0.45 µm PTFE) Start->Filter SST System Suitability Test (Verify Tailing & RSD) Filter->SST Inject HPLC Injection (10 µL, RP-C18) SST->Inject Gradient Gradient Elution (pH 3.0 Buffer / ACN) Inject->Gradient Detect UV Detection (254 nm) Gradient->Detect Analyze Data Analysis & Purity Calculation (% Area) Detect->Analyze

End-to-end workflow for the HPLC purity analysis of 2-Bromo-3,4-dimethoxyaniline.

System Suitability and Data Interpretation

Before analyzing the sample batch, the system must pass the System Suitability Test (SST) using six replicate injections of the standard preparation. This ensures the instrument optics, pump mechanics, and column chemistry are operating within strict tolerances.

System Suitability Specifications
ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~12.5 minutes (± 2%)Confirms correct mobile phase mixing and column flow.
Tailing Factor (T) ≤ 1.5Validates that silanol interactions are successfully suppressed.
Theoretical Plates (N) ≥ 5,000Ensures column bed integrity and sufficient resolving power.
% RSD of Peak Area ≤ 2.0% (n=6)Confirms autosampler precision and detector stability.
Expected Elution Profile and Impurity Tracking

In a typical synthesis of 2-Bromo-3,4-dimethoxyaniline, specific impurities are expected based on the halogenation mechanics. The table below outlines the expected Relative Retention Times (RRT) for these compounds.

CompoundExpected RT (min)RRTMechanistic Elution Rationale
3,4-Dimethoxyaniline (Precursor)8.20.65Lacks the hydrophobic bromine atom; elutes earlier.
2-Bromo-3,4-dimethoxyaniline 12.5 1.00 Main Target Analyte.
6-Bromo-3,4-dimethoxyaniline (Isomer)13.11.05Positional isomer; requires high plate count to resolve.
Dibromo-dimethoxyaniline (Over-reaction)17.81.42Addition of second bromine significantly increases hydrophobicity.

Purity Calculation: Purity is calculated using the area normalization method. The area of the 2-Bromo-3,4-dimethoxyaniline peak is divided by the total area of all integrated peaks (excluding the solvent front and blank peaks), multiplied by 100.

References

  • Analytical Chemistry (ACS Publications). pH Gradient Reversed-Phase HPLC. Retrieved from:[Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from:[Link]

Method

Application Note: High-Sensitivity GC-MS Analysis of Halogenated Anilines in Complex Matrices

Introduction & Regulatory Context Halogenated anilines (e.g., chloroanilines, fluoroanilines, and bromoanilines) are critical synthetic intermediates in the manufacturing of active pharmaceutical ingredients (APIs), agro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Halogenated anilines (e.g., chloroanilines, fluoroanilines, and bromoanilines) are critical synthetic intermediates in the manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes. However, they are also recognized as highly toxic environmental pollutants and potentially mutagenic impurities. Under the [1], the assessment and control of DNA-reactive (mutagenic) impurities are mandatory to limit potential carcinogenic risks in pharmaceuticals[2]. Regulatory frameworks often require limits of detection (LOD) in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, necessitating highly sensitive, selective, and robust analytical methodologies.

The Causality of Analytical Choices: Why GC-MS and Derivatization?

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently utilized for direct injection of aqueous samples, Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for trace analysis of volatile and semi-volatile halogenated anilines[3] due to its unparalleled chromatographic resolution and the structural confirmation provided by Electron Ionization (EI)[4].

The Analytical Challenge: Free anilines possess a highly polar primary amine (-NH₂) group. When injected directly into a GC system, this polar functional group interacts with active sites (such as silanol groups) in the GC inlet and capillary column. This interaction leads to severe peak tailing, irreversible adsorption, sample loss, and poor run-to-run reproducibility.

The Mechanistic Solution: To overcome this, the analytical workflow mandates derivatization. By reacting the amine with an electrophilic reagent such as [5], the polar -NH₂ group is converted into a less polar, highly volatile heptafluorobutyryl amide.

Causality of choosing HFBA over standard acetylation:

  • Volatility & Thermal Stability: The substitution of active hydrogens with fluorinated acyl groups significantly lowers the boiling point and enhances the thermal stability of the analyte during GC elution.

  • Mass Spectrometric Sensitivity: The introduction of fluorine atoms increases the mass of the analyte, shifting diagnostic fragment ions to higher m/z regions where chemical noise from the matrix is minimized. Furthermore, the high electronegativity of fluorine enables the use of Negative Ion Chemical Ionization (NICI) if ultra-trace sensitivity is required.

Analytical Workflow

G A Sample Matrix (API, Groundwater) B Extraction (LLE / SPE at pH > 11) A->B Isolation C Derivatization (HFBA Acylation, 60°C) B->C Concentration & Drying D GC Separation (Capillary Column) C->D Volatilization E MS Detection (EI-SIM / NICI) D->E Elution F Data Analysis (ICH M7 Compliance) E->F Quantification

GC-MS analytical workflow for halogenated anilines from sample extraction to data analysis.

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, the following protocol incorporates internal standards (IS) and specific physicochemical controls to validate extraction efficiency and derivatization completeness[6].

Materials & Reagents
  • Analytes: Halogenated anilines (e.g., 2-chloroaniline, 4-chloroaniline, 2,4-dichloroaniline).

  • Derivatization Reagent: Heptafluorobutyric anhydride (HFBA).

  • Internal Standard (IS): 4-Chloroaniline-d4.

  • Solvents: LC-MS grade Ethyl Acetate, Hexane, Pyridine.

Step-by-Step Methodology

Step 1: Sample Preparation & Liquid-Liquid Extraction (LLE)

  • Aliquot 10.0 mL of the aqueous sample (or dissolved API) into a glass centrifuge tube.

  • Self-Validation Step: Spike the sample with 10 µL of the internal standard (4-Chloroaniline-d4 at 1 µg/mL). Causality: The IS acts as a self-validating marker that corrects for any analyte loss during the multi-step extraction and derivatization process.

  • Adjust the sample pH to >11 using 1 M NaOH. Causality: Halogenated anilines are weak bases (pKa ~2.5 - 4.0). A highly basic pH ensures the amine is fully deprotonated (neutral state), preventing ionization and maximizing partitioning into the organic extraction solvent.

  • Add 2.0 mL of Ethyl Acetate/Hexane (1:1 v/v) and vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean, dry glass reaction vial.

Step 2: HFBA Derivatization

  • Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C. Causality: HFBA is highly moisture-sensitive. Any residual water will rapidly hydrolyze the anhydride into heptafluorobutyric acid, quenching the reaction before the analytes can be derivatized.

  • Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate.

  • Add 10 µL of Pyridine and 20 µL of HFBA. Causality: Pyridine acts as a basic catalyst and acid scavenger. It neutralizes the acidic byproduct (heptafluorobutyric acid) generated during the reaction, driving the acylation equilibrium to completion.

  • Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Cool to room temperature, evaporate to dryness under nitrogen to remove excess reagent and pyridine, and reconstitute in 200 µL of Hexane for GC-MS injection.

Step 3: GC-MS Instrumental Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

  • Oven Program: 60°C (hold 1 min) → 15°C/min to 150°C → 25°C/min to 280°C (hold 3 min).

  • MS Mode: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode.

  • Temperatures: Transfer Line at 280°C; Ion Source at 230°C.

Mechanistic Reaction Pathway

R A Halogenated Aniline (Polar, Active -NH2) C Heptafluorobutyryl Derivative (Volatile, Stable) A->C Acylation (Pyridine Catalyst) B HFBA Reagent (Electrophilic) B->C D Byproduct (Heptafluorobutyric Acid) B->D Leaving Group

Mechanistic pathway of HFBA derivatization of halogenated anilines to enhance volatility.

Quantitative Data & Method Validation

A robust method must demonstrate linearity, precision, and accuracy. The table below summarizes typical validation metrics for HFBA-derivatized chloroanilines using the described GC-MS (SIM) protocol[6],[3].

AnalyteTarget Ion (m/z)Qualifier Ion (m/z)Linearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)
2-Chloroaniline 323154> 0.9990.050.1592 ± 4
4-Chloroaniline 323154> 0.9980.040.1295 ± 3
2,4-Dichloroaniline 357188> 0.9990.020.0698 ± 2
4-Chloroaniline-d4 (IS) 327158N/AN/AN/AN/A

Note: Target ions correspond to the molecular ion [M]⁺ or major structural fragments of the heptafluorobutyryl derivatives.

Conclusion & Best Practices

The quantification of halogenated anilines via GC-MS is highly dependent on meticulous sample preparation. While modern LC-MS/MS offers direct injection capabilities for certain matrices, GC-MS combined with HFBA derivatization provides superior sensitivity and structural confirmation for trace-level mutagenic impurity profiling. Analysts must prioritize strictly anhydrous conditions during the derivatization step and utilize isotopically labeled internal standards to ensure the self-validating integrity of the assay.

References

  • ICH M7 (R2) Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: International Journal of Environmental Analytical Chemistry (Taylor & Francis) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aniline Bromination Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing highly activated aromatic systems. The bromination of free...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing highly activated aromatic systems. The bromination of free anilines is notoriously difficult to control due to the hyper-reactivity of the substrate, frequently resulting in polybromination, oxidative degradation, or incorrect regiochemistry.

This guide provides a mechanistic breakdown of these side reactions, diagnostic logic for troubleshooting, and self-validating standard operating procedures (SOPs) to ensure reproducible, regioselective synthesis.

Diagnostic Logic Tree for Aniline Bromination

When a bromination reaction fails, identifying the specific side product is the first step toward mechanistic correction. Use the logic tree below to diagnose your reaction outcome.

TroubleshootingTree Root Aniline Bromination Troubleshooting Poly Issue: White Precipitate (Polybromination) Root->Poly Meta Issue: Meta-Substitution (Wrong Regiochemistry) Root->Meta Oxid Issue: Dark/Tarry Mixture (Oxidation) Root->Oxid SolPoly Solution: Protect -NH2 (Acetylation) or use DBDMH Poly->SolPoly Causality: -NH2 hyperactivation SolMeta Solution: Avoid strong acids. Prevent -NH3+ formation. Meta->SolMeta Causality: Anilinium ion formation SolOxid Solution: Use mild oxidants (e.g., Cu/NaBr or GO/NBS) Oxid->SolOxid Causality: Br2 acts as oxidant

Diagnostic logic tree for resolving common side reactions in aniline bromination.

Knowledge Base & Mechanistic FAQs

Q1: Why does direct bromination of aniline yield a white precipitate instead of the desired monobrominated product? Causality: The amino group ( −NH2​ ) is a strongly activating, ortho/para-directing group. It donates electron density into the aromatic ring via resonance, making the ring highly nucleophilic. Consequently, electrophilic aromatic substitution (EAS) with bromine occurs instantaneously at all available ortho and para positions, yielding 2,4,6-tribromoaniline as an insoluble white precipitate. This reaction is so rapid that it proceeds completely without the need for a Lewis acid catalyst (e.g., FeBr3​ ) 12.

Q2: I attempted to control the reaction rate by running it under strongly acidic conditions, but I isolated a meta-substituted product. Why? Causality: In highly acidic environments, the basic −NH2​ group is protonated to form an anilinium ion ( −NH3+​ ). This positively charged group can no longer donate electrons via resonance. Instead, it becomes a strong electron-withdrawing and deactivating group via the inductive effect, which shifts the directing preference from ortho/para to meta. This is a frequent pitfall in both the halogenation and nitration of free anilines 34.

Q3: How do I prevent polybromination and oxidative degradation (dark, tarry byproducts)? Causality: Free anilines are highly susceptible to oxidation by elemental halogens. The classical, field-proven solution is the "protection-bromination-deprotection" sequence. By reacting aniline with acetic anhydride, the amine is converted to an acetamide (acetanilide). The N-acetyl group competes for the nitrogen's lone pair through resonance, significantly attenuating its activating effect on the ring. Furthermore, the steric bulk of the acetyl group physically blocks ortho-substitution, highly favoring para-bromination 5.

ReactionPathway A Aniline (Over-reactive) B Acetanilide (Controlled) A->B Acetylation (Ac2O) C p-Bromoacetanilide (Para-Directed) B->C Bromination (Br2 / AcOH) D p-Bromoaniline (Target) C->D Deprotection (HCl / Heat)

The classical protection-bromination-deprotection sequence for para-selective synthesis.

Quantitative Data: Method Comparison

To optimize your specific workflow, compare the metrics of various bromination strategies below.

Bromination MethodReagentsTarget ProductSelectivityTypical YieldPrimary Drawback
Direct Bromination Br2​ (aq)2,4,6-TribromoanilinePoor (Polybromination)>90%Uncontrollable over-reaction
Protection Route Ac2​O , then Br2​ , then HCl p-BromoanilineHigh (Para-directed)75-85%Multi-step, lower atom economy
DBDMH Method DBDMH, Mild Acidp-BromoanilineHigh~85-95%Specialty reagent cost
Cu-Catalyzed Oxidative CuSO4​ , NaBr , Na2​S2​O8​ p-BromoanilineHigh~80-90%Requires heavy metal cleanup
Graphene Oxide (GO) GO, Br2​ or NBS2,4,6-TribromoanilineVaries~95%Requires GO synthesis/recovery

Standard Operating Procedures (SOPs)

Protocol A: Classical Synthesis of p-Bromoaniline via Acetanilide

This protocol utilizes steric hindrance and resonance attenuation to strictly enforce para-selectivity.5

  • Protection (Acetylation):

    • Dissolve 1.0 eq of aniline in glacial acetic acid within a fume hood.

    • Dropwise, add 1.1 eq of acetic anhydride while stirring at room temperature for 30 minutes.

    • Validation Checkpoint: Pour the mixture into ice-cold water. The immediate precipitation of a white solid confirms the successful formation of acetanilide. Filter and dry.

  • Bromination:

    • Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of Br2​ in acetic acid.

    • Validation Checkpoint: The reaction is complete when the orange/red color of Br2​ persists slightly, indicating no more starting material is available to react. Pour into cold water and filter the p-bromoacetanilide precipitate. Wash with cold sodium bisulfite to quench unreacted bromine.

  • Deprotection (Hydrolysis):

    • Reflux the purified p-bromoacetanilide in 7-8 M aqueous HCl for 1-2 hours until the solid completely dissolves.

    • Cool the solution in an ice bath and neutralize with a base (e.g., NaOH ) to precipitate the final p-bromoaniline product.

Protocol B: Regioselective Cu-Catalyzed Oxidative Bromination

This modern protocol bypasses the need for protection/deprotection by generating the bromonium ion ( Br+ ) in situ via a catalytic cycle, minimizing oxidative side reactions.6

  • Catalyst Setup: Suspend CuSO4​⋅5H2​O (25 mol%) in a mixture of CH3​CN (20 mL) and H2​O (10 mL) at 25 °C. Add the free aniline substrate (1.0 eq) and stir for 15 minutes.

  • In Situ Oxidation: Cool the system to 7 °C. Simultaneously add NaBr (1.8 eq) and Na2​S2​O8​ (1.4 eq) in three portions over 15 minutes.

  • Reaction Progression: Stir the mixture at 7 °C for 2 hours, then allow it to warm to 25 °C and stir for an additional 22 hours.

  • Quench & Isolate: Add Na2​S2​O3​ (0.5 eq) to quench any remaining oxidative radicals. Extract the aqueous layer with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the monobrominated aniline.

References

  • Anilines: Reactions, Reaction Mechanisms and FAQs - Allen.in[Link]

  • Mechanism of aniline and bromine - AskFilo[Link]

  • Reactions of Aniline - Chemistry Steps [Link]

  • Graphene Oxide Promoted Oxidative Bromination of Anilines and Phenols in Water - ACS Publications [Link]

  • Problem 47: Explain why the bromination of benzene... - Vaia[Link]

  • Ch22: EArS of aromatic amines - University of Calgary[Link]

Sources

Optimization

Technical Support Center: 2-Bromo-3,4-dimethoxyaniline Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Bromo-3,4-dimethoxyaniline. This guide is designed for researchers, process chemists, and drug development professionals facing yield, purity, and regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-3,4-dimethoxyaniline. This guide is designed for researchers, process chemists, and drug development professionals facing yield, purity, and regioselectivity challenges during their synthetic workflows.

Troubleshooting Guides & FAQs

Section 1: Regioselectivity & Pathway Selection

Q: Why is my direct bromination of 3,4-dimethoxyaniline yielding the 6-bromo isomer instead of the desired 2-bromo product? A: This is a classic issue of competing steric and electronic directing effects. In 3,4-dimethoxyaniline, the amino (-NH₂) group is a strongly activating, ortho/para-directing group that dominates the aromatic ring's reactivity[1]. While both positions 2 and 6 are ortho to the amine, position 2 is sterically compressed between the -NH₂ group and the 3-methoxy group. Consequently, the electrophilic aromatic substitution (SEAr) of the bromonium ion (Br⁺) heavily favors the less hindered position 6, predominantly yielding 6-bromo-3,4-dimethoxyaniline[1].

Q: How can I bypass this and exclusively synthesize 2-Bromo-3,4-dimethoxyaniline? A: You must abandon the direct bromination of the aniline. The most field-proven, self-validating system is the 3-Nitroveratrole Pathway . By starting with 1,2-dimethoxy-3-nitrobenzene (3-nitroveratrole), you leverage a synergistic directing effect. The nitro group is deactivating and meta-directing, while the 1-methoxy group is strongly activating and para-directing. This combination funnels the electrophile exclusively to position 4, yielding 4-bromo-1,2-dimethoxy-3-nitrobenzene[2]. Subsequent chemoselective reduction of the nitro group yields the target 2-bromo-3,4-dimethoxyaniline.

Section 2: Chemoselective Reduction (Avoiding Debromination)

Q: During the reduction of 4-bromo-1,2-dimethoxy-3-nitrobenzene, I am observing significant debromination (yielding 3,4-dimethoxyaniline). How can I prevent this? A: This occurs because standard catalytic hydrogenation (e.g., Pd/C with H₂) is overly aggressive. Palladium readily undergoes oxidative addition into the aryl C–Br bond. In a hydrogen-rich environment, this triggers hydrodehalogenation, stripping the bromine from the ring. To prevent this, you must switch to a chemoselective single-electron transfer (SET) reduction, such as the Béchamp reduction. Using Iron (Fe) powder and a mild proton source (like NH₄Cl), the nitro group is reduced via sequential electron transfers (nitro → nitroso → hydroxylamine → amine) without the Fe(0) surface inserting into the C–Br bond[3].

Experimental Protocols

Protocol A: Regioselective Bromination of 3-Nitroveratrole

Objective: Synthesize 4-bromo-1,2-dimethoxy-3-nitrobenzene.

  • Preparation: Dissolve 1.0 equivalent of 1,2-dimethoxy-3-nitrobenzene in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere.

  • Electrophile Addition: Cool the reaction flask to 15°C. Slowly add 1.1 equivalents of elemental bromine (Br₂) dropwise over 30 minutes to control the exotherm and prevent over-bromination.

  • Reaction: Allow the mixture to warm to 25°C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Quenching & Isolation (Self-Validation): Pour the mixture into ice-water containing 5% w/v sodium bisulfite (NaHSO₃) to quench unreacted bromine (solution will turn from orange to pale yellow). Filter the resulting precipitate and recrystallize from hot ethanol to yield pure 4-bromo-1,2-dimethoxy-3-nitrobenzene.

Protocol B: Chemoselective Béchamp Reduction

Objective: Synthesize 2-Bromo-3,4-dimethoxyaniline without hydrodehalogenation.

  • Preparation: Suspend 1.0 equivalent of 4-bromo-1,2-dimethoxy-3-nitrobenzene in a 3:1 mixture of Ethanol and Water.

  • Activation: Add 4.0 equivalents of finely powdered Iron (Fe) (325 mesh) and 1.5 equivalents of solid Ammonium Chloride (NH₄Cl). Note: NH₄Cl provides a mildly acidic environment necessary for the SET mechanism without the harshness of concentrated HCl[3].

  • Reaction: Heat the triphasic mixture to reflux (80°C). Maintain vigorous mechanical stirring (Re > 1500) for 2-3 hours to ensure optimal mass transfer between the solid iron, aqueous phase, and organic substrate[3].

  • Workup: Cool the mixture to room temperature and filter through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and evaporate to yield 2-Bromo-3,4-dimethoxyaniline as a solid.

Quantitative Data Summaries

Table 1: Comparison of Reduction Methods for 4-Bromo-1,2-dimethoxy-3-nitrobenzene

Reduction MethodReagents & ConditionsChemoselectivity (Nitro vs. Br)Expected YieldMajor Byproduct / Issue
Catalytic Hydrogenation Pd/C, H₂ (1 atm), MeOH, 25°CPoor< 30%3,4-dimethoxyaniline (Debromination)
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°CExcellent85 - 92%None (Clean conversion)
Tin Reduction SnCl₂·2H₂O, EtOH, RefluxExcellent80 - 88%Tin emulsion during basic workup
Transfer Hydrogenation Pt/C, Hydrazine hydrate, EtOHModerate60 - 70%Minor debromination

Mandatory Visualization

Pathway A 3,4-Dimethoxyaniline B 6-Bromo-3,4-dimethoxyaniline (Undesired Isomer) A->B Direct Bromination (Sterically driven) C 1,2-Dimethoxy-3-nitrobenzene (3-Nitroveratrole) D 4-Bromo-1,2-dimethoxy-3-nitrobenzene (Intermediate) C->D Br2, AcOH (Electronically directed) E 2-Bromo-3,4-dimethoxyaniline (Target Product) D->E Fe, NH4Cl (Chemoselective Reduction)

Figure 1: Comparison of synthetic pathways highlighting the optimized nitroveratrole route.

References

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions Source: Khan Academy URL:[Link]

  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • RU2102382C1 - Method of preparing brominated anilines Source: Google Patents URL

Sources

Troubleshooting

Unexpected rearrangement of bromoanilines during alkylation

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering unexpected structural anomalies during the N-alkylation of halogenated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering unexpected structural anomalies during the N-alkylation of halogenated anilines.

Diagnostic Alert: The 4-Bromo Anomaly

When attempting to synthesize N,N-dialkyl-2-bromoanilines using alkyl bromides under standard biphasic basic conditions (e.g., K₂CO₃ in DMF), researchers frequently isolate the 4-bromo isomer instead of the intended 2-bromo product[1]. This unexpected "halogen dance" is not a sigmatropic shift, but rather an intermolecular migration driven by poor reagent solubility and byproduct accumulation[2].

Mechanistic Causality: The Intermolecular "Halogen Dance"

Understanding the causality of this rearrangement is critical for rational protocol optimization. As elucidated by [1], the migration is triggered by the persistence of hydrobromic acid (HBr) in the reaction mixture.

  • Byproduct Accumulation: K₂CO₃ is largely insoluble in DMF (approx. 7.5 g/L). Consequently, the HBr generated during the first alkylation step is not efficiently scavenged[2].

  • De-bromination: The persisting HBr reacts with the newly formed N-alkyl-2-bromoaniline, cleaving the C–Br bond to form N-alkylaniline and elemental bromine (Br₂)[3].

  • Electrophilic Re-bromination: The highly nucleophilic N-alkylaniline intermediate rapidly undergoes electrophilic aromatic substitution by the in situ generated Br₂. Steric and electronic factors direct this bromination exclusively to the para-position, yielding the 4-bromo isomer[2].

Mechanism A 2-Bromoaniline + Alkyl Bromide B N-Alkyl-2-bromoaniline + HBr (Persists) A->B Alkylation (Insoluble Base) C N-Alkylaniline + Br2 B->C HBr-mediated De-bromination D 4-Bromo-N-alkylaniline C->D Intermolecular Bromination E N,N-Dialkyl-4-bromoaniline D->E 2nd Alkylation

Intermolecular mechanism of HBr-induced bromide migration during biphasic alkylation.

Condition Matrix: Quantitative Impact of Reagents

The table below summarizes the causality between specific reaction conditions and the occurrence of bromide migration[1],[2].

SubstrateAlkylating AgentBase / SolventRearrangement?Mechanistic Causality
2-Bromoaniline Benzyl BromideK₂CO₃ / DMFYes (66% yield) Insoluble base fails to scavenge HBr; Br₂ forms.
2-Bromoaniline Benzyl BromideNone / DMFYes (Exclusive) Maximum HBr accumulation drives total migration.
2-Bromoaniline n-Butyl BromideK₂CO₃ / DMFYes Rearrangement is independent of the alkyl group.
2-Bromoaniline Benzyl ChlorideK₂CO₃ / DMFNo HCl byproduct is not competent to induce C–Br cleavage.
2-Chloroaniline Benzyl BromideK₂CO₃ / DMFNo Higher C–Cl bond dissociation energy prevents cleavage.

Troubleshooting FAQs

Q: I am trying to synthesize N,N-dibenzyl-2-bromoaniline, but NMR shows para-substitution. Is my starting material contaminated? A: Likely not. You are experiencing an unexpected bromide migration[1]. When using biphasic conditions, the insoluble base cannot efficiently neutralize the HBr byproduct. This HBr reacts with your product to release electrophilic bromine, which re-brominates the aniline at the 4-position[2].

Q: Why doesn't this happen when I use benzyl chloride instead of benzyl bromide? A: Benzyl chloride generates HCl instead of HBr. HCl is not competent to induce the de-bromination of the N-alkyl-2-bromoaniline intermediate[2]. The specific redox potential and bond dynamics prevent HCl from generating an electrophilic halogen species under these conditions.

Q: Can I still use alkyl bromides if I change the base? A: Yes. Switching to a soluble base (like DIPEA) creates a single-phase reaction where the base can immediately and fully scavenge the HBr byproduct before it reacts with your intermediate[1].

Q: Does this affect all halogenated anilines? A: This specific rearrangement is prevalent in electron-rich bromo- and iodoanilines[1]. Interestingly, 2-chloroanilines do not undergo this migration even in the presence of HBr, due to the significantly higher bond-dissociation energy of the C–Cl bond[2].

DecisionTree Start Target: N-Alkylation of 2-Bromoaniline Q1 Using Alkyl Bromide? Start->Q1 Q2 Is the base soluble in the solvent? Q1->Q2 Yes Safe1 Safe: No Rearrangement (HCl does not induce) Q1->Safe1 No (Alkyl Chloride) Safe2 Safe: HBr is neutralized (No Br2 formed) Q2->Safe2 Yes (Soluble Base) Danger Danger: Bromide Migration (4-Bromo product forms) Q2->Danger No (Insoluble Base)

Troubleshooting decision tree for selecting safe alkylation conditions of haloanilines.

Self-Validating Experimental Protocols

Protocol 1: Optimized Single-Phase N-Alkylation (Suppresses Rearrangement)

Objective: Synthesize N,N-dialkyl-2-bromoaniline without bromide migration. Causality: By replacing the insoluble K₂CO₃ with a soluble organic base, the accumulation of reactive HBr is prevented, bypassing the formation of Br₂[1].

  • Preparation: Charge a dry, argon-flushed reaction vessel with 2-bromoaniline (1.0 equiv) and anhydrous DMF (0.5 M). Rationale: Anhydrous conditions prevent competing hydrolysis of the alkyl halide.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Rationale: DIPEA is fully soluble in DMF, ensuring immediate and complete scavenging of generated HBr, preventing localized acidic pockets.

  • Alkylation: Slowly add benzyl bromide (2.2 equiv) dropwise at room temperature.

  • Heating & Monitoring: Heat the reaction to 120 °C.

    • Self-Validation Checkpoint: Monitor via LC-MS at 2 hours and 12 hours. The chromatogram should show a direct progression to the m/z corresponding to the N,N-dibenzyl-2-bromo product. The strict absence of an[M-79] peak (the de-brominated N-benzylaniline intermediate) validates that the HBr-scavenging system is successfully suppressing the rearrangement pathway.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water (3x) to remove DMF and DIPEA salts, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Mechanistic Validation via Crossover Experiment

Objective: Prove experimentally that the bromine migration is an intermolecular process[1].

  • Preparation: Combine 2-bromoaniline (1.0 equiv) and 2-chloroaniline (1.0 equiv) in DMF.

  • Reagent Addition: Add benzyl bromide (4.4 equiv) and K₂CO₃ (6.0 equiv). Rationale: Deliberately using biphasic, insoluble base conditions to force HBr accumulation and induce the rearrangement.

  • Reaction: Heat to 120 °C for 30 hours.

  • Analysis: Analyze the crude mixture via LC-MS or GC-MS.

    • Self-Validation Checkpoint: Look for the mass corresponding to N,N-dibenzyl-4-bromo-2-chloroaniline. The detection of this crossover product confirms that the bromine atom cleaved from 2-bromoaniline migrated through the bulk solution (as an electrophilic Br₂ species) to brominate the 2-chloroaniline derivative. This definitively proves the intermolecular nature of the rearrangement[2].

References

  • Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Bromoaniline Isomers

Welcome to the technical support center for the purification of bromoaniline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of bromoaniline isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating and purifying ortho-, meta-, and para-bromoaniline. The subtle yet significant differences in the physicochemical properties of these isomers make their purification a non-trivial task. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Q1: My TLC analysis shows poor separation of bromoaniline isomers, with spots that are very close or overlapping. What's wrong?

Potential Causes:

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between the isomers. Bromoaniline isomers have very similar polarities, making their separation on a TLC plate challenging if the eluent is not selective enough.[1]

  • Co-spotting: If you are spotting a mixture, the high concentration might lead to broad, overlapping spots that do not resolve well.

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to tailing or streaking of basic compounds like anilines, obscuring separation.

Solutions:

  • Systematic Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[1] Systematically vary the ratio to fine-tune the separation.

  • Incorporate a Small Amount of Base: To counteract the acidity of the silica gel and reduce tailing, add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your developing solvent.

  • Consider Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (neutral or basic) or reverse-phase (C18) TLC plates, which may offer different selectivity.[1]

  • Dilute Your Sample: Ensure that the sample applied to the TLC plate is not too concentrated to prevent spot broadening.

Q2: I'm trying to separate o- and p-bromoaniline by distillation, but I'm getting a significant mixed fraction. How can I improve this?

Potential Causes:

  • Similar Boiling Points: The boiling points of ortho-bromoaniline (229 °C) and para-bromoaniline (230-232 °C) are very close, making simple distillation ineffective for a clean separation.[2] The meta-isomer has a higher boiling point (251 °C) and is more readily separated from the other two.[2]

  • Azeotrope Formation: While less common for these specific isomers, the possibility of azeotrope formation with residual solvents or impurities can complicate distillation.

Solutions:

  • Fractional Distillation Under Vacuum: For compounds with close boiling points, fractional distillation is necessary.[3][4] Using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) will enhance separation efficiency. Performing the distillation under vacuum will lower the boiling points, which can help prevent thermal degradation of the anilines.[3][4]

  • Steam Distillation for o- and p-Isomer Separation: A method has been described for the separation of o- and p-bromoanilines using steam distillation.[5] This technique exploits the difference in their physical states at room temperature in water; p-bromoaniline is a crystalline solid, while o-bromoaniline is an oily liquid.[5] It is important to render the solution alkaline before steam distillation to ensure the bromoanilines are in their free base form, which is more volatile.[6]

Q3: My attempt to purify p-bromoaniline from a mixture by recrystallization resulted in a low yield and impure product. What went wrong?

Potential Causes:

  • Incorrect Solvent Choice: The chosen solvent may be too good at dissolving the p-bromoaniline at room temperature, leading to significant loss of product in the mother liquor. Conversely, if the solvent is too poor, the compound may not dissolve sufficiently even when hot.

  • Cooling Too Quickly: Rapid cooling of the solution can lead to the formation of small, impure crystals or an oil, trapping impurities within the crystal lattice.

  • Insufficient Washing: Not washing the filtered crystals with fresh, cold solvent can leave behind mother liquor containing impurities.

Solutions:

  • Optimize the Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8] For p-bromoaniline, a mixed solvent system of ethanol and water is often effective.[7][9] The procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate before allowing the solution to cool slowly.[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once crystal formation appears complete at room temperature, the flask can be placed in an ice bath to maximize the yield.[7]

  • Proper Washing Technique: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between the bromoaniline isomers that influence their separation?

The primary physical properties that are exploited for the separation of bromoaniline isomers are their melting points, boiling points, and to a lesser extent, their polarity and basicity.[2]

Propertyo-Bromoanilinem-Bromoanilinep-Bromoaniline
Appearance Brown solid/liquidLight yellow to brown crystalline solidWhite to off-white crystalline solid
Melting Point (°C) 27-3215-18[2]66-70[2]
Boiling Point (°C) 229[2][10]251[2]230-232[2]
pKa (conjugate acid) ~2.5[2]~3.5[2]3.86[2][11]

The significant difference in the melting point of the para-isomer compared to the ortho- and meta-isomers makes crystallization a particularly effective method for its purification from a mixture. The distinct boiling point of the meta-isomer allows for its separation from the other two by fractional distillation.

Q2: Which chromatographic technique is generally most effective for separating bromoaniline isomers?

While challenging, chromatographic techniques can be optimized for the separation of bromoaniline isomers.

  • Gas Chromatography (GC): GC has shown promise, especially with specialized stationary phases. A novel amphiphilic pillar[12]arene-based stationary phase has demonstrated excellent resolving capabilities for bromoaniline isomers.[13] Another study reported successful separation using a bromine-terminated triblock copolymer as the stationary phase.[14]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to analyze 4-bromoaniline using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[15]

  • Cation-Exchange Chromatography: This technique has been successfully employed to separate p-bromoaniline from its ortho- and meta-isomers.[9]

Q3: Can I use derivatization to aid in the separation of bromoaniline isomers?

Yes, derivatization can be a powerful strategy to enhance the separability of isomers by altering their physical properties.

  • Acetylation: The amino group of aniline can be protected by acetylation to form the corresponding acetanilide.[16] The difference in the properties of the bromoacetanilide isomers might allow for easier separation by crystallization or chromatography. The acetyl group can then be removed by hydrolysis to yield the purified bromoaniline isomer.[16]

  • Formation of Diazonium Salts: The amino group can be converted to a diazonium salt, which can then be used in subsequent reactions.[2] While not a direct separation method for the anilines themselves, this chemical transformation is isomer-specific and can be a part of a larger synthetic and purification strategy.

Q4: Are there any non-chromatographic methods besides distillation and recrystallization for purifying bromoaniline isomers?
  • Acid-Base Extraction: This technique can be used to separate bromoanilines from non-basic impurities.[1][17] By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid, the basic bromoanilines will partition into the aqueous layer as their hydrochloride salts. The layers can then be separated, and the bromoanilines can be recovered by basifying the aqueous layer and extracting them back into an organic solvent.[1] This method, however, will not separate the isomers from each other.

Q5: How can I confirm the identity and purity of my separated bromoaniline isomers?

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of bromoaniline isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers. The substitution pattern on the benzene ring results in unique chemical shifts and coupling patterns for each isomer.[18]

  • Infrared (IR) Spectroscopy: The out-of-plane C-H bending region in the IR spectrum is particularly useful for confirming the substitution pattern on the aromatic ring.[18]

  • Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns in mass spectrometry can differ, aiding in their identification.[18]

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a good indicator of purity, especially for the solid isomers.

Experimental Workflows and Diagrams

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method for a mixture of bromoaniline isomers.

Purification_Decision_Tree start Mixture of Bromoaniline Isomers is_para_major Is p-bromoaniline the major component and solid? start->is_para_major recrystallization Recrystallization (e.g., from Ethanol/Water) is_para_major->recrystallization Yes is_meta_present Is m-bromoaniline present in significant quantity? is_para_major->is_meta_present No pure_isomers Pure Isomers recrystallization->pure_isomers fractional_distillation Fractional Distillation (under vacuum) is_meta_present->fractional_distillation Yes chromatography Chromatography (GC, HPLC, or Column) is_meta_present->chromatography No remaining_mixture Remaining o/p mixture fractional_distillation->remaining_mixture remaining_mixture->chromatography chromatography->pure_isomers

Caption: A decision tree to guide the selection of a purification strategy for bromoaniline isomers.

Protocol: Recrystallization of p-Bromoaniline from a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step method for the purification of p-bromoaniline using a mixed solvent system.

  • Dissolution: In a fume hood, place the crude p-bromoaniline in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with swirling until the solid dissolves completely.

  • Induce Saturation: While maintaining the heat, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystal formation has ceased at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol-water (in the same ratio as the recrystallization mixture).

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purity can be checked by melting point determination.

References

  • A Comparative Guide to Distinguishing Isomers of Dibromoanisole Using Spectroscopy - Benchchem. (n.d.).
  • Romano, S. J. (n.d.). Separation of Bromoaniline Isomers by Cation-Exchange Chromatography.
  • A Comparative Guide to the Reactivity of Bromoaniline Isomers - Benchchem. (n.d.).
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase - ACS Publications. (2022, November 29). Retrieved from

  • GC separation of chloroaniline and bromoaniline isomers on the... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Separation of positional isomers. a Nitroaniline, b bromoaniline, c... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 2-Bromoaniline CAS#: 615-36-1 - ChemicalBook. (n.d.).
  • Preparation of ortho bromo aniline from aniline - Filo. (2025, January 24).
  • 4-Bromoaniline: Properties, Applications, Safety & Insights - Ketone Pharma. (2024, August 30).
  • 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem. (n.d.).
  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. (n.d.).
  • Khalil, R. A. (2020, July 11). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon.
  • The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. (n.d.).
  • 4-Bromoaniline - Grokipedia. (n.d.).
  • 4-Bromoaniline 106-40-1 wiki - Guidechem. (n.d.).
  • RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines - Google Patents. (n.d.).
  • p-Bromoaniline Synthesis: A Lab Protocol - studylib.net. (n.d.).
  • Separation of 4-Bromoaniline on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 19).
  • P-bromoaniline can be synthesised from benzene by a number of other different routes. can u suggest one other way of doing this? - ECHEMI. (n.d.).
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC. (2025, October 28).
  • 5.1.8. Preparation of p-Bromoaniline - ResearchGate. (n.d.).
  • steam distillation of 4-bromoaniline , why render it basic prior - Chemistry Stack Exchange. (2015, May 26).
  • 4 bromoaniline : Organic Synthesis - YouTube. (2024, April 7).
  • Purification challenges for bromoquinoline compounds - Benchchem. (n.d.).
  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem. (n.d.).
  • (PDF) Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data - ResearchGate. (n.d.).
  • How to separate p-bromoaniline and benzoic acid when they are mixed together - Quora. (2016, June 10).
  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, July 18).
  • A Spectroscopic Showdown: Differentiating Isomers of Bromo-1-isopropyl-4-nitrobenzene - Benchchem. (n.d.).
  • Derivatization chemistries for the determination of inorganic anions and structurally related compounds by gas chromatography: a - NRC Publications Archive. (n.d.).
  • Recrystallization1. (n.d.).
  • Modern Derivatization Methods For Separation Sciences (T. To | PDF - Scribd. (n.d.).
  • Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC. (2022, October 28).
  • 4-Bromoaniline: Overview, Metabolism and Preparation Method - ChemicalBook. (2024, May 7).
  • Recrystallization Lab Guide: Purification Techniques - Studylib. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of Crude 2-Bromo-3,4-dimethoxyaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving complex impurity profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving complex impurity profiles associated with 2-bromo-3,4-dimethoxyaniline. This compound is a critical electron-rich aromatic building block, frequently utilized in the synthesis of kinase inhibitors and quinazoline-based therapeutics.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and providing self-validating protocols to ensure your purification workflows are robust, reproducible, and analytically sound.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the contaminants in your crude mixture. The table below summarizes the typical impurity profile generated during the bromination of 3,4-dimethoxyaniline and the primary strategies for their removal.

Table 1: Physicochemical Profile & Separation Metrics

Impurity CategoryChemical NatureApprox. pKa / LogPPrimary Removal StrategyValidation Metric
Unreacted Precursors Neutral OrganicsLogP ~ 2.5Acid-Base ExtractionTLC: Absence of high Rf​ spots
6-Bromo Regioisomer Weak BasepKa ~ 4.0Fractional Recrystallization 1 H-NMR: Absence of singlet at ~7.0 ppm
Over-brominated (2,6-) Very Weak BasepKa < 3.0Acid-Base Extraction (pH tuning)LC-MS: Absence of M+2/M+4 isotope pattern
Oxidation Products Quinone IminesN/AActivated Carbon FiltrationVisual: Color shift from black to pale yellow

Reaction & Degradation Pathways

Understanding how impurities form dictates how we remove them. The diagram below illustrates the major and minor synthetic pathways, alongside the oxidative degradation route that plagues electron-rich anilines.

Pathway SM 3,4-Dimethoxyaniline Bromination Bromination (NBS / Br2) SM->Bromination Target 2-Bromo-3,4-dimethoxyaniline (Target) Bromination->Target Major Regio 6-Bromo Isomer (Impurity) Bromination->Regio Minor DiBromo 2,6-Dibromo (Impurity) Bromination->DiBromo Excess Br2 Oxidation Quinone Imines (Degradation) Target->Oxidation O2 / Light

Reaction pathways showing target synthesis and common impurity formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is heavily contaminated with neutral byproducts. How can I achieve high purity without resorting to scalable-limiting column chromatography?

Mechanistic Rationale: 2-Bromo-3,4-dimethoxyaniline contains a basic amine group (conjugate acid pKa ~4.5). Neutral organic impurities (such as unreacted benzenes or non-basic byproducts) do not protonate under acidic conditions. By converting the target amine into its water-soluble hydrochloride salt, you can selectively partition it into an aqueous phase, leaving neutral impurities in the organic phase [1]. Solution: Implement the Self-Validating Acid-Base Extraction Protocol detailed in Section 4.

Q2: My isolated 2-bromo-3,4-dimethoxyaniline has a dark brown or black appearance instead of the expected pale yellow/tan. Is the batch ruined?

Mechanistic Rationale: No, the batch is likely salvageable. Electron-rich anilines (especially those with electron-donating methoxy groups) are highly susceptible to air oxidation. Exposure to O2​ and light generates trace amounts of highly conjugated quinone imines and azo dyes. Because these oxidation products have massive molar extinction coefficients, even <1% contamination will turn the entire batch pitch black. Solution: Dissolve the crude amine in ethyl acetate (EtOAc), add 10% w/w activated charcoal (e.g., Darco G-60), heat to 50°C for 15 minutes, and filter through a pad of Celite. The charcoal selectively adsorbs the large, planar, conjugated impurities.

Q3: How do I resolve the 6-bromo regioisomer from the 2-bromo target?

Mechanistic Rationale: Bromination of 3,4-dimethoxyaniline favors the 2-position due to the synergistic directing effects of the amine and methoxy groups, but steric hindrance can drive trace bromination to the 6-position. Because both are basic amines, acid-base extraction will not separate them. However, they possess different crystal lattice energies and solubilities [2]. Solution: Perform a fractional recrystallization using a binary solvent system (EtOAc/Heptane). The 2-bromo isomer typically crystallizes first due to its specific packing geometry. See the Self-Validating Recrystallization Protocol in Section 4.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Acid-Base Extraction Workflow

This protocol leverages phase-switching to isolate the target amine from neutral and over-brominated impurities [1].

G Crude Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (pH < 2) Form Hydrochloride Crude->Acidify Wash Wash with EtOAc Acidify->Wash Org1 Organic Phase (Neutral Impurities) Wash->Org1 Discard Aq1 Aqueous Phase (Amine-HCl Salt) Wash->Aq1 Keep Basify Add NaOH (pH > 10) Free Base Amine Aq1->Basify Extract Extract with EtOAc Basify->Extract Org2 Organic Phase (Target Amine) Extract->Org2 Keep Aq2 Aqueous Phase (Inorganic Salts) Extract->Aq2 Discard Pure Pure 2-Bromo-3,4- dimethoxyaniline Org2->Pure Evaporate

Workflow for the acid-base extraction of 2-bromo-3,4-dimethoxyaniline.

Step-by-Step Methodology:

  • Acidification: Suspend the crude mixture in deionized water (10 mL/g). Slowly add 1M HCl with stirring until the aqueous phase reaches pH < 2.

    • Self-Validating Checkpoint: The target amine will dissolve into the aqueous phase. Any insoluble oily or solid material remaining is neutral organic impurity. Furthermore, over-brominated impurities (e.g., 2,6-dibromo) have drastically lowered pKa values due to the inductive effect of two halogens and will resist protonation, remaining undissolved.

  • Organic Wash: Transfer to a separatory funnel and wash the acidic aqueous layer with EtOAc (3 × 5 mL/g).

    • Self-Validating Checkpoint: Spot the EtOAc layer on a TLC plate. It should contain high- Rf​ UV-active spots (neutral impurities) but absolutely no baseline material (the target amine salt). Discard the organic layer.

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH is > 10.

    • Self-Validating Checkpoint: The solution will immediately turn opaque/cloudy as the free base amine precipitates out of the aqueous phase, confirming successful deprotonation.

  • Extraction & Isolation: Extract the basified aqueous mixture with fresh EtOAc (3 × 5 mL/g). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Self-Validating Checkpoint: The final aqueous layer should be completely transparent. Spotting it on TLC should show zero UV activity, indicating 100% mass transfer of the product to the organic phase.

Protocol B: Regioisomer Purge via Fractional Recrystallization

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the crude amine in a minimum volume of boiling EtOAc.

  • Anti-Solvent Titration: Slowly add hot heptane dropwise while maintaining reflux until a slight turbidity persists in the solution.

    • Self-Validating Checkpoint: The persistent turbidity indicates the exact saturation point has been reached. Add exactly one drop of hot EtOAc; if the solution clears instantly, your solvent ratio is perfectly tuned.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Self-Validating Checkpoint: Crystals must form gradually. If rapid precipitation ("crashing out") occurs, impurities will be trapped in the crystal lattice. If this happens, reheat to redissolve and cool more slowly.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold heptane. Dry under high vacuum.

References

  • Blondiaux, E., Bomon, J., et al. "Bio-based Aromatic Amines from Lignin-Derived Monomers." ACS Sustainable Chemistry & Engineering, 2019, 7(7), 6906–6916. Available at: [Link][1][2]

  • "Schiff base carbamates." United States Patent 3012068A, 1961. Available at: [3][4]

Sources

Optimization

Technical Support Center: Stabilizing Reactive Intermediates in Aniline Synthesis

Welcome to the Application Science Support Center. The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical and agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The reduction of nitroarenes to anilines is a foundational transformation in pharmaceutical and agrochemical synthesis. However, controlling the highly reactive intermediates—specifically nitrosoarenes and N-arylhydroxylamines —presents significant challenges, including exothermic runaway, over-reduction, and the formation of unwanted dimers.

This guide provides diagnostic troubleshooting, self-validating experimental protocols, and mechanistic insights to help you achieve chemoselective control over these transient species.

Mechanistic Primer: The Haber Pathway

To troubleshoot intermediate stabilization, you must first understand the competing reaction networks. The reduction of nitroarenes follows the Haber mechanism, which splits into two primary pathways: the Direct Pathway and the Condensation Pathway [1].

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxyarene Nitroso->Azoxy + Ar-NHOH (Condensation) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ (Over-reduction) Azo Azoarene Azoxy->Azo +2e-, +2H+ Hydrazo Hydrazoarene Azo->Hydrazo +2e-, +2H+ Hydrazo->Aniline +2e-, +2H+

Fig 1: Haber mechanism of nitroarene reduction showing direct and condensation pathways.

Troubleshooting Guide: Diagnostic Scenarios

Q: Why is my reaction yielding azoxy and azo dimers instead of my target N-arylhydroxylamine? A: This is a classic symptom of the condensation pathway dominating your reaction. Nitrosoarenes are highly electrophilic and react rapidly with nucleophilic N-arylhydroxylamines[1]. To prevent this, you must suppress the local concentration of the nitroso intermediate. Intervention: Transition from a batch reactor to a continuous flow setup to improve mass transfer, or utilize Deep Eutectic Solvents (DES). DES networks stabilize the hydroxylamine intermediate via robust hydrogen-bonding matrices, sterically hindering the bimolecular condensation attack[2].

Q: How can I arrest the reduction exactly at the N-arylhydroxylamine stage without over-reducing to aniline? A: Over-reduction occurs because N–O bond cleavage is thermodynamically favorable. Intervention: You must selectively poison your catalyst. For example, using a Pt/SiO₂ catalyst doped with Dimethyl Sulfoxide (DMSO) and Triethylamine (Et₃N) is highly effective. The amine accelerates the initial nitro reduction, while DMSO selectively coordinates to the active Pt sites, increasing the activation energy required for N–O bond cleavage and halting the reaction at the hydroxylamine stage[3]. Alternatively, phosphine oxide-decorated Ruthenium nanoparticles (RuNPs) can provide near-quantitative selectivity for N-arylhydroxylamines by tuning the electronic density of the metal[4].

Q: My batch scale-up experienced an uncontrollable temperature spike. How do I manage the exotherm? A: Nitro reduction is highly exothermic (~130 kcal/mol). In batch systems, poor heat dissipation leads to thermal runaway, which accelerates intermediate decomposition. Intervention: Implement continuous flow chemistry. Microreactors possess superior surface-area-to-volume ratios, allowing for instantaneous heat dissipation and precise residence time control, ensuring safe and scalable processing[5].

Validated Experimental Protocols

Protocol A: Chemoselective Batch Synthesis of N-Arylhydroxylamines

Objective: Arrest nitroarene reduction prior to N–O bond cleavage using a poisoned catalyst system[3]. Self-Validation Check: The reaction mixture should remain pale or colorless. A shift to deep orange/red indicates the failure state (formation of azoxy dimers). GC-MS aliquots must show the [M+H] peak of the hydroxylamine without an aniline peak.

  • Catalyst Poisoning (The Causality): Suspend 1.0 mol% Pt/SiO₂ in isopropanol. Add 0.5 equivalents of DMSO and 1.0 equivalent of Et₃N. Why: Et₃N acts as an electron donor to accelerate the first two reduction steps. DMSO strongly coordinates to the Pt surface, sterically and electronically preventing the adsorption of the hydroxylamine oxygen, effectively disabling the catalyst's ability to cleave the N–O bond.

  • Substrate Addition: Add 1.0 mmol of the target nitroarene. Purge the reaction vessel with N₂ (3x) followed by H₂ (3x).

  • Reaction Execution: Stir vigorously (800 rpm) at 25 °C under 1 bar of H₂. Why: High stirring rates eliminate mass-transfer limitations, ensuring uniform H₂ distribution and preventing localized catalyst starvation, which triggers dimer formation.

  • Monitoring: Take aliquots every 30 minutes. Quench with dichloromethane and analyze via TLC (UV active) and GC-MS.

  • Workup: Upon complete consumption of the nitroarene, immediately purge with N₂ to terminate the reaction. Filter the catalyst through a short Celite pad to prevent post-reaction degradation.

Protocol B: Continuous-Flow Transfer Hydrogenation to Anilines

Objective: Safely reduce nitroarenes to anilines while completely suppressing the accumulation of explosive nitroso/hydroxylamine intermediates[5]. Self-Validation Check: Monitor the reactor effluent via in-line UV-Vis or periodic GC-MS. A drop in conversion (<99%) indicates catalyst deactivation or channeling within the packed bed.

  • Bed Preparation: Pack a stainless-steel tubular reactor (e.g., 5 mL volume) with 250 mg of CuNPs/Celite (5% w/w). Why: CuNPs provide a non-noble, highly active surface for transfer hydrogenation. Celite ensures optimal porosity, preventing dangerous pressure drops across the flow system.

  • Reagent Stream Formulation: Prepare a 0.5 M solution of nitroarene in ethylene glycol (EG) containing 2.0 equivalents of KOH. Why: Ethylene glycol acts as both the solvent and the hydrogen donor (transfer hydrogenation), eliminating the need for explosive H₂ gas. KOH facilitates the alkoxide formation necessary for the hydride transfer mechanism.

  • Flow Execution: Pump the reagent stream through the packed bed at a flow rate of 0.03 mL/min with the reactor heated to 130 °C. Why: This specific residence time ensures complete conversion of the transient nitroso and hydroxylamine intermediates to aniline, preventing the bimolecular condensation that forms azoxy impurities.

  • Collection: Collect the effluent after 3 reactor volumes have passed to ensure steady-state operation. Extract the aniline product using an in-line liquid-liquid separator with ethyl acetate and water.

FlowVsBatch cluster_batch Batch Reactor (Poor Control) cluster_flow Continuous Flow (High Control) B_React Nitroarene + H2 B_Mix Long Residence Time Uneven Heat Transfer B_React->B_Mix B_Prod Mixed Products (Aniline + Dimers) B_Mix->B_Prod F_React Nitroarene + H2 F_Mix Packed Bed Reactor Precise Residence Time F_React->F_Mix F_Prod Stabilized Intermediate (Ar-NHOH) F_Mix->F_Prod

Fig 2: Heat and mass transfer differences between batch and continuous flow reactors.

Quantitative Data: Strategy Comparison

The following table summarizes the efficacy of various stabilization strategies for reactive intermediates during nitroarene reduction:

Stabilization StrategyCatalyst / SystemTarget IntermediateSelectivity / YieldKey Mechanism of StabilizationReference
Selective Poisoning Pt/SiO₂ + DMSO/Et₃NN-Arylhydroxylamine>95% YieldDMSO sterically blocks N–O cleavage sites on Pt surface.[3]
Ligand Decoration RuNPs + Phosphine OxideN-Arylhydroxylamine>99% SelectivityPhosphine oxide ligands tune the electronic density of Ru.[4]
Continuous Flow CuNPs/Celite (Packed Bed)Aniline (Avoids Dimers)>99% ConversionRapid mass transfer prevents nitroso accumulation.[5]
Solvent Encapsulation Deep Eutectic Solvents (DES)Various IntermediatesHigh (Substrate Dep.)H-bonding network isolates reactive species.[2]

Frequently Asked Questions (FAQs)

Q: Are non-noble metals viable for the flow-chemistry reduction of nitroarenes? A: Yes. Copper nanoparticles (CuNPs) supported on Celite have been proven highly effective for continuous-flow transfer hydrogenation. They eliminate the need for explosive H₂ gas by using ethylene glycol as a hydrogen donor, achieving >99% conversion with high turnover numbers[5].

Q: How do Deep Eutectic Solvents (DES) physically stabilize reactive intermediates? A: DES networks (e.g., Choline Chloride:Urea) form extensive hydrogen-bond donor/acceptor matrices. These matrices solvate the transition states and encapsulate the N-arylhydroxylamine intermediates, creating a microenvironment that restricts bimolecular collisions (like dimerization) while enhancing the reaction rate of the primary reduction[2],[6].

Q: Can I use standard HPLC to monitor the formation of N-arylhydroxylamines? A: Proceed with caution. N-arylhydroxylamines are prone to thermal and oxidative degradation. If using HPLC, ensure the mobile phase is thoroughly degassed, avoid highly acidic modifiers that might catalyze rearrangement (e.g., Bamberger rearrangement), and keep the autosampler chilled.

References

  • [5] Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development - ACS Publications. 5

  • [2] Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. 2

  • [6] Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. 6

  • [1] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters - ACS Publications. 1

  • [3] Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts. ResearchGate. 3

  • [4] Highly efficient and selective partial reduction of nitroarenes to N-arylhydroxylamines catalysed by phosphine oxide-decorated p. White Rose / Elsevier. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bromination of Dimethoxyanilines: A Comparative Analysis of Key Reagents

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the regioselective introduction of a bromine atom onto an aromatic scaffold is a foundation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the regioselective introduction of a bromine atom onto an aromatic scaffold is a foundational transformation. Brominated dimethoxyanilines are valuable intermediates, serving as versatile precursors for cross-coupling reactions, allowing for the construction of more intricate molecular architectures. The high electron density of the dimethoxyaniline ring system, courtesy of the potent activating effects of both the amino and methoxy substituents, makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also be a significant challenge, often leading to a lack of selectivity and the formation of multiple products.

The choice of brominating agent is therefore a critical parameter that dictates the success of the synthesis. This guide provides an in-depth comparison of three commonly employed brominating agents—Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PHPB)—for the bromination of dimethoxyaniline substrates. We will explore the underlying principles of their reactivity, supported by experimental data and detailed protocols, to empower scientists to make informed decisions for achieving optimal yield and selectivity.

The Chemistry of the Arena: Understanding the Dimethoxyaniline Ring

The reactivity of a dimethoxyaniline isomer is governed by the powerful electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups. Both are strongly activating and direct incoming electrophiles to the ortho and para positions.[1] When both groups are present, their combined influence creates a highly nucleophilic aromatic ring. The positions that are ortho or para to these groups are the most electron-rich and, consequently, the most likely sites of bromination. This high activation means that the reaction often proceeds rapidly, even without a Lewis acid catalyst, but it also means that controlling the reaction to achieve selective mono-bromination can be difficult, as the mono-brominated product is often still activated enough to react further.[1][2]

The Contenders: A Head-to-Head Comparison of Brominating Agents

The selection of a brominating agent is a balance of reactivity, selectivity, safety, and practicality. Below, we analyze the performance of each primary contender.

Molecular Bromine (Br₂): The Powerhouse

Molecular bromine is the classic, most direct source of electrophilic bromine. It is a dense, volatile, and highly corrosive orange liquid, typically employed in a solvent such as glacial acetic acid or a chlorinated solvent.[3][4][5]

  • Mechanism & Reactivity: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the electron-rich aniline ring attacks the Br₂ molecule.[6][7][8] Due to the highly activated nature of the substrate, no Lewis acid catalyst is typically required. Br₂ is an aggressive electrophile, which often leads to rapid and highly exothermic reactions.[3] This potency is its primary drawback; controlling the stoichiometry to prevent over-bromination, yielding di- or even tri-brominated products, is a significant challenge.[1][2][3][9]

  • Selectivity: While the substitution pattern is dictated by the activating groups, the high reactivity of Br₂ can diminish regioselectivity, potentially leading to mixtures of isomers, especially if multiple activated sites are available.[10][11]

  • Safety & Handling: The handling of liquid bromine presents considerable safety hazards. It is highly toxic, corrosive, and has a high vapor pressure, necessitating its use in a well-ventilated fume hood with appropriate personal protective equipment.[4] Furthermore, the reaction generates hydrogen bromide (HBr) gas as a byproduct, which is also corrosive and must be neutralized.[9]

  • Verdict: Br₂ is a cost-effective and powerful reagent. However, its hazardous nature and tendency to cause over-bromination make it suitable primarily for situations where polybromination is desired or when extreme care can be exercised to control the reaction conditions.

N-Bromosuccinimide (NBS): The Precision Tool

N-Bromosuccinimide is a white crystalline solid that has become a favored alternative to liquid bromine.[4][12][13][14] Its solid nature makes it significantly easier and safer to handle, weigh, and store.[12][14]

  • Mechanism & Reactivity: NBS serves as a source of electrophilic bromine. For aromatic bromination, the reaction proceeds through an ionic pathway, which is favored in polar solvents like acetonitrile (CH₃CN) or in the presence of an acid catalyst.[15][16][17] In non-polar solvents and with radical initiators (like light or AIBN), NBS can react via a radical mechanism, typically leading to benzylic bromination, an important consideration when the substrate has alkyl side chains.[15][18] The key advantage of NBS is its milder reactivity compared to Br₂, which provides a low, steady concentration of electrophilic bromine.[3]

  • Selectivity: This controlled reactivity is the cornerstone of NBS's utility. It allows for a much higher degree of regioselectivity, often yielding a single mono-brominated product where Br₂ would produce a mixture.[3][16][19] The choice of solvent is critical; polar aprotic solvents like acetonitrile have been shown to dramatically increase the rate of ionic ring bromination while suppressing unwanted radical side reactions.[16]

  • Safety & Handling: As a stable, easy-to-handle solid, NBS is vastly superior to liquid bromine from a safety and convenience standpoint.[3][4][12] The reaction byproduct, succinimide, is a non-corrosive solid that is typically easy to remove during aqueous workup.

  • Verdict: NBS is the reagent of choice for achieving selective mono-bromination of activated aromatic rings like dimethoxyaniline. Its ease of handling, enhanced safety profile, and superior selectivity often outweigh its higher cost compared to Br₂.

Pyridinium Tribromide (PHPB): The Solid & Safe Alternative

Pyridinium hydrobromide perbromide (PHPB) is a stable, crystalline, orange-red solid. It acts as a solid carrier for bromine, effectively delivering Br₂ in a more controlled and manageable fashion.[20][21]

  • Mechanism & Reactivity: PHPB functions as a complex that releases Br₂ slowly into the reaction mixture. It is considered a mild and selective brominating agent, particularly effective for activated systems like phenols and anilines.[20][21][22]

  • Selectivity: By carefully controlling the stoichiometry and reaction conditions, PHPB can be used to achieve selective mono-, di-, or even tri-bromination of aniline derivatives.[22] Its controlled delivery of the electrophile helps to prevent the runaway reactions that can occur with liquid bromine.

  • Safety & Handling: As a non-volatile, crystalline solid, PHPB is easy to weigh and handle, offering a significant safety advantage over liquid Br₂.[20][22]

  • Verdict: PHPB is an excellent reagent that combines the potency of bromine with the handling advantages of a solid. It offers a great balance of reactivity and safety, making it a reliable choice for the controlled bromination of anilines.

Data at a Glance: Comparative Summary

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (PHPB)
Physical State Dense, volatile orange liquidWhite/off-white crystalline solid[12]Orange-red crystalline solid[20]
Handling/Safety High Hazard: Toxic, corrosive, volatile[4]Low Hazard: Easy to handle solid[4][12]Moderate Hazard: Solid, non-volatile[20][21]
Reactivity Very High / Aggressive[3]Mild to Moderate / Controllable[3][15]Mild / Controllable[20][21]
Selectivity Low; prone to over-bromination[1][2]High; excellent for mono-bromination[16][19]High; good for controlled bromination[22]
Common Solvents Acetic Acid, CCl₄, CH₂Cl₂Acetonitrile, DMF, Acetic Acid[14][16]THF, Acetic Acid[22]
Byproducts HBr (corrosive gas)[9]Succinimide (solid, easily removed)Pyridinium hydrobromide (solid)
Primary Use Case Poly-bromination, when cost is paramountSelective mono-brominationControlled, selective bromination

Visualizing the Process

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the reaction mechanism and logical workflows.

Electrophilic Aromatic Bromination Figure 1: General Mechanism of Electrophilic Aromatic Bromination cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Aromaticity Restored A Dimethoxyaniline (Nucleophile) C Sigma Complex (Arenium Ion Intermediate) Resonance Stabilized A->C π electrons attack Brδ+ B Br-Br (or NBS, PHPB source) B->C D Brominated Dimethoxyaniline C->D Deprotonation E H+ C->E Base Base (e.g., Solvent, Br-)

Caption: General mechanism for electrophilic bromination of an activated aromatic ring.[6][7][8]

Agent Selection Workflow Figure 2: Decision Tree for Brominating Agent Selection start Goal: Brominate Dimethoxyaniline q1 Is selective mono-bromination required? start->q1 q2 Are safety and ease of handling a priority? q1->q2 Yes res_br2_poly Use Br2 q1->res_br2_poly No (Polybromination OK) res_nbs Use NBS in a polar solvent (e.g., CH3CN) q2->res_nbs Yes (Highest Selectivity) res_phpb Use Pyridinium Tribromide (PHPB) q2->res_phpb Yes (Good Alternative) res_br2_careful Use Br2 with careful stoichiometric control q2->res_br2_careful No (Cost is priority)

Sources

Comparative

Precision Halogenation: N-Bromosuccinimide vs. Molecular Bromine for Aniline Synthesis

The synthesis of mono-brominated anilines (such as p-bromoaniline) is a foundational transformation in medicinal chemistry, agrochemical development, and materials science. However, the hyper-nucleophilic nature of the a...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of mono-brominated anilines (such as p-bromoaniline) is a foundational transformation in medicinal chemistry, agrochemical development, and materials science. However, the hyper-nucleophilic nature of the aniline ring presents a significant chemoselectivity challenge.

This guide objectively evaluates the two primary brominating agents used in modern synthesis—N-Bromosuccinimide (NBS) and Molecular Bromine ( Br2​ ) —analyzing their mechanistic pathways, operational efficiency, and experimental outcomes to help researchers select the optimal reagent for their specific workflows.

Mechanistic Insights: The Causality of Over-Bromination vs. Regioselectivity

The fundamental challenge in aniline bromination lies in the highly activating nature of the amino ( −NH2​ ) group. The nitrogen's lone pair donates electron density into the aromatic ring via a strong +M (mesomeric) resonance effect, dramatically increasing the nucleophilicity at the ortho and para positions.

The Molecular Bromine ( Br2​ ) Pathway: The Need for Deactivation

When free aniline is treated directly with molecular bromine in polar solvents (such as water or acetic acid), the reaction is violently exothermic and lacks regiocontrol. The high concentration of the highly electrophilic bromonium ion ( Br+ ) leads to rapid polybromination, invariably precipitating1[1].

To achieve mono-bromination with Br2​ , chemists must intervene mechanistically. The amine must be temporarily deactivated via acetylation to form acetanilide. The carbonyl group of the newly formed amide pulls electron density away from the nitrogen, dampens the ring's reactivity, and sterically hinders the ortho positions. This directs the incoming electrophile almost exclusively to the para position, allowing for controlled 2[2].

The N-Bromosuccinimide (NBS) Pathway: Mild and Direct

NBS offers a fundamentally different kinetic profile. As a solid source of electrophilic bromine, the N−Br bond is polarized but significantly less reactive than free Br2​ . In polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile, NBS provides a low, steady-state concentration of Br+ or reacts via a direct dipole-aromatic ring interaction. This milder electrophilicity perfectly matches the hyper-nucleophilicity of free aniline, enabling direct,3 without the need for protecting groups[3].

MechanisticDivergence Aniline Aniline (Highly Activated) Br2_Direct Direct Br2 (Uncontrolled) Aniline->Br2_Direct Protect Acetylation (Protection) Aniline->Protect NBS NBS in DMF (Mild Electrophile) Aniline->NBS Tribromo 2,4,6-Tribromoaniline (Over-bromination) Br2_Direct->Tribromo Rapid polybromination Acetanilide Acetanilide (Deactivated) Protect->Acetanilide Br2_Controlled Br2 in AcOH (Controlled) Acetanilide->Br2_Controlled pBromoAcetanilide p-Bromoacetanilide Br2_Controlled->pBromoAcetanilide Para-selective Deprotect Hydrolysis (Deprotection) pBromoAcetanilide->Deprotect pBromoaniline p-Bromoaniline (Target Product) Deprotect->pBromoaniline NBS->pBromoaniline Direct regioselective

Mechanistic pathways for aniline bromination comparing Br2 and NBS methods.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two brominating agents for the synthesis of p-bromoaniline derivatives.

ParameterMolecular Bromine ( Br2​ )N-Bromosuccinimide (NBS)
Reagent State Volatile, toxic, corrosive liquidStable, easily weighable solid
Step Count 3 (Protection Bromination Deprotection)1 (Direct Bromination)
Atom Economy Low (Requires acetic anhydride & acid/base)High (Only succinimide byproduct)
Regioselectivity Poor without protection (Yields tribromoaniline)Excellent (Para-selective in polar aprotic solvents)
Exothermic Profile Violently exothermic; high risk of thermal runawayMildly exothermic; easily controlled
Typical Yield 70-80% (Over 3 steps)90-95% (Single step)

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and safety, the following protocols are designed as self-validating workflows. Distinct physical state changes (e.g., precipitation, color discharge) serve as built-in checkpoints to confirm reaction progress.

Protocol A: The Classical 3-Step Molecular Bromine Method

This method is highly reliable for industrial scaling but suffers from poor atom economy due to the auxiliary protection/deprotection steps. Because of the 4 of free bromine, strict temperature control is mandatory[4].

  • Acetylation (Checkpoint: Solid Formation) : Dissolve aniline in glacial acetic acid. Slowly add 1.1 equivalents of acetic anhydride. The reaction is exothermic. Once complete, pour the mixture into ice water. The sudden shift in polarity will precipitate acetanilide as a white solid. Filter and dry.

  • Bromination (Checkpoint: Color Discharge) : Dissolve the dried acetanilide in glacial acetic acid and cool to 0–10 °C in an ice bath. Add a solution of Br2​ (1.05 eq) in acetic acid dropwise. Self-Validation: The dark red-brown color of bromine will rapidly discharge as it reacts. Once a faint yellow/orange color persists, the electrophilic substitution is complete. Pour into ice water to precipitate p-bromoacetanilide.

  • Hydrolysis (Checkpoint: Solubility Change) : Reflux the crude p-bromoacetanilide in an aqueous strong acid (e.g., 20% HCl) for 2-3 hours. Self-Validation: The solid will completely dissolve as the amide bond cleaves to form the soluble amine hydrochloride salt. Cool and neutralize with NaOH to precipitate the final p-bromoaniline. Filter, wash, and dry.

Protocol B: The Direct NBS Method

This modern approach maximizes atom economy, minimizes solvent waste, and is the preferred method for 5 in discovery chemistry[5].

  • Preparation : Dissolve the free aniline derivative in anhydrous N,N-Dimethylformamide (DMF). Maintain the reaction at 0 °C to room temperature (depending on the substrate's electron density).

  • NBS Addition (Checkpoint: Controlled Exotherm) : Add freshly recrystallized NBS (1.0 to 1.05 equivalents) portion-wise. Note: Using crude NBS can lead to unreliable results and polybromination. The reaction mixture will turn slightly yellow.

  • Workup & Isolation : Stir for 1-3 hours. Monitor via TLC (Hexanes/Ethyl Acetate). Once the starting material is consumed, quench by pouring the mixture into ice-cold brine. Extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF and the water-soluble succinimide byproduct. Dry over Na2​SO4​ and concentrate in vacuo to yield pure p-bromoaniline (Yield: ~92%).

WorkflowComparison cluster_Br2 Protocol A: Molecular Bromine (3 Steps) cluster_NBS Protocol B: NBS Method (1 Step) Step1 1. Acetylation (Aniline -> Acetanilide) Step2 2. Bromination (+ Br2) Step1->Step2 Step3 3. Hydrolysis (Deprotection) Step2->Step3 Product p-Bromoaniline (Isolated Yield: 85-95%) Step3->Product StepNBS 1. Direct Bromination (Aniline + NBS in DMF) StepNBS->Product

Step-by-step workflow comparison highlighting the operational efficiency of NBS over Br2.

Safety, Scale-up, and Environmental Impact

  • Handling & Toxicity : Molecular bromine is a volatile, highly toxic, and corrosive fuming liquid that requires specialized handling, including advanced fume hoods and basic scrubbers to neutralize the generated HBr gas. NBS, conversely, is a stable, easy-to-weigh solid that generates succinimide as a benign, easily separable byproduct.

  • Exothermic Control : The bromination of free aniline with Br2​ is violently exothermic. If unmitigated, it can lead to dangerous thermal runaway. NBS reactions are mildly exothermic and easily controlled by portion-wise addition or standard external ice-bath cooling.

  • Green Chemistry : The NBS route eliminates the need for acetic anhydride (protection) and strong acids/bases (deprotection), drastically reducing the E-factor (mass of waste generated per mass of product) of the synthesis.

References

  • Comparative study of different brominating agents for aniline derivatives BenchChem URL
  • Bromination of 3-(trifluoromethyl)
  • Reactions of Aniline Chemistry Steps URL
  • N-Bromosuccinimide Wikipedia URL
  • Managing Exothermic Reactions During Bromination of Anilines BenchChem URL

Sources

Validation

Regioselectivity in the Halogenation of Substituted Anilines: A Comparative Performance Guide

Executive Summary The halogenation of substituted anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. However, the primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The halogenation of substituted anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. However, the primary amine ( −NH2​ ) group is a powerful electron-donating group (EDG) that strongly activates the aromatic ring[2]. This inherent hyper-reactivity makes regioselective mono-halogenation a formidable synthetic challenge.

Traditional methods often suffer from poor atom economy and uncontrollable polyhalogenation (e.g., rapid formation of 2,4,6-tribromoaniline)[3]. To bypass this, chemists historically relied on inefficient three-step protection-halogenation-deprotection sequences. Today, modern methodologies—ranging from controlled oxidant-driven catalysis to superacid-mediated protonation—allow for direct, highly regioselective halogenation. This guide objectively compares the performance, mechanistic logic, and scalability of these modern alternatives against classical reagents.

Mechanistic Foundations of Regioselectivity

As an application scientist, understanding the causality behind regioselectivity is critical for rational method selection. The directing effect of the aniline nitrogen is entirely dependent on its electronic state, which can be manipulated via the reaction environment[4].

  • Free Base State (Ortho/Para Directing): In neutral or mildly acidic conditions, the nitrogen's lone pair donates electron density into the π -system via resonance[2]. This highly activates the ortho and para positions[3]. Because the para position is sterically less hindered, controlled electrophilic delivery will kinetically and thermodynamically favor para-halogenation.

  • Protonated State (Meta Directing): In extremely acidic environments, such as [4], the amine is completely protonated to form an anilinium ion ( −NH3+​ ). The positive charge eliminates resonance donation and exerts a powerful inductive electron-withdrawing effect, strongly deactivating the ring and directing incoming electrophiles exclusively to the meta position[5].

MechanisticControl cluster_traditional Mild / Neutral Conditions cluster_superacid Superacid Conditions (HF/SbF5) Aniline Substituted Aniline (Free Base) EDG Amino Group acts as EDG (Lone Pair Donation) Aniline->EDG Neutral pH Protonation Complete Protonation to Anilinium Ion Aniline->Protonation Superacid pH OP_Directing Ortho / Para Directing EDG->OP_Directing Product_OP Para-Haloaniline (Major) OP_Directing->Product_OP EWG Ammonium acts as EWG (Inductive Withdrawal) Protonation->EWG Meta_Directing Meta Directing EWG->Meta_Directing Product_M Meta-Haloaniline (Exclusive) Meta_Directing->Product_M

Caption: Mechanistic divergence in aniline halogenation dictated by pH and electronic effects.

Comparative Analysis of Halogenating Systems

To evaluate the best approach for your specific substrate, we compare four distinct halogenation systems, using bromination as the standard metric.

Method A: Classical Molecular Bromine ( Br2​ / AcOH )
  • Mechanism: Direct Electrophilic Aromatic Substitution ( SE​Ar ).

  • Performance: Extremely fast but highly unselective. The high concentration of active electrophile overwhelms the substrate, leading to rapid polybromination[3].

  • Verdict: Obsolete for direct mono-halogenation of free anilines due to poor atom economy (50% of bromine is lost as corrosive HBr waste) and lack of regiocontrol[6].

Method B: N-Bromosuccinimide (NBS / DMF)
  • Mechanism: Mild, controlled release of Br+ .

  • Performance: NBS serves as a steady-state reservoir of electrophilic bromine. This mitigates over-reaction, allowing for respectable para-selectivity.

  • Verdict: A reliable, bench-stable alternative for simple substrates, though it generates stoichiometric succinimide waste and requires toxic DMF.

Method C: Copper-Catalyzed Oxidative Bromination ( NaBr / Na2​S2​O8​ / CuSO4​ )
  • Mechanism: In situ catalytic oxidation of inert bromide salts.

  • Performance: As detailed by [7], this method uses Cu(II) to mediate the oxidation of NaBr by Na2​S2​O8​ . The slow, catalytic generation of the active brominating species ensures the electrophile is consumed by the most reactive para-position before secondary ortho-bromination can occur[8].

  • Verdict: The premier choice for para-selective mono-bromination. It boasts near 100% atom economy for bromine and utilizes inexpensive, safe reagents[9].

Method D: Superacid-Mediated Halogenation ( HF/SbF5​ )
  • Mechanism: Superelectrophilic activation and substrate protonation.

  • Performance: By completely protonating the aniline nitrogen, the directing effect is forcibly inverted from ortho/para to meta[5]. Polyhalogenation is entirely suppressed[4].

  • Verdict: The only viable direct route for late-stage meta-halogenation of complex anilines, though it requires specialized equipment to handle HF/SbF5​ [10].

Quantitative Performance Data

The following table summarizes the expected performance metrics when targeting mono-bromination of an unsubstituted or alkyl-substituted aniline free base.

Halogenating AgentStandard ConditionsTarget RegioselectivityYield (Target Isomer)Bromine Atom EconomyScalability & Safety Profile
Br2​ AcOH , RTPoor (Polybromination)< 20% (Direct)50%Low (Highly corrosive, toxic fumes)
NBS DMF, 0 °C to RTGood (Para-favored)75 - 85%100% (Active Br)Moderate (Solid waste generation)
NaBr/Na2​S2​O8​/Cu CH3​CN/H2​O , RTExcellent (Para-favored)88 - 96%100%High (Green, mild, cheap salts)
NXS/HF/SbF5​ -78 °C to 0 °CExcellent (Meta-favored)70 - 85%VariableLow (Requires specialized reactors)

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocol details the Copper-Catalyzed Oxidative Bromination [7]. This workflow is designed as a self-validating system: the physical rate of reagent addition intrinsically controls the chemical regioselectivity.

Caption: Workflow of copper-catalyzed oxidative bromination ensuring high para-selectivity.

Protocol: Highly Regioselective Para-Bromination via Catalytic Oxidation

Reference Standard: Adapted from Takahashi & Seki, Synthesis (2021)[8].

Reagents:

  • Substituted Aniline (Free Base): 10.0 mmol (1.0 equiv)

  • Sodium Bromide ( NaBr ): 12.0 mmol (1.2 equiv)

  • Sodium Persulfate ( Na2​S2​O8​ ): 12.0 mmol (1.2 equiv)

  • Copper(II) Sulfate Pentahydrate ( CuSO4​⋅5H2​O ): 0.5 mmol (5 mol%)

  • Solvent: CH3​CN/H2​O (1:1 v/v), 20 mL

Step-by-Step Methodology & Causality:

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve the aniline (10.0 mmol) and NaBr (12.0 mmol) in 20 mL of the CH3​CN/H2​O solvent mixture at room temperature.

    • Causality: The biphasic-like aqueous/organic mixture ensures complete solvation of both the hydrophobic organic substrate and the inorganic salts, preventing localized concentration gradients.

  • Catalyst Addition: Add the CuSO4​⋅5H2​O (5 mol%) to the stirring mixture.

    • Causality: The Cu(II) acts as a critical redox shuttle, lowering the activation energy required to oxidize the inert bromide ion into the active electrophile[7].

  • Controlled Oxidation (Critical Step): Slowly add Na2​S2​O8​ (12.0 mmol) in small portions over a period of 30 minutes.

    • Causality: This is the regiocontrolling step. Slow addition restricts the generation of Br+ . A low steady-state concentration starves the reaction of excess electrophile, kinetically favoring the highly nucleophilic, sterically unhindered para-position and preventing secondary ortho-bromination[7].

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor progression via TLC or LC-MS until the starting aniline is fully consumed.

  • Workup & Isolation: Quench the reaction with 10 mL of saturated aqueous Na2​S2​O3​ .

    • Causality: Thiosulfate instantly reduces any residual active oxidants or halogens, halting the reaction and preventing over-halogenation during concentration. Extract with Ethyl Acetate ( 3×15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product typically exhibits >95% para-selectivity and can be purified via simple recrystallization.

References

  • Mamontov, A., Martin-Mingot, A., Métayer, B., Karam, O., Zunino, F., Bouazza, F., & Thibaudeau, S. "Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids." Chemistry - A European Journal, 2020, 26, 10411–10416. URL:[Link]

  • Yin, H., Du, W., & Li, J.-H. "A metal-free aerobic oxidative bromination of anilines and aryl ketones with 2-methylpyridinium nitrate as a reusable ionic liquid." Journal of Chemical Research, 2020, 44(5-6), 267–270. URL:[Link]

  • Wang, L., Chen, L., & Zhang, H. "Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs." Chinese Journal of Organic Chemistry, 2017, 37(12), 3186-3190. URL:[Link]

Sources

Comparative

A Comparative Guide to the Quantification of 2-Bromo-3,4-dimethoxyaniline in Reaction Mixtures

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-Bromo-3,4-dimethoxyaniline, a key intermediate in various synthetic pathways. For professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 2-Bromo-3,4-dimethoxyaniline, a key intermediate in various synthetic pathways. For professionals in drug development and chemical research, accurate monitoring of this compound within a reaction mixture is paramount for process optimization, yield determination, and impurity profiling. This document moves beyond mere protocols to explain the fundamental causality behind experimental choices, ensuring a robust and self-validating approach to analytical method selection.

Introduction: The Analytical Imperative

2-Bromo-3,4-dimethoxyaniline (CAS: 16791-41-6) serves as a critical building block in organic synthesis.[1] Its molecular structure, featuring an amine group and electron-donating methoxy groups, makes it reactive and central to the formation of more complex molecules. The challenge in a dynamic reaction environment is to selectively and accurately measure its concentration amidst starting materials, reagents, by-products, and other intermediates. The choice of analytical technique is therefore not trivial; it dictates the reliability of process data and, ultimately, the quality of the final product. This guide compares three powerful and widely accessible techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of QC

HPLC is a cornerstone technique for the analysis of substituted anilines, prized for its versatility with polar and thermally labile compounds, often obviating the need for derivatization.[2] Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is the most common and effective mode for this class of compounds.[3]

Causality of Method Design

The selection of an RP-HPLC method is governed by the physicochemical properties of 2-Bromo-3,4-dimethoxyaniline. Its aromatic nature and moderate polarity make it ideally suited for retention on a C18 column. The amine group can cause peak tailing due to interaction with residual silanols on the silica support; this is mitigated by using a low-pH mobile phase (e.g., containing 0.1% formic or phosphoric acid) to protonate the amine, ensuring a single ionic form and improving peak symmetry. Detection is straightforward as the aniline chromophore absorbs strongly in the UV region.[2]

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Carefully withdraw a 100 µL aliquot from the reaction mixture.

    • Quench the reaction immediately, if necessary, by diluting into a pre-determined volume of a suitable solvent (e.g., acetonitrile) to halt further conversion.

    • Perform a serial dilution with the mobile phase to bring the analyte concentration into the calibration range (e.g., 1-100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter to remove particulate matter before injection.[2]

  • Instrumentation and Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: Photodiode Array (PDA) or UV detector at 254 nm.

    • Injection Volume: 5 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of a 2-Bromo-3,4-dimethoxyaniline reference standard in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the known concentration of the standards.

    • Inject the prepared sample and quantify the analyte concentration using the linear regression equation derived from the calibration curve.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot Reaction Mixture s2 Dilute & Quench s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject Sample s3->a1 a2 RP-HPLC Separation (C18 Column) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify via Calibration Curve d1->d2

Caption: General experimental workflow for HPLC quantification.

Gas Chromatography (GC): A High-Resolution Alternative

GC is a powerful separation technique well-suited for volatile and thermally stable compounds.[3] While some anilines may require derivatization to improve their chromatographic behavior, many, including substituted bromoanilines, can be analyzed directly.[4] GC offers excellent resolution and, when coupled with a selective detector, provides high sensitivity.

Causality of Method Design

The viability of GC depends on the thermal stability and volatility of 2-Bromo-3,4-dimethoxyaniline. With a predicted boiling point around 297.7 °C, it is sufficiently volatile for GC analysis.[1] A key advantage is the potential for higher column efficiency compared to HPLC, leading to better separation of closely related impurities. The choice of detector is critical. While a Flame Ionization Detector (FID) is universal, a Nitrogen-Phosphorus Detector (NPD) offers superior selectivity and sensitivity for nitrogen-containing compounds, significantly reducing matrix interference.[5] For unambiguous identification, coupling GC with Mass Spectrometry (GC-MS) is the gold standard.[4]

Experimental Protocol: GC with Nitrogen-Phosphorus Detector (NPD)
  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the reaction mixture.

    • If the reaction solvent is aqueous or highly polar, perform a liquid-liquid extraction. Adjust the pH to >11 with NaOH to ensure the aniline is in its free base form.[2]

    • Extract with an immiscible organic solvent like dichloromethane or ethyl acetate.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

    • Exchange the solvent to toluene, which is more suitable for GC injection, and concentrate to a known volume.[4]

  • Instrumentation and Conditions:

    • GC System: Equipped with a split/splitless injector and an NPD.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., SE-54 or equivalent).[4]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

    • Injection Volume: 1 µL (splitless).

  • Calibration and Quantification:

    • Prepare calibration standards of the analyte in toluene.

    • Follow the same calibration procedure as described for HPLC, plotting peak area versus concentration.

    • Quantify the analyte in the prepared extract using the calibration curve.

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s1 Aliquot & Basify (pH > 11) s2 Liquid-Liquid Extraction s1->s2 s3 Dry & Concentrate s2->s3 a1 Inject Extract s3->a1 a2 Capillary GC Separation a1->a2 a3 NPD Detection a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify via Calibration Curve d1->d2

Caption: General experimental workflow for GC quantification.

Quantitative NMR (qNMR): An Absolute Approach

Quantitative NMR (qNMR) is a primary ratio method that offers a distinct advantage: it can provide absolute quantification without the need for an analyte-specific calibration curve.[6][7] The principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[8] By adding a certified internal standard of known concentration to the sample, the concentration of the analyte can be calculated directly by comparing their signal integrals.[9]

Causality of Method Design

This technique is exceptionally powerful for complex mixtures as it is non-destructive and provides structural confirmation simultaneously with quantification.[7] Its success hinges on finding unique, well-resolved signals for both the analyte (2-Bromo-3,4-dimethoxyaniline) and the internal standard. The aromatic protons or the methoxy protons of the analyte are excellent candidates for quantification. The choice of an internal standard is critical; it must be stable, highly pure, accurately weighable, and have a simple spectrum with signals that do not overlap with the analyte or other mixture components.[9] Maleic acid or dimethyl sulfone are common examples.

Experimental Protocol: ¹H qNMR with Internal Standard
  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into a vial.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid) to the same vial. The mass ratio should be chosen to produce comparable signal intensities.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.[10]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters for Quantification:

      • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically >30 seconds) to ensure full magnetization recovery.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal from the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the analyte's purity or concentration using the following formula[8]:

      Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • P = Purity (or use concentration if volumes are known)

      • I = Integral value of the signal

      • N = Number of protons for the integrated signal

      • M = Molecular weight

      • m = Mass

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation s1 Accurately Weigh Sample & Internal Std s2 Dissolve in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Acquire ¹H Spectrum (Long Relaxation Delay) s3->a1 a2 Process Data (FT, Phasing) a1->a2 a3 Integrate Signals a2->a3 d1 Apply qNMR Formula a3->d1 d2 Determine Absolute Concentration/Purity d1->d2

Caption: General experimental workflow for qNMR quantification.

Performance Comparison

The table below summarizes the key performance attributes of each technique, providing a basis for objective comparison. The values for LOD, LOQ, Precision, and Accuracy are representative and can vary based on instrumentation and matrix complexity.

ParameterHPLC-UVGC-NPDqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on volatilitySignal area proportionality to molar concentration
Selectivity Good; depends on column and mobile phase choiceVery Good; enhanced by selective detector (NPD)Excellent; based on unique chemical shifts
Sensitivity (LOD) Low µg/mL to high ng/mLLow ng/mL to high pg/mL~0.1% w/w (concentration dependent)
Precision (%RSD) < 1%< 2%< 1%
Accuracy High (98-102%) with proper calibrationHigh (95-105%) with proper calibrationVery High (Primary Method)
Analysis Time 10-20 minutes per sample15-30 minutes per sample10-15 minutes per sample (acquisition)
Sample Prep Simple (Dilute & Shoot)Moderate (Extraction may be needed)Simple (Weigh & Dissolve)
Key Advantage Robust, widely available, routine QC standardHigh resolution, high sensitivity for N-compoundsAbsolute quantification, no analyte standard needed for calibration, structural info
Key Limitation Requires analyte-specific reference standardRequires thermal stability, potential for matrix effectsLower sensitivity than chromatographic methods, high capital cost

Conclusion and Recommendations

The optimal method for quantifying 2-Bromo-3,4-dimethoxyaniline depends on the specific requirements of the analysis.

  • For routine process monitoring and quality control , HPLC-UV is the recommended method. It offers an excellent balance of speed, precision, and robustness, and is readily available in most analytical laboratories.[11]

  • When high sensitivity or separation of volatile isomers is required , GC-NPD or GC-MS is a superior choice. The selectivity of the NPD can significantly simplify quantification in complex matrices.[5][12]

  • For definitive purity assessment, characterization of reference materials, or when an analyte-specific standard is unavailable , qNMR is the most powerful technique.[6] Its ability to provide absolute quantification makes it an invaluable tool for validating other methods and for obtaining highly accurate results without calibration curves.[9]

By understanding the causality behind the operational parameters of each technique, researchers can confidently select, develop, and validate a method that ensures the integrity of their data and the quality of their synthetic processes.

References

  • Benchchem. "Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS." Accessed March 2026.
  • Benchchem. "Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide." Accessed March 2026.
  • LISKON. "Detection methods for p-bromoaniline." Accessed March 2026.
  • OSTI.gov. "Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report." Accessed March 2026.
  • Royal Society of Chemistry. "Quantitative NMR spectroscopy of complex mixtures." Chemical Communications, 2023. [Link]

  • Environmental Protection Agency.
  • FUJIFILM Wako. "Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR)
  • Magritek. "Analytical NMR - Identification, Quantification (qNMR) and Mixture Analysis." Accessed March 2026.
  • ResearchGate.
  • ACS Publications. "Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography." Analytical Chemistry. Accessed March 2026.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." Accessed March 2026.
  • European Pharmaceutical Review. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Accessed March 2026.
  • ECHEMI. "2-BROMO-4,5-DIMETHOXYANILINE | 16791-41-6, 2-BROMO-4,5-DIMETHOXYANILINE Formula." Accessed March 2026.
  • Taylor & Francis Online.
  • LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." Accessed March 2026.

Sources

Validation

A Senior Application Scientist's Guide to Isomeric Purity Assessment of Bromo-dimethoxyaniline

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the starting materials and intermediates dictate the quality and safety of the final product. Bromo-dimethoxyaniline, a key building block,...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, the starting materials and intermediates dictate the quality and safety of the final product. Bromo-dimethoxyaniline, a key building block, exists as several positional isomers. The presence of unintended isomers can introduce impurities into downstream processes, potentially altering the pharmacological and toxicological profile of the target molecule. Therefore, a robust, accurate, and reliable analytical methodology for assessing isomeric purity is not just a quality control measure; it is a fundamental requirement for regulatory compliance and product safety.

This guide provides a comparative analysis of the principal analytical techniques used to separate and quantify the isomers of bromo-dimethoxyaniline. We will delve into the causality behind methodological choices, present field-proven protocols, and offer insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their specific needs.

The Analytical Challenge: Resolving Structurally Similar Isomers

The core challenge in analyzing bromo-dimethoxyaniline lies in the subtle structural differences between its positional isomers, such as 4-Bromo-2,5-dimethoxyaniline, 2-Bromo-4,5-dimethoxyaniline, and 5-Bromo-2,4-dimethoxyaniline. These molecules often share very similar physicochemical properties, including polarity, boiling point, and solubility, which makes their separation non-trivial. The analytical method must possess sufficient selectivity to resolve these closely related compounds and enough sensitivity to detect and quantify trace-level isomeric impurities.

Comparative Analysis of Key Analytical Techniques

The three most powerful techniques for isomeric purity assessment are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and provides complementary information.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Analysis

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power, versatility, and reproducibility.[1]

The separation of bromo-dimethoxyaniline isomers via HPLC is typically achieved using reverse-phase chromatography. The fundamental principle involves the differential partitioning of the isomers between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] Isomers with slightly greater hydrophobicity will interact more strongly with the C18 stationary phase, resulting in longer retention times.

The choice of mobile phase composition—usually a mixture of water with an organic modifier like acetonitrile—and the use of additives like formic or phosphoric acid are critical for achieving optimal separation.[3][4] An acidic modifier sharpens peak shape for amine-containing compounds by protonating the basic aniline nitrogen, which suppresses its interaction with residual silanol groups on the stationary phase. A gradient elution, where the concentration of the organic modifier is increased during the run, is often employed to ensure that all isomers are eluted with good peak shape in a reasonable timeframe.

A trustworthy HPLC method must include system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis. This provides a self-validating framework for the data generated.

Experimental Protocol: Reverse-Phase HPLC for Bromo-dimethoxyaniline Isomers

  • Instrumentation & Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]

    • Column: Reverse-phase C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

    • Solvents: HPLC-grade acetonitrile and high-purity water.[1]

    • Reagent: Formic acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18.1-22 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 290 nm.[3]

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Sample: Accurately weigh and dissolve the bromo-dimethoxyaniline sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Reference Standard: Prepare a solution of the main isomer reference standard at the same concentration.

    • System Suitability Solution: Prepare a solution containing the main isomer and spiked with known or expected isomeric impurities at a level of ~0.5%.

  • System Suitability Testing (SST):

    • Inject the System Suitability Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main isomer should be ≤ 2.0%. The resolution between the main isomer and the closest eluting impurity must be ≥ 1.5.

Data Presentation: Representative HPLC Data

CompoundRetention Time (min)Area (%)Resolution
Isomer 1 (e.g., 5-Bromo-2,4-dimethoxyaniline)10.50.352.1
Main Isomer (e.g., 4-Bromo-2,5-dimethoxyaniline)11.899.51.9
Isomer 2 (e.g., 2-Bromo-4,5-dimethoxyaniline)12.90.15-

Diagram: HPLC Isomeric Purity Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_processing 3. Data Processing Sample Prepare Sample Solution (1 mg/mL) Inject Inject Sample Sample->Inject SST_Sol Prepare Spiked SST Solution SST Perform System Suitability Test (SST) SST_Sol->SST SST->Inject If Pass Data Acquire Chromatographic Data Inject->Data Integrate Integrate Peak Areas Data->Integrate Purity Calculate Purity (% Area) Integrate->Purity Report Generate Report Purity->Report

Caption: General workflow for isomeric purity assessment using HPLC.

Gas Chromatography (GC): The High-Resolution Choice for Volatile Analytes

For isomers that are thermally stable and sufficiently volatile, GC often provides superior resolution and speed compared to HPLC. Coupling with a Mass Spectrometer (GC-MS) provides definitive identification of separated peaks.[5][6]

GC separates compounds based on their volatility and interaction with the stationary phase within a capillary column.[7] A mid-polarity stationary phase, such as 5% Phenyl Polydimethylsiloxane, is an excellent starting point, as it provides selectivity based on both boiling point and subtle differences in polarity arising from the isomer substitution patterns.[3] The temperature program of the GC oven is the primary tool for optimizing separation; a slow ramp rate can significantly improve the resolution of closely eluting peaks. Derivatization is sometimes used to improve the chromatographic properties of analytes, but is often unnecessary for bromo-dimethoxyanilines.[8]

Experimental Protocol: GC-MS Analysis of Bromo-dimethoxyaniline Isomers

  • Instrumentation & Materials:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (MS).

    • Column: 5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Chromatographic and MS Conditions:

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 5 °C/min to 280 °C.

      • Hold: 3 min at 280 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Range: m/z 50-350.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate or methanol to a concentration of approximately 1 mg/mL.

  • System Suitability:

    • Inject a standard mixture of isomers to confirm retention time reproducibility and chromatographic resolution. The mass spectrum of the main peak must match that of a reference spectrum.

Data Presentation: Representative GC-MS Data

CompoundRetention Time (min)Area (%)Key Mass Fragments (m/z)
Isomer 115.20.4231, 216, 188
Main Isomer15.999.5231, 216, 173
Isomer 216.30.1231, 216, 160
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Quantification

While chromatographic methods are ideal for separation, NMR spectroscopy is unparalleled for the unambiguous structural identification of isomers and can provide absolute quantification without the need for individual isomer reference standards.[9][10]

The chemical environment of each proton in a molecule is unique, leading to a distinct signal in the ¹H NMR spectrum. For bromo-dimethoxyaniline isomers, the key differentiating signals are from the aromatic protons. Their chemical shifts (position on the x-axis) and coupling constants (splitting pattern) are highly sensitive to the substitution pattern on the aromatic ring.[9] For example, the number of signals and their splitting patterns for the aromatic protons will directly reveal the relative positions of the substituents. Furthermore, by integrating the area under unique, well-resolved signals for each isomer, one can determine their molar ratio directly.

The principles of NMR are deeply rooted in quantum mechanics and are detailed in authoritative texts such as Pavia's Introduction to Spectroscopy.[10] For quantitative purposes (qNMR), a certified internal standard is added to a precisely weighed sample. By comparing the integral of a known proton signal from the standard to the integral of a signal from the analyte, the absolute purity can be calculated with high accuracy.

Data Presentation: Predicted ¹H NMR Differentiating Features (in CDCl₃)

IsomerPredicted Aromatic Proton Signals (δ ppm)Key Differentiating Feature
4-Bromo-2,5-dimethoxyaniline Two singlets (e.g., ~7.0 ppm and ~6.9 ppm)Presence of two singlets in the aromatic region indicates protons with no adjacent proton neighbors.
2-Bromo-4,5-dimethoxyaniline Two singlets (e.g., ~7.1 ppm and ~6.4 ppm)Different chemical shifts for the two aromatic protons compared to the 4-bromo isomer due to different electronic effects.
5-Bromo-2,4-dimethoxyaniline Two doublets with a small coupling constantProtons are ortho to each other, leading to a doublet for each, unlike the singlets in the other isomers.

Diagram: Analytical Technique Selection Logic

Method_Selection Start Define Analytical Goal Goal What is the primary objective? Start->Goal QC Routine QC & Purity Check Goal->QC Separation & Relative % ID Impurity Identification Goal->ID Structure of Unknowns AbsQuant Absolute Quantification / Standard Certification Goal->AbsQuant Primary Measurement HPLC Use HPLC QC->HPLC High Throughput GCMS Use GC-MS QC->GCMS Volatile & Thermally Stable ID->GCMS NMR Use NMR ID->NMR Definitive Structure AbsQuant->NMR

Caption: Decision logic for selecting the optimal analytical technique.

Conclusion: An Integrated Strategy for Comprehensive Characterization

The selection of the optimal analytical method for the isomeric purity of bromo-dimethoxyaniline is contingent upon the specific requirements of the analysis.

  • For routine quality control , where high throughput and precise relative quantification are needed, HPLC is the method of choice.

  • GC-MS offers excellent resolution and is particularly powerful for identifying unknown volatile impurities through mass spectral library matching.

  • NMR spectroscopy is the ultimate tool for absolute quantification and unambiguous structural confirmation, making it essential for reference standard characterization and in-depth investigations.

For comprehensive quality assurance, an integrated approach is most effective. HPLC or GC-MS should be used for routine batch release testing, while NMR serves as the definitive tool for structural confirmation and the certification of primary reference standards. This multi-faceted strategy ensures the highest level of confidence in the isomeric purity of bromo-dimethoxyaniline, safeguarding the integrity of the entire drug development process.

References

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 4-Bromoaniline on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. JICA. Available at: [Link]

  • ResearchGate. (2025). GC-MS and GC-IRD studies on brominated dimethoxyamphetamines: regioisomers related to 4-Br-2,5-DMA (DOB). ResearchGate. Available at: [Link]

  • LISKON. (2024). Detection methods for p-bromoaniline. LISKON. Available at: [Link]

  • United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]

  • Obafemi Awolowo University. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). OAU. Available at: [Link]

  • ResearchGate. (2021). GC–MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug. ResearchGate. Available at: [Link]

  • International Atomic Energy Agency. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. INIS. Available at: [Link]

  • Journal of Materials and Environmental Science. (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. JMES. Available at: [Link]

  • SWGDRUG.org. (2005). 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDRUG. Available at: [Link]

Sources

Comparative

Comparing the efficacy of intermediates in drug synthesis

Comparing the Efficacy of Intermediates in Drug Synthesis: The Sitagliptin Case Study In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of an intermediate dictates not only the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparing the Efficacy of Intermediates in Drug Synthesis: The Sitagliptin Case Study

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of an intermediate dictates not only the chemical workflow but also the thermodynamic efficiency, stereocontrol, and environmental footprint of the entire manufacturing process. To objectively evaluate how intermediate selection impacts efficacy, we must move beyond theoretical yields and examine industrial-scale, field-proven data.

This guide provides an in-depth technical comparison of two distinct intermediates used in the synthesis of Sitagliptin (the active ingredient in the antidiabetic drug Januvia): the traditional unprotected enamine intermediate (chemocatalysis) versus the advanced pro-sitagliptin ketone intermediate (biocatalysis).

The construction of Sitagliptin’s chiral center is the pivotal step in its synthesis. The choice of intermediate fundamentally alters the physical chemistry required to establish this stereocenter.

The Chemocatalytic Route: Unprotected Enamine Intermediate Initially, Merck developed a process utilizing an unprotected enamine intermediate[1]. Mechanistically, this enamine is a highly sterically hindered, tetrasubstituted olefin-like system. The steric bulk of the adjacent trifluorophenyl and triazolopyrazine groups severely restricts the facial coordination of the transition-metal catalyst. To overcome this massive activation barrier, the system requires a specialized Rhodium-Josiphos catalyst and extreme thermodynamic forcing—specifically,[2]. Even under these aggressive conditions, the stereochemical differentiation is imperfect, yielding ~95% enantiomeric excess (ee), which necessitates a subsequent, yield-reducing chiral recrystallization step.

The Biocatalytic Route: Pro-sitagliptin Ketone Intermediate To bypass the thermodynamic limitations of the enamine, Merck and Codexis shifted the synthetic strategy to a pro-sitagliptin ketone intermediate[3]. However, wild-type transaminases possess a small binding pocket that cannot accommodate the bulky trifluorophenyl group of this ketone. Through [4], scientists engineered an (R)-selective transaminase with 27 specific mutations. This expanded the binding pocket, allowing the ketone intermediate to lock into a single, rigid reactive conformation. The stereospecific hydride transfer from the pyridoxal 5'-phosphate (PLP) cofactor guarantees absolute (R)-enantioselectivity (>99.95% ee) under mild, ambient conditions, completely eliminating the need for high-pressure systems and heavy metals.

G cluster_0 Pathway A: Chemocatalytic (Enamine Intermediate) cluster_1 Pathway B: Biocatalytic (Ketone Intermediate) Start Trifluorophenylacetic Acid + Triazole Building Block Enamine Unprotected Enamine Intermediate Start->Enamine Ketone Pro-sitagliptin Ketone Intermediate Start->Ketone Hydro Asymmetric Hydrogenation (Rh-Josiphos, 250 psi H2) Enamine->Hydro Cryst Crystallization (Upgrade to >99% ee) Hydro->Cryst Sitagliptin Sitagliptin (API) >99.95% ee Cryst->Sitagliptin Trans Direct Transamination (Engineered R-Transaminase) Ketone->Trans Trans->Sitagliptin

Workflow comparison of chemocatalytic enamine vs. biocatalytic ketone intermediates.

Quantitative Efficacy Comparison

The transition from the enamine intermediate to the ketone intermediate resulted in a paradigm shift in manufacturing efficiency, earning the[5]. The quantitative performance data is summarized below:

Performance MetricEnamine Intermediate (Chemocatalysis)Ketone Intermediate (Biocatalysis)
Catalyst System Rhodium-Josiphos (Heavy Metal)Engineered R-Transaminase (Enzyme)
Operating Pressure 250 psi H₂Ambient (Atmospheric)
Enantiomeric Excess (ee) ~95% (Requires upgrading)>99.95% (Directly enantiopure)
Downstream Purification Chiral recrystallization requiredDirect extraction
Overall Yield Impact Baseline+10% to 13% Increase
Waste Generation Baseline19% Reduction
Plant Productivity Baseline56% Improvement

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies detail the distinct handling required for each intermediate. Each protocol is designed as a self-validating system with built-in analytical checkpoints.

Protocol A: High-Pressure Hydrogenation of the Enamine Intermediate
  • Substrate Preparation: Dissolve the unprotected enamine intermediate in degassed methanol under an inert argon atmosphere to prevent catalyst poisoning.

  • Catalyst Loading: Introduce the [Rh(cod)Cl]₂ precursor and the chiral Josiphos ligand (ferrocenyl diphosphine). Validation Check: Solution color change indicates successful active complex formation.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Pressurize to 250 psi with H₂ gas and heat to 50°C. Maintain stirring until H₂ uptake ceases.

  • Chiral Upgrading: Vent the reactor and filter out the rhodium catalyst. Because the reaction only yields ~95% ee, perform a chiral recrystallization using tartaric acid. Validation Check: Chiral HPLC must confirm an ee upgrade from 95% to >99%.

  • Isolation: Neutralize the salt and isolate the free base sitagliptin, followed by phosphoric acid addition to form the final API salt.

Protocol B: Biocatalytic Transamination of the Ketone Intermediate
  • Substrate Suspension: Suspend the pro-sitagliptin ketone intermediate at a high concentration (up to 200 g/L) in an aqueous buffer containing a DMSO co-solvent. Validation Check: The DMSO ensures the highly hydrophobic ketone remains bioavailable to the enzyme without precipitating.

  • Biocatalyst & Cofactor Addition: Add the engineered ATA-117 transaminase variant and the pyridoxal 5'-phosphate (PLP) cofactor (1 mM).

  • Transamination: Supply isopropylamine (i-PrNH₂) as the amine donor. Stir the bioreactor at 40–45°C under ambient atmospheric pressure. Validation Check: Monitor the reaction via LC-MS; the equilibrium is driven forward by the continuous removal of the acetone byproduct or by utilizing a vast molar excess of isopropylamine.

  • Direct Isolation: Once >98% conversion is achieved, extract the product directly into an organic phase. Validation Check: Chiral HPLC confirms >99.95% ee, entirely bypassing the yield-destroying recrystallization step required in Protocol A.

Logical Causality of Biocatalyst Engineering

The efficacy of the ketone intermediate is entirely dependent on the engineered enzyme. The logical progression of this engineering highlights why intermediate selection must be paired with catalyst optimization.

Logic Problem Steric Hindrance of Pro-sitagliptin Ketone InSilico In Silico Design & Binding Pocket Modeling Problem->InSilico Identifies limitations Evolution Directed Evolution (27 Mutations) InSilico->Evolution Guides library design Solution Engineered R-Transaminase (>25,000-fold activity) Evolution->Solution Yields optimized biocatalyst Solution->Problem Overcomes steric bulk

Logical progression of directed evolution to overcome steric hindrance in transamination.

By shifting from an enamine to a ketone intermediate, researchers traded a difficult thermodynamic problem (forcing H₂ into a sterically hindered olefin) for a highly solvable biological problem (expanding an enzyme's binding pocket). The engineered transaminase exhibited a >25,000-fold increase in activity[5], proving that the efficacy of an intermediate is intrinsically linked to the specificity of its corresponding catalyst.

References

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.[Link]

  • United States Environmental Protection Agency (EPA). (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award.[Link]

  • Chen, Z., & Yin, Q. (2021). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Journal of the American Chemical Society, 143(28), 10429–10440.[Link]

Sources

Validation

Biological Activity of 2-Bromo-3,4-dimethoxyaniline Derivatives: A Comparative Guide

Structural Causality & Scaffold Advantages In medicinal chemistry and agrochemical development, the selection of an aniline building block dictates the pharmacokinetic and pharmacodynamic fate of the final derivative. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Causality & Scaffold Advantages

In medicinal chemistry and agrochemical development, the selection of an aniline building block dictates the pharmacokinetic and pharmacodynamic fate of the final derivative. 2-Bromo-3,4-dimethoxyaniline (2-B-3,4-DMA) is a highly privileged scaffold. When comparing 2-B-3,4-DMA to unhalogenated or mono-methoxy alternatives, its superior biological activity stems from two specific structural causalities:

  • Steric Hindrance (ortho-Bromine): The bulky bromine atom at the 2-position restricts the rotational degrees of freedom around the C–N bond. When incorporated into larger pharmacophores (e.g., quinazolines), this locks the molecule into an active conformation that perfectly occupies hydrophobic pockets in target enzymes[1]. Furthermore, it shields the amine from rapid pre-systemic first-pass metabolism (e.g., N-dealkylation by cytochrome P450 enzymes)[2].

  • Electronic Effects (3,4-Dimethoxy): The dual methoxy groups act as strong electron-donating moieties, enhancing the nucleophilicity of the amine during synthesis. Biologically, they serve as critical hydrogen-bond acceptors, mimicking the binding of natural substrates (like ATP in kinases or catecholamines in metabolic pathways)[2].

Comparative Analysis of Derivative Classes

To objectively evaluate the performance of 2-B-3,4-DMA, we must compare the primary classes of biologically active derivatives synthesized from this core.

Schiff Base Carbamates (Agrochemicals)

By condensing 2-B-3,4-DMA with substituted benzaldehydes followed by reaction with methyl isocyanate, researchers generate Schiff base carbamates. According to , these derivatives exhibit outstanding toxicity against chewing-type insects (e.g., Mexican bean beetle) and fungi[3].

  • Performance vs. Alternatives: Compared to 3-chloroaniline derivatives, the 2-bromo-3,4-dimethoxy substitution significantly increases the lipophilicity of the molecule, enhancing penetration through the chitinous insect cuticle and resulting in a lower LD50[3].

Anilinoquinazolines (Oncology & Antimitotics)

Coupling 2-B-3,4-DMA with 4-chloroquinazoline cores yields potent kinase inhibitors and antimitotic agents. As detailed in the , these derivatives act as competitive inhibitors[1].

  • Performance vs. Alternatives: While standard 3-ethynylaniline derivatives (e.g., Erlotinib) are highly active against EGFR, 2-B-3,4-DMA derivatives show unique cross-reactivity as tubulin polymerization inhibitors. The dimethoxy groups mimic the trimethoxyphenyl ring of colchicine, disrupting microtubule dynamics and inducing apoptosis in cancer cell lines[1].

N-Alkyl Derivatives (Antimalarials)

Analogous to the catechol derivative RC-12 (which utilizes the 4,5-dimethoxy isomer), N-alkylated derivatives of 2-B-3,4-DMA demonstrate potent activity against liver-stage Plasmodium parasites[2].

  • Performance vs. Alternatives: Unbrominated analogs undergo rapid O-demethylation and N-dealkylation in human liver microsomes. The inclusion of the 2-bromo substituent sterically blocks enzymatic access, extending the biological half-life and maintaining therapeutic concentrations to clear dormant hypnozoites[2].

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of 2-B-3,4-DMA derivatives across different therapeutic and agrochemical applications.

Derivative ClassPrimary TargetKey Biological ActivityMechanism of ActionMetabolic Stability (Half-life)
Schiff Base Carbamates Insect Nervous System / FungiLD50 < 10 ppm (insects)Acetylcholinesterase inhibitionHigh (Environmental persistence)
Anilinoquinazolines Tyrosine Kinases / TubulinIC50: 10 - 50 nMCompetitive ATP inhibition / Microtubule disruptionModerate (Hepatic clearance)
N-Alkyl Derivatives Plasmodium HypnozoitesIC50: ~10 µMDisruption of parasite liver-stage maturationHigh (Sterically shielded)

Mechanistic Pathway Visualization

The following diagram illustrates the causality of how 2-B-3,4-DMA anilinoquinazoline derivatives disrupt cellular proliferation by competitively inhibiting the Tyrosine Kinase domain.

G Ligand EGF Ligand Receptor EGFR (Wild Type / Mutant) Ligand->Receptor Binds KinaseDomain Tyrosine Kinase Domain Receptor->KinaseDomain Activates Inhibitor 2-B-3,4-DMA Quinazoline Inhibitor->KinaseDomain Competitive Inhibition Downstream Downstream Signaling KinaseDomain->Downstream Phosphorylation Apoptosis Apoptosis / Cell Death KinaseDomain->Apoptosis Pathway Blocked Proliferation Cell Proliferation Downstream->Proliferation Promotes

Mechanism of EGFR kinase inhibition by 2-B-3,4-DMA quinazoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal check to verify causality and prevent downstream failure.

Protocol A: Synthesis of 2-B-3,4-DMA Schiff Base Carbamates

Objective: Synthesize insecticidal carbamates while preventing symmetric urea formation.

  • Condensation: React equimolar amounts of 2-B-3,4-DMA and 2,4-dichlorobenzaldehyde in anhydrous toluene. Reflux using a Dean-Stark trap to remove water.

    • Causality Check: Water removal drives the equilibrium toward the imine. If water is not completely removed, the subsequent isocyanate reaction will fail.

  • Isocyanate Addition: Cool the mixture to 0°C. Add 1.1 equivalents of methyl isocyanate dropwise under an inert argon atmosphere.

    • Causality Check: Methyl isocyanate reacts violently with residual moisture to form highly insoluble symmetric ureas. The argon atmosphere is a critical self-validating step to ensure pure product yield.

  • Validation: Purify via recrystallization in methanol. Perform 1H NMR.

    • Self-Validation: The absence of a broad singlet at ~6.0 ppm (urea NH) confirms the integrity of the anhydrous protocol[3].

Protocol B: High-Throughput Kinase/Antimitotic Viability Assay

Objective: Evaluate the IC50 of 2-B-3,4-DMA anilinoquinazolines.

  • Enzyme Incubation: Plate 10 nM of recombinant target kinase in a 384-well plate. Add 2-B-3,4-DMA derivatives in a 10-point serial dilution (0.1 nM to 10 µM).

  • Buffer Optimization: Ensure the assay buffer contains 0.01% BSA and 1 mM DTT.

    • Causality Check: BSA prevents the lipophilic bromo-dimethoxy compounds from non-specifically adhering to the plastic walls, which would artificially inflate the apparent IC50. DTT prevents enzyme oxidation.

  • Reaction Initiation & Readout: Add ATP (at the Km value of the specific kinase) and a fluorescently labeled peptide substrate. Incubate for 60 minutes, then measure Fluorescence Polarization (FP).

    • Self-Validation: Include a positive control (e.g., Erlotinib) and a DMSO-only negative control. The Z'-factor of the plate must be >0.6 to validate the assay's dynamic range before calculating the IC50 of the 2-B-3,4-DMA derivatives[1].

Experimental Workflow Visualization

Workflow Step1 Step 1: Synthesis 2-B-3,4-DMA + Scaffold Step2 Step 2: Purification HPLC & NMR Validation Step1->Step2 Step3 Step 3: Incubation Kinase / Parasite Assay Step2->Step3 Step4 Step 4: Viability Readout Fluorescence / Absorbance Step3->Step4 Step5 Step 5: Data Analysis IC50 & SAR Profiling Step4->Step5

Step-by-step experimental workflow for the biological evaluation of derivatives.

References

  • Source: US Patent 3012068A (Google Patents)
  • Synthesis and biological evaluation of selenium-containing 4-anilinoquinazoline derivatives as novel antimitotic agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metabolic, Pharmacokinetic, and Activity Profile of the Liver Stage Antimalarial (RC-12) Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

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